COOEt-bicyclo[2.2.2]octane-CHO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h9H,2-8H2,1H3 |
InChI Key |
DQSDOLCECNJMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Ethyl 5-Formylbicyclo[2.2.2]octane-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for ethyl 5-formylbicyclo[2.2.2]octane-2-carboxylate, a molecule of interest in medicinal chemistry and drug development due to its rigid bicyclic scaffold. The synthesis of this specific molecule is not well-documented in publicly available literature; therefore, this guide presents a rational, multi-step approach based on established organic chemistry principles and analogous transformations reported for similar bicyclo[2.2.2]octane systems.
The proposed synthesis commences with the construction of the bicyclo[2.2.2]octane core via a Diels-Alder reaction, followed by a series of functional group interconversions to install the desired ester and formyl moieties at the C2 and C5 positions, respectively. This guide provides detailed, step-by-step protocols for each key transformation, supported by quantitative data where available from analogous reactions in the literature.
Proposed Synthetic Pathway
The logical pathway for the synthesis of ethyl 5-formylbicyclo[2.2.2]octane-2-carboxylate is envisioned to proceed through the following key stages:
-
Diels-Alder Reaction: Formation of the bicyclo[2.2.2]octene ring system.
-
Hydrogenation: Saturation of the carbon-carbon double bond.
-
Functional Group Introduction and Manipulation: Conversion of existing functional groups to the target ester and formyl groups.
A detailed workflow for this proposed synthesis is depicted in the following diagram:
An In-depth Technical Guide to Ethyl 4-Formylbicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, a bifunctional molecule featuring a rigid bicyclo[2.2.2]octane core. This compound has garnered significant interest in medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document consolidates available data on its chemical and physical properties, provides a detailed theoretical synthesis protocol, and discusses its application in drug discovery, including its role in PROTAC-mediated protein degradation.
Introduction
The bicyclo[2.2.2]octane scaffold is a highly valued structural motif in medicinal chemistry. Its rigid, three-dimensional framework allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate incorporates this rigid core and possesses two key functional groups: an ethyl ester and a formyl (aldehyde) group. This dual functionality makes it a versatile building block for the synthesis of more complex molecules and a valuable component in the construction of heterobifunctional molecules like PROTACs.
PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The rigid nature of the bicyclo[2.2.2]octane core in linkers can provide conformational constraint, which is a critical parameter in optimizing the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) for efficient protein degradation.
Chemical and Physical Properties
Detailed experimental data for ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is not extensively reported in publicly available literature. However, based on its structure and data from its methyl analog, methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (CAS 94994-25-9), the following properties can be summarized and estimated.
| Property | Value | Source/Notes |
| Chemical Name | Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | IUPAC |
| Synonyms | COOEt-bicyclo[2.2.2]octane-CHO | Common Abbreviation |
| CAS Number | 959958-67-9 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₁₈O₃ | |
| Molecular Weight | 210.27 g/mol | |
| Boiling Point | Estimated >261 °C | Based on methyl analog (261 °C)[1] |
| Density | Estimated ~1.2 g/cm³ | Based on methyl analog (1.252 g/cm³)[1] |
| Solubility | Soluble in chloroform and ethyl acetate (slight) | Based on methyl analog[1] |
| Storage | Inert atmosphere, store in freezer, under -20°C | Based on methyl analog[1] |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the aldehyde proton (~9-10 ppm), and complex multiplets for the bicyclo[2.2.2]octane protons. |
| ¹³C NMR | Carbonyl signals for the ester and aldehyde (~170-200 ppm), signals for the ethyl group, and multiple signals for the saturated carbons of the bicyclic core. |
| IR Spectroscopy | Strong carbonyl stretching frequencies for the ester (~1730 cm⁻¹) and aldehyde (~1720 cm⁻¹), and C-H stretching frequencies for the alkyl and aldehyde groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (210.27), along with characteristic fragmentation patterns. |
Synthesis
The synthesis of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate can be envisioned through a multi-step process, likely starting with a Diels-Alder reaction to construct the bicyclo[2.2.2]octane core. Below is a detailed, generalized experimental protocol based on established synthetic routes for similar bicyclo[2.2.2]octane derivatives.
General Synthetic Workflow
Caption: General synthetic workflow for the preparation of the target molecule.
Detailed Experimental Protocol (Hypothetical)
Step 1: Diels-Alder Reaction to form Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-1-carboxylate
-
Reactants: 1,3-Cyclohexadiene (diene) and ethyl acrylate (dienophile) are common starting materials for the bicyclo[2.2.2]octene core. To introduce the 4-formyl precursor, a dienophile such as ethyl 2-(hydroxymethyl)acrylate could be used.
-
Procedure:
-
To a solution of 1,3-cyclohexadiene (1.0 eq) in a suitable solvent (e.g., toluene), add ethyl 2-(hydroxymethyl)acrylate (1.1 eq).
-
The reaction mixture is heated under reflux for several hours to days, monitoring the progress by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the bicyclic intermediate.
-
Step 2: Reduction of the Double Bond
-
Reactant: The bicyclic intermediate from Step 1.
-
Procedure:
-
The bicyclic intermediate is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).
-
A catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the saturated bicyclic alcohol.
-
Step 3: Oxidation to the Aldehyde
-
Reactant: The saturated bicyclic alcohol from Step 2.
-
Procedure:
-
Several mild oxidation methods can be employed to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. These include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or using pyridinium chlorochromate (PCC).
-
Example with PCC: To a stirred solution of the alcohol in dichloromethane (DCM), add pyridinium chlorochromate (1.5 eq).
-
Stir the reaction mixture at room temperature for several hours.
-
Upon completion, the reaction mixture is filtered through a pad of silica gel and washed with DCM.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to afford ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate.
-
Applications in Drug Discovery: PROTACs
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a valuable linker for the synthesis of PROTACs. The aldehyde and ester functionalities provide orthogonal handles for conjugation to the target protein ligand and the E3 ligase ligand.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development
The development of a PROTAC involves a systematic workflow from design and synthesis to biological evaluation.
Caption: Experimental workflow for the development and evaluation of PROTACs.
Conclusion
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a promising and versatile molecule for applications in medicinal chemistry and drug discovery. Its rigid bicyclic core and orthogonal functional groups make it an ideal linker component for the rational design of PROTACs. While detailed experimental data on the compound itself is limited, this guide provides a comprehensive overview based on available information and established chemical principles. Further research into the synthesis and biological applications of this and related bicyclo[2.2.2]octane derivatives is warranted to fully explore their potential in the development of novel therapeutics.
References
Elucidation of the COOEt-bicyclo[2.2.2]octane-CHO Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Synthetic Pathway
The target molecule, ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, possesses a bicyclo[2.2.2]octane core, which is a rigid and well-defined three-dimensional structure. The substituents, an ethyl carboxylate and a formyl group, are located at the bridgehead positions (1 and 4), imparting specific chemical properties and potential for further functionalization.
A plausible and efficient synthetic route to this molecule involves a two-step process, beginning with a Diels-Alder reaction to construct the bicyclo[2.2.2]octane framework, followed by the oxidation of a primary alcohol to the target aldehyde.
Spectroscopic Data for Structural Elucidation
The definitive identification of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected quantitative data based on the analysis of closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The rigid bicyclic structure leads to distinct chemical shifts and coupling constants for the bridgehead and bridge protons. The data presented here is predicted based on known values for similar bicyclo[2.2.2]octane derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.6 | s | 1H | -CHO |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~2.0 - 1.8 | m | 6H | Bicyclic CH₂ |
| ~1.7 - 1.5 | m | 6H | Bicyclic CH₂ |
| ~1.2 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~204 | -CHO |
| ~175 | -COO- |
| ~61 | -OCH₂CH₃ |
| ~48 | Bridgehead C (C-CHO) |
| ~41 | Bridgehead C (C-COOEt) |
| ~28 | Bicyclic CH₂ |
| ~24 | Bicyclic CH₂ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule. The most characteristic absorptions are expected from the carbonyl groups of the aldehyde and the ester.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~2950, 2870 | Strong | C-H (alkane) |
| ~2720 | Medium | C-H (aldehyde) |
| ~1730 | Strong | C=O (ester) |
| ~1715 | Strong | C=O (aldehyde) |
| ~1200 | Strong | C-O (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 210 | [M]⁺ (Molecular Ion) |
| 181 | [M - CHO]⁺ |
| 165 | [M - OEt]⁺ |
| 137 | [M - COOEt]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the key synthetic transformations required to produce ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate. These should be adapted and optimized based on laboratory conditions and scale.
Synthesis of Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
The precursor alcohol can be synthesized via a Diels-Alder reaction between a suitable diene and dienophile, followed by reduction of the resulting double bond and functional group manipulations. A more direct, though potentially multi-step, approach would start from a commercially available bicyclo[2.2.2]octane derivative.
Protocol:
-
Diels-Alder Reaction: A solution of 1,3-cyclohexadiene and ethyl acrylate in a suitable solvent (e.g., toluene) is heated under reflux. The reaction progress is monitored by TLC.
-
Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting adduct is purified by column chromatography on silica gel.
-
Hydrogenation: The purified adduct is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the saturated ester. Further steps to introduce the hydroxymethyl group at the 4-position would be required, such as through a sequence of bromination and nucleophilic substitution. A more direct synthetic precursor is often preferred.
Oxidation of Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate to the Aldehyde
The conversion of the primary alcohol to the aldehyde is a critical step. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.
Protocol (Swern Oxidation):
-
Oxalyl Chloride Activation: A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
DMSO Addition: A solution of dimethyl sulfoxide (DMSO) in anhydrous DCM is added dropwise, and the mixture is stirred for a few minutes.
-
Alcohol Addition: A solution of ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate in anhydrous DCM is added slowly to the reaction mixture.
-
Triethylamine Quench: After stirring for a period, triethylamine is added, and the reaction is allowed to warm to room temperature.
-
Work-up and Purification: Water is added, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the target aldehyde.
Logic and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the key correlations that would be expected in 2D NMR experiments.
Spectroscopic and Methodological Profile of Bicyclo[2.2.2]octane Derivatives: A Technical Guide
Introduction
This technical guide provides a consolidated overview of spectroscopic data and experimental methodologies relevant to substituted bicyclo[2.2.2]octane carboxylates, with a focus on structures analogous to ethyl formylbicyclo[2.2.2]octane carboxylate. The bicyclo[2.2.2]octane framework is a rigid and synthetically important scaffold in medicinal chemistry and materials science. Understanding the spectroscopic characteristics of its derivatives is crucial for the identification, characterization, and development of novel compounds.
Data Presentation: Spectroscopic Data of Analogous Compounds
The following tables summarize the available spectroscopic data for compounds structurally related to ethyl formylbicyclo[2.2.2]octane carboxylate. These analogues provide insight into the characteristic spectral features of the bicyclo[2.2.2]octane core bearing formyl and ethyl carboxylate functionalities.
Table 1: Infrared (IR) Spectroscopy Data of Analogous Bicyclo[2.2.2]octane Derivatives
| Compound | Functional Group | Characteristic Peak (cm⁻¹) | Reference |
| (-)-endo-2-Formylbicyclo[2.2.2]oct-5-ene | Aldehyde C=O stretch | 1720 (s) | [1] |
| Aldehyde C-H stretch | 2820 (w), 2750 (w) | [1] | |
| Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | Ester C=O stretch | Data not explicitly provided, typically ~1735 cm⁻¹ | [2] |
Table 2: ¹H NMR Spectroscopy Data of Analogous Bicyclo[2.2.2]octane Derivatives
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Methyl bicyclo[2.2.2]octane-1-carboxylate | -OCH₃ | Data not explicitly provided | s | [3] |
| Bicyclic Protons | Data not explicitly provided | m | [3] | |
| Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | -OCH₂CH₃ | 4.10 | t | [4] |
| -OCH₂CH ₃ | 1.22 | t | [4] | |
| Bicyclic Protons (N-adjacent) | 2.90-2.85 | m | [4] | |
| Other Bicyclic Protons | 1.71-1.66 | m | [4] |
Table 3: ¹³C NMR Spectroscopy Data of Analogous Bicyclo[2.2.2]octane Derivatives
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| 4-Methyl-bicyclo[2.2.2]oct-2-en-1-carboxylic acid, ethyl ester | Ester C=O | Data not explicitly provided, typically ~170-175 | [5] |
| Olefinic C=C | Data not explicitly provided | [5] | |
| Bicyclic Carbons | Data not explicitly provided | [5] |
Table 4: Mass Spectrometry (MS) Data of Analogous Bicyclo[2.2.2]octane Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Ionization Method | Reference |
| Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | C₁₀H₁₇NO₂ | 183.25 | 183 (M+), 110, 77 | GC-MS (EI) | [2][6] |
Experimental Protocols
The following are generalized methodologies for the synthesis and spectroscopic characterization applicable to ethyl formylbicyclo[2.2.2]octane carboxylate and its analogues.
1. General Synthesis: Diels-Alder Reaction and Subsequent Functional Group Manipulation
A common route to the bicyclo[2.2.2]octane core is through a Diels-Alder reaction between a substituted 1,3-cyclohexadiene and a dienophile. Subsequent functional group interconversions can then be used to install the desired formyl and ethyl carboxylate groups.
-
Step 1: Diels-Alder Cycloaddition: A substituted diene, such as a 1,3-cyclohexadiene derivative, is reacted with an appropriate dienophile (e.g., acrolein or ethyl acrylate) under thermal conditions to form the bicyclo[2.2.2]octene skeleton.
-
Step 2: Reduction of Alkene (if necessary): If the saturated bicyclo[2.2.2]octane core is desired, the double bond from the Diels-Alder reaction can be reduced via catalytic hydrogenation (e.g., H₂, Pd/C).
-
Step 3: Introduction/Modification of Functional Groups:
-
Formyl Group: An alcohol can be oxidized to an aldehyde using reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation.[1] Alternatively, an ester can be reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperatures.
-
Ethyl Carboxylate Group: A carboxylic acid can be esterified using ethanol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with ethanol.
-
2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. Standard pulse sequences are used for data collection. 2D NMR techniques such as COSY and HSQC can be employed to aid in structure elucidation.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, a small amount of the compound is ground with KBr powder and pressed into a thin pellet. For liquid or low-melting solid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds, which also provides separation and purity information. Direct infusion methods can also be used.
-
Data Acquisition: Electron ionization (EI) is a common method for generating fragments that provide structural information. Electrospray ionization (ESI) is a softer technique often used to observe the molecular ion. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of bicyclo[2.2.2]octane derivatives.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ethyl 1-azabicyclo(2.2.2)octane-4-carboxylate | C10H17NO2 | CID 573424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl bicyclo[2.2.2]octane-1-carboxylate(2064-04-2) 1H NMR [m.chemicalbook.com]
- 4. 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | 22766-68-3 [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Technical Guide: Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
CAS Number: 959958-67-9
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of novel bicyclic scaffolds.
The bicyclo[2.2.2]octane core is a rigid, three-dimensional structure that offers significant advantages in drug design. Its defined spatial arrangement of functional groups can lead to enhanced binding affinity and selectivity for biological targets. This has spurred the exploration of its derivatives in various therapeutic areas, including the development of antiviral and anti-inflammatory agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate and its closely related methyl analog are presented below.
| Property | Value (Ethyl Ester) | Value (Methyl Ester) | Reference |
| CAS Number | 959958-67-9 | 94994-25-9 | [2] |
| Molecular Formula | C₁₂H₁₈O₃ | C₁₁H₁₆O₃ | [3] |
| Molecular Weight | 210.27 g/mol | 196.24 g/mol | [3] |
Synthesis and Reactivity
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules for pharmaceutical research. The formyl and ester functionalities provide versatile handles for a variety of chemical transformations.
Caption: Plausible synthetic workflow for the target compound.
A general experimental protocol for the oxidation of a primary alcohol on the bicyclo[2.2.2]octane core to the corresponding aldehyde is described below. This can be adapted for the synthesis of the target compound.
Experimental Protocol: Oxidation of Bicyclo[2.2.2]octane-1-methanol to Bicyclo[2.2.2]octane-1-carbaldehyde
This procedure is based on a literature method for a similar transformation and may require optimization for the specific substrate.
Materials:
-
(Bicyclo[2.2.2]octan-1-yl)methanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Silica gel
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane, add a solution of (bicyclo[2.2.2]octan-1-yl)methanol in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude bicyclo[2.2.2]octane-1-carbaldehyde.
-
The crude product can be used in the next step without further purification.
Applications in Drug Discovery
The rigid bicyclo[2.2.2]octane scaffold is of significant interest in medicinal chemistry as a bioisostere for the phenyl ring.[4] This substitution can lead to improved physicochemical properties such as increased aqueous solubility and enhanced metabolic stability.[4]
Derivatives of the bicyclo[2.2.2]octane core have been investigated for a range of biological activities, with a notable focus on antiviral agents.[1][5][6][7] The defined three-dimensional structure allows for precise positioning of pharmacophoric groups, which can result in potent and selective interactions with biological targets.
While specific biological data for ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is not publicly available, its role as a synthetic intermediate suggests its utility in the generation of libraries of compounds for high-throughput screening in drug discovery campaigns. The aldehyde functionality can be readily transformed into a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR).
The following diagram illustrates a potential drug discovery workflow utilizing this versatile building block.
Caption: Drug discovery workflow utilizing the target compound.
Conclusion
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its rigid, three-dimensional scaffold and reactive functional groups make it an attractive starting point for the development of new therapeutic agents, particularly in the antiviral field. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
- 1. US10633315B2 - Synthesis of bicyclo[2.2.2]octanes - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Cas 94994-25-9,4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester | lookchem [lookchem.com]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 7. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
The Versatile Core: A Technical Guide to the Applications of Bicyclo[2.2.2]octane Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane framework, a rigid and three-dimensional carbocyclic scaffold, has emerged as a privileged motif in modern chemistry. Its unique conformational constraints and stereochemical richness offer a powerful tool for the design of novel molecules with tailored properties. This technical guide focuses specifically on the applications of bicyclo[2.2.2]octane aldehydes, versatile intermediates that unlock a diverse range of functionalities and applications across medicinal chemistry, materials science, and the fragrance industry. This document provides an in-depth overview of their synthesis, properties, and potential, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The bicyclo[2.2.2]octane core is increasingly utilized in drug discovery as a bioisostere for aromatic rings, offering improved physicochemical properties such as increased solubility and metabolic stability. The aldehyde functionality on this scaffold serves as a crucial handle for the synthesis of a wide array of derivatives with potent biological activities.
Antimicrobial and Antiprotozoal Agents
Derivatives of bicyclo[2.2.2]octane have demonstrated significant activity against various pathogens. While direct data on aldehydes is limited, their derivatives, such as thiosemicarbazones and oximes, show promising results.
Table 1: Antiprotozoal and Antimalarial Activity of Bicyclo[2.2.2]octane Derivatives
| Compound Class | Target Organism | Activity (IC₅₀) | Reference Compound | Reference IC₅₀ |
| 4-Amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones | Plasmodium falciparum (K1 strain) | 0.84-0.99 µM | Chloroquine | 0.12 µM |
| 4-Amino-6,7-diarylbicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazones | Trypanosoma brucei rhodesiense | <0.3 µM | Suramin | 0.0075 µM |
| Bicyclooctanone oximes | Plasmodium falciparum (sensitive strains) | 0.08-0.15 µM | Chloroquine | 0.12 µM |
Data sourced from published research.[1]
A notable example involves ammonium catecholaldehydes incorporating a bicyclo[2.2.2]octane moiety, which have shown significant antimicrobial activity.
Table 2: Antimicrobial Activity of Ammonium Catecholaldehydes with a Bicyclo[2.2.2]octane Moiety
| Compound | Bacterial Strain | MIC (µg/mL) |
| 1-(2,3-Dihydroxy-4,6-diisopropylbenzylidenehydrazinocarbonylmethyl)-4-aza-1-azonia-bicyclo[2.2.2]octane bromide | Staphylococcus aureus | 3.9 |
| 1-(2,3-Dihydroxy-4,6-diisopropylbenzylidenehydrazinocarbonylmethyl)-4-aza-1-azonia-bicyclo[2.2.2]octane bromide | Bacillus cereus | 7.8 |
Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.[2]
Modulators of Cellular Signaling
The rigid bicyclo[2.2.2]octane scaffold is ideal for presenting pharmacophores in a precise three-dimensional orientation, making it a valuable tool for targeting protein-protein interactions and receptors.
Derivatives of 8-bicyclo[2.2.2]octylxanthines have been investigated as potent and selective adenosine A1 receptor antagonists. While the most potent compounds in these series often feature carboxylic acids or amides, the corresponding aldehydes have also been synthesized and evaluated, demonstrating the utility of the aldehyde as a key intermediate. For instance, an 8-bicyclo[2.2.2]octylxanthine aldehyde derivative showed good human A1 receptor affinity, although with lower selectivity compared to its carboxylic acid counterpart.[3]
Table 3: Adenosine Receptor Binding Affinities of 8-Bicyclo[2.2.2]octylxanthine Derivatives
| Compound | hA1 Ki (nM) | hA2A Ki (nM) |
| Aldehyde 27 | 11 | 29 |
| Carboxylic acid 16 | 1.8 | 130 |
Ki values represent the inhibition constant, indicating the concentration of the compound required to occupy 50% of the receptors.[3]
Substituted oxabicyclo[2.2.2]octane acids have been identified as modulators of GPR120, a G protein-coupled receptor implicated in metabolic diseases.[4] The synthesis of these compounds often proceeds through aldehyde intermediates, highlighting the importance of bicyclo[2.2.2]octane aldehydes in this therapeutic area.
Caption: Synthetic pathway and mechanism of action for GPR120 modulators.
Materials Science: Building Blocks for High-Performance Polymers
The rigidity and defined geometry of the bicyclo[2.2.2]octane core make it an excellent building block for creating polymers with high thermal stability, good mechanical properties, and enhanced solubility. While applications of the aldehydes are still emerging, the corresponding dianhydrides, which can be synthesized from the dialdehydes, have been extensively used in the preparation of high-performance polyimides.
Polyimides
Polyimides derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride exhibit excellent thermal stability, good solubility in organic solvents, and high glass transition temperatures. These properties make them suitable for applications in microelectronics and as gas separation membranes.[5][6][7][8][9]
Table 4: Physicochemical Properties of Polyimides based on Bicyclo[2.2.2]octane Dianhydride
| Polyimide | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (°C, in N₂) | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| BTD-MIMA | 355 | >430 | - | - | - |
| BTD-HFA | 272 | >430 | - | - | - |
| From 5a and 4,4'-diaminodiphenyl ether | >380 | >450 | 2.6 | 96 | 11 |
| BC-SBIDA | - | ~420 | 1.15 | 27 | 2 |
| BCBr4-SBIDA | - | ~352 | 1.4 | 28 | 4 |
BTD: bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride; MIMA, HFA, SBIDA are different diamine monomers. 5a is a stereoisomer of the dianhydride.[5][6][7]
References
- 1. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ammonium Catecholaldehydes as Multifunctional Bioactive Agents: Evaluating Antimicrobial, Antioxidant, and Antiplatelet Activity | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. SYNTHESIS AND CHARACTERIZATION OF HIGHLY ORGANO-SOLUBLE POLYIMIDES BASED ON ALICYCLIC 1,8-DIMETHYL-BICYCLO[2.2.2]OCT-7-ENE-2,3,5,6-TETRACARBOXYLIC DIANHYDRIDE AND AROMATIC DIAMINES [ccspublishing.org.cn]
- 9. SYNTHESIS AND CHARACTERIZATION OF ORGANSOLUBLE POLYIMIDE AND COPOLYIMIDES FROM ALICYCLIC DIANHYDRIDE [cjps.org]
Bicyclo[2.2.2]octane Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane (BCO) scaffold, a rigid, three-dimensional bridged ring system, has emerged as a compelling structural motif in modern drug discovery. Its unique conformational rigidity and defined spatial arrangement of substituents offer significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the core principles and applications of BCO derivatives in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
The BCO core is often employed as a bioisosteric replacement for planar aromatic rings, such as the phenyl group. This substitution can lead to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability, addressing common liabilities associated with "flat" aromatic systems. The rigid nature of the BCO framework can also pre-organize the pharmacophoric elements of a molecule in a bioactive conformation, potentially leading to higher binding affinity for the target protein and minimizing entropic penalties upon binding.
Physicochemical and Pharmacokinetic Properties of BCO Derivatives
The incorporation of a bicyclo[2.2.2]octane moiety can significantly influence the physicochemical and pharmacokinetic properties of a drug candidate. The three-dimensional nature of the BCO scaffold disrupts the planarity of molecules, which can hinder crystal packing and, in some cases, improve solubility. Furthermore, as a saturated carbocycle, the BCO core is generally more resistant to oxidative metabolism compared to electron-rich aromatic rings.
Table 1: Physicochemical Properties of Selected Bicyclo[2.2.2]octane Derivatives
| Compound Class | Modification | LogP/cLogP | Aqueous Solubility | Reference |
| Atorvastatin Analogue | Phenyl replaced with BCO | Lowered | Improved (in silico) | [1] |
| Generic | Phenyl replaced with BCO | Generally Lower | Can be Improved |
Table 2: Pharmacokinetic Parameters of Selected Bicyclo[2.2.2]octane Derivatives
| Compound | Target | Species | Cmax | AUC | Oral Bioavailability (%) | T1/2 (h) | Reference |
| BMABO | Radiosensitization | Rat | 1710 ± 503 ng/mL (20 mg/kg, oral) | 3561 ± 670 ng·min/mL | 6.2 | - | [2] |
| Compound 29 (BG9928) | Adenosine A1 Receptor Antagonist | Rat | - | - | High | - | [3] |
| Compound 29 (BG9928) | Adenosine A1 Receptor Antagonist | Dog | - | - | High | - | [3] |
| Compound 29 (BG9928) | Adenosine A1 Receptor Antagonist | Cynomolgus Monkey | - | - | High | - | [3] |
| 11β-HSD1 Inhibitor (Compound 3) | 11β-HSD1 | Mouse | - | - | - | < 1 | [4] |
| 11β-HSD1 Inhibitor (Compound 4) | 11β-HSD1 | Mouse | - | - | ~100 | - | [4] |
| 11β-HSD1 Inhibitor (Compound 6) | 11β-HSD1 | Rat | - | - | Good | Long | [4] |
Applications of Bicyclo[2.2.2]octane Derivatives in Drug Discovery
The unique structural features of the BCO core have been exploited in the development of inhibitors for a variety of biological targets. This section highlights three prominent examples: MDM2 inhibitors, 11β-HSD1 inhibitors, and paclitaxel mimetics.
BCO Derivatives as MDM2 Inhibitors
The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical checkpoint in cell cycle control and apoptosis. Inhibition of this protein-protein interaction is a promising strategy in cancer therapy. BCO derivatives have been successfully incorporated into the design of potent and orally bioavailable MDM2 inhibitors. The rigid BCO scaffold can effectively mimic key hydrophobic interactions of amino acid residues in the p53 peptide that bind to MDM2.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of BCO-based MDM2 inhibitors.
| Compound | MDM2 Binding IC50 (nM) | MDM2 Binding Ki (nM) | SJSA-1 Cell Growth IC50 (nM) | Reference |
| Compound 55 | 6.4 | < 1 | - | [5] |
| Compound 56 | 3.7 | < 1 | as potent as compound 39 | [6] |
| Compound 60 (AA-115/APG-115) | - | < 1 | 60 | [7] |
BCO Derivatives as 11β-HSD1 Inhibitors
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Inhibition of 11β-HSD1 is a therapeutic target for metabolic diseases such as type 2 diabetes and obesity. Bicyclo[2.2.2]octane derivatives have been developed as potent and selective 11β-HSD1 inhibitors.
Caption: Glucocorticoid receptor signaling and the role of 11β-HSD1 inhibitors.
| Compound | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Rat 11β-HSD1 Ki (nM) | Human 11β-HSD1 Ki (nM) | Reference |
| Compound 3 | 29 (HEK cells) | - | 4 | 5 | [4] |
| Compound 4 | 5 | 16 | - | - | [4] |
| Compound 6 | 10.1 (cells) | - | - | 12.8 | [4] |
BCO Derivatives as Paclitaxel Mimetics
Paclitaxel (Taxol) is a highly effective anticancer agent that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis in cancer cells. However, its clinical use is associated with challenges such as poor solubility and the development of drug resistance. To overcome these limitations, researchers have designed and synthesized paclitaxel mimetics based on rigid scaffolds like bicyclo[2.2.2]octane. These mimetics aim to reproduce the key pharmacophoric features of paclitaxel in a less complex and more synthetically accessible molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol; a novel radio-sensitization agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascentagepharma.com [ascentagepharma.com]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Chemical Stability of Formyl-Substituted Bicyclo[2.2.2]octanes
Abstract
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure increasingly utilized in medicinal chemistry as a bioisostere for phenyl rings and other functional groups. Its unique conformational properties can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. When functionalized with a formyl (aldehyde) group, these compounds become versatile synthetic intermediates. However, the inherent reactivity of the aldehyde moiety presents specific challenges regarding chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of formyl-substituted bicyclo[2.2.2]octanes, including their susceptibility to oxidation, reduction, acid/base-catalyzed reactions, and thermal decomposition. Detailed experimental protocols for stability assessment and quantitative data are provided to aid researchers in the handling, formulation, and development of molecules incorporating this important structural motif.
Introduction to Bicyclo[2.2.2]octane Scaffolds
The bicyclo[2.2.2]octane (BCO) framework is a saturated bicyclic system characterized by a high degree of symmetry and rigidity. Unlike more strained systems like bicyclo[2.2.1]heptane, the BCO core is relatively less strained.[1] This structural rigidity is a key attribute in drug design, as it reduces the entropic penalty upon binding to a biological target. The introduction of a formyl group provides a reactive handle for a wide range of chemical transformations, making formyl-BCOs valuable building blocks in the synthesis of complex molecules.[2][3] However, the aldehyde functional group is susceptible to various degradation pathways that must be understood and controlled.
Key Pathways of Chemical Instability
The stability of a formyl-substituted bicyclo[2.2.2]octane is primarily dictated by the reactivity of the aldehyde group. The principal degradation pathways include oxidation, reduction, and reactions involving the α-carbon, such as aldol-type condensations.
Oxidative Degradation
Aldehydes are readily oxidized to the corresponding carboxylic acids, often by atmospheric oxygen (auto-oxidation) or common laboratory reagents. This is one of the most common degradation pathways. The formyl group on the BCO core is no exception and can be converted to a bicyclo[2.2.2]octane-carboxylic acid derivative.
Reductive Degradation
Reduction of the formyl group yields the corresponding primary alcohol (a bicyclo[2.2.2]octanylmethanol derivative). This can occur in the presence of reducing agents used in subsequent synthetic steps or, in a biological context, via enzymatic reduction.
Acid and Base-Catalyzed Degradation
The chemical environment, particularly pH, plays a critical role in the stability of formyl-BCOs.
-
Base-Catalyzed Reactions: In the presence of a base, the proton on the carbon alpha to the formyl group can be abstracted to form an enolate. This nucleophilic enolate can then attack another aldehyde molecule in an Aldol addition or condensation reaction, leading to dimerization or polymerization.[4][5] The reverse of this process, the retro-aldol reaction , can also occur, leading to fragmentation.[6][7]
-
Acid-Catalyzed Reactions: Under acidic conditions, the carbonyl oxygen can be protonated, rendering the carbonyl carbon more electrophilic. This facilitates reactions with nucleophiles, such as water or alcohols, to form hydrates or acetals, respectively.
Thermal and Photochemical Decomposition
While the BCO core itself is thermally stable, derivatives can undergo specific decomposition reactions. For instance, studies on bicyclo[2.2.2]octane-1-formyl peroxide show it decomposes via both radical and ionic pathways, a process accelerated by polar solvents and carboxylic acids.[8][9] Photochemical reactions can also lead to degradation, with related bicyclo[2.2.2]octenone systems shown to form exceptionally stable ketenes upon irradiation.[10][11]
Quantitative Stability Data
Quantitative data on the stability of formyl-BCOs is limited in the literature. The most detailed studies often focus on specific reactions rather than broad stability profiles. The data below is collated from a study on a derivative, bicyclo[2.2.2]octane-1-formyl peroxide, which provides insight into the inherent reactivity of the core structure under specific conditions.
| Compound | Condition | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Bicyclo[2.2.2]octane-1-formyl peroxide | Thermal Decomposition | CCl₄ | 30 | 1.71 x 10⁻⁴ s⁻¹ | [8][9] |
| Bicyclo[2.2.2]octane-1-formyl peroxide | Acid-Catalyzed (Trichloroacetic Acid) | CCl₄ | 30 | Accelerated | [8] |
Table 1: Published decomposition data for a bicyclo[2.2.2]octane-1-formyl derivative.
Experimental Protocols for Stability Assessment
A standardized workflow is essential for evaluating the chemical stability of a novel formyl-substituted bicyclo[2.2.2]octane.
Protocol: HPLC-Based Stability Assay Under Forced Degradation
This protocol describes a general method for assessing stability across a range of pH values and oxidative conditions.
1. Materials and Reagents:
-
Test Compound (Formyl-BCO)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate, acetate, and borate buffers (pH range 2-10)
-
Hydrochloric acid (0.1 M) and Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% solution)
-
HPLC system with UV detector
-
Suitable HPLC column (e.g., C18)
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve the test compound in acetonitrile to prepare a 1 mg/mL stock solution.
3. Stress Conditions:
-
Hydrolytic Stability:
-
Pipette 1 mL of the stock solution into separate vials.
-
Add 9 mL of 0.1 M HCl (acidic), 9 mL of water (neutral), and 9 mL of 0.1 M NaOH (basic).
-
Incubate vials at a controlled temperature (e.g., 50 °C).
-
-
Oxidative Stability:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 9 mL of 3% hydrogen peroxide.
-
Keep the vial at room temperature, protected from light.
-
4. Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples as needed.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze immediately by HPLC.
5. HPLC Analysis:
-
Develop an HPLC method capable of separating the parent compound from its potential degradants (e.g., the corresponding carboxylic acid and alcohol).
-
Monitor the peak area of the parent compound at each time point.
6. Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to time zero.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if the reaction follows first-order kinetics.
-
Identify major degradation products by comparing retention times with known standards or by using LC-MS.
Mechanistic Considerations and Stabilization Strategies
Understanding the mechanisms of degradation is key to developing strategies for stabilization.
Enolate-Mediated Instability
The primary driver of base-catalyzed degradation is the formation of an enolate. The pKa of the α-proton in aldehydes is typically around 17-20, making them susceptible to deprotonation by strong bases.
Stabilization Strategies:
-
pH Control: The most effective strategy is to maintain the compound in a neutral or slightly acidic environment (pH 4-6) to prevent enolate formation.
-
Steric Hindrance: Introducing bulky substituents near the formyl group or on the BCO core can sterically hinder the approach of a nucleophilic enolate, slowing down dimerization.
-
Exclusion of Base: Ensure that all synthetic and storage conditions are free from basic contaminants.
Oxidative Instability
Auto-oxidation often proceeds via a radical mechanism.
Stabilization Strategies:
-
Inert Atmosphere: Storing the compound under an inert atmosphere (e.g., nitrogen or argon) will prevent contact with atmospheric oxygen.
-
Antioxidants: The addition of radical scavengers or antioxidants (e.g., BHT) to solutions or formulations can inhibit the oxidation process.
-
Protection from Light: As light can initiate radical formation, storing compounds in amber vials or in the dark is recommended.
Conclusion
Formyl-substituted bicyclo[2.2.2]octanes are valuable synthetic intermediates, but their utility is contingent on a thorough understanding of their chemical stability. The aldehyde moiety is susceptible to oxidation, reduction, and pH-dependent degradation pathways, primarily aldol-type reactions under basic conditions. By employing careful handling, storage under an inert atmosphere, and stringent pH control, the stability of these compounds can be managed effectively. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers working to incorporate these promising scaffolds into advanced synthetic and drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 94994-25-9,4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester | lookchem [lookchem.com]
- 3. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. beilstein-archives.org [beilstein-archives.org]
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.2]octane scaffold has emerged as a significant pharmacophore in medicinal chemistry, prized for its rigid three-dimensional structure that allows for precise spatial orientation of functional groups. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in a key derivative, ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate. This bifunctional molecule serves as a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. This document details the synthesis, characteristic reactions—including oxidation, reduction, and various nucleophilic additions—and potential applications in drug discovery, supported by experimental protocols and quantitative data where available.
Introduction
The bicyclo[2.2.2]octane (BCO) core is a conformationally restricted carbocycle that has garnered considerable interest in drug design as a bioisostere for phenyl rings and other cyclic systems.[1][2] Its rigid framework can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[3] The 1,4-disubstituted BCO derivative, ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, possesses two key functional groups: an aldehyde and an ethyl ester at the bridgehead positions. This arrangement presents unique opportunities for selective chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutics. This guide focuses on the chemical behavior of the aldehyde functionality, considering the steric and electronic influences of the BCO cage and the bridgehead ester group.
Synthesis of Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
The synthesis of 1,4-disubstituted bicyclo[2.2.2]octane systems is often achieved through a Diels-Alder reaction. A plausible route to the title compound involves the cycloaddition of a 1,3-cyclohexadiene derivative with a suitable dienophile.
A common precursor, 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, can be synthesized and subsequently converted to the desired aldehyde-ester.[4] A general synthetic pathway is outlined below.
Experimental Protocol: Oxidation of a Bicyclo[2.2.2]octane Alcohol to the Aldehyde
This protocol is adapted from the synthesis of a similar bicyclo[2.2.2]octane aldehyde and can be applied to the final step in the synthesis of the title compound.[5]
Materials:
-
(-)-endo-2-Hydroxymethylbicyclo[2.2.2]oct-5-ene
-
Chromium trioxide (CrO₃)
-
Pyridine
-
Dry methylene chloride (CH₂Cl₂)
Procedure:
-
To a solution of dry pyridine (59 ml) in dry methylene chloride (1.34 L), add chromium trioxide (36.4 g) and stir the mixture at room temperature for 15 minutes.
-
Add a solution of (-)-endo-2-hydroxymethylbicyclo[2.2.2]oct-5-ene (8.4 g) in dry methylene chloride (10 ml) to the mixture.
-
Stir the reaction at room temperature for an additional 15 minutes.
-
Separate the organic layer, and rinse the residue with methylene chloride.
-
Combine the organic solutions and wash with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the aldehyde by distillation under reduced pressure.
Reactivity of the Aldehyde Group
The aldehyde group in ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate exhibits typical electrophilic character, but its reactivity is modulated by the rigid and sterically demanding bicyclic framework.
Oxidation
The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents.
Table 1: Common Oxidizing Agents for Aldehydes
| Oxidizing Agent | Typical Conditions | Reference |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | [6] |
| Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature | |
| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0 °C to room temperature |
Reduction
Reduction of the aldehyde group provides the corresponding primary alcohol, ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. Due to the steric hindrance of the bicyclo[2.2.2]octane core, milder reducing agents like sodium borohydride are effective and selective.[7]
This general protocol is applicable for the reduction of aldehydes to primary alcohols.[8]
Materials:
-
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dilute aqueous acid (for workup)
Procedure:
-
Dissolve the aldehyde in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of dilute aqueous acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography if necessary.
Nucleophilic Addition Reactions
The aldehyde functionality is susceptible to attack by various nucleophiles. The steric bulk of the bicyclo[2.2.2]octane framework can influence the approach of the nucleophile.
These reactions are powerful methods for converting aldehydes into alkenes. The Horner-Wadsworth-Emmons reaction, using a phosphonate ylide, often provides excellent stereoselectivity for the (E)-alkene.
The following is a general procedure for the Horner-Wadsworth-Emmons olefination.[9]
Materials:
-
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium hydride (NaH)
-
Dry tetrahydrofuran (THF)
Procedure:
-
To a suspension of sodium hydride in dry THF at 0 °C, add the phosphonate dropwise.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution to 0 °C and add a solution of the aldehyde in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the resulting alkene by column chromatography.
Table 2: Horner-Wadsworth-Emmons Reaction Yields with a Bicyclic Aldehyde
| Aldehyde | Phosphonate | Product | Yield |
| Bicyclo[2.2.2]octane-1-carbaldehyde | Triethyl phosphonoacetate | Ethyl 2-(bicyclo[2.2.2]oct-1-yl)acrylate | High |
The addition of Grignard reagents to the aldehyde group leads to the formation of secondary alcohols. It is important to note that Grignard reagents can also react with the ester functionality, potentially leading to a mixture of products if the reaction is not carefully controlled.[10] The use of excess Grignard reagent will likely result in the reaction with both the aldehyde and the ester.
This protocol is adapted from a reaction with a similar bicyclic aldehyde.[5]
Materials:
-
(-)-endo-2-Formylbicyclo[2.2.2]oct-5-ene
-
Methyl iodide (CH₃I)
-
Magnesium (Mg) turnings
-
Dry diethyl ether
Procedure:
-
Prepare the Grignard reagent by slowly adding a solution of methyl iodide (41.1 g) in dry ether (150 ml) to a mixture of magnesium turnings (6.4 g) in dry ether (100 ml) at room temperature. Gently reflux the mixture for 1 hour.
-
Cool the Grignard reagent to room temperature.
-
Add a solution of (-)-endo-2-formylbicyclo[2.2.2]oct-5-ene (19.8 g) in dry ether (150 ml) to the Grignard reagent.
-
Boil the reaction mixture for 4 hours.
-
Cool the reaction with an ice bath and quench with a saturated aqueous solution of ammonium chloride.
-
Filter the solid and wash with ether.
-
Combine the ether solutions, wash with water, and dry over magnesium sulfate.
-
Evaporate the solvent and purify the product as needed.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond.
Table 3: Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate
| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | DABCO | Water | 95 | [11] |
| 4-Chlorobenzaldehyde | DABCO | Water | 98 | [11] |
| 2-Furaldehyde | DABCO | Water | 92 | [11] |
Note: Specific data for the title compound is not available, but these examples with a common catalyst demonstrate the general efficiency of the reaction.
Spectroscopic Data
While specific spectroscopic data for ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is not widely published, characteristic spectral features can be predicted.
-
¹H NMR: The aldehyde proton is expected to appear as a singlet around δ 9-10 ppm. The ethyl group of the ester will show a quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm. The protons on the bicyclo[2.2.2]octane core will appear as complex multiplets in the upfield region (δ 1.5-2.5 ppm).
-
¹³C NMR: The aldehyde carbonyl carbon will have a characteristic resonance in the δ 190-200 ppm region. The ester carbonyl will appear around δ 170-180 ppm. The carbons of the bicyclic framework will resonate in the δ 20-50 ppm range.
-
IR Spectroscopy: A strong carbonyl stretching absorption for the aldehyde will be observed around 1720-1740 cm⁻¹, and the ester carbonyl stretch will be present around 1730-1750 cm⁻¹.
Applications in Drug Development
The rigid bicyclo[2.2.2]octane scaffold is a valuable tool in drug design for creating structurally well-defined molecules. Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, with its two reactive handles, can be elaborated into a diverse range of compounds for screening against various biological targets. Derivatives of the BCO system have shown promise as antiviral, anti-inflammatory, and antimicrobial agents.[3] For instance, BCO derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease and as selective COX-2 inhibitors.[3] The aldehyde and ester functionalities allow for the introduction of various pharmacophoric groups to optimize ligand-target interactions.
Conclusion
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a versatile building block with significant potential in organic synthesis and medicinal chemistry. The aldehyde group undergoes a variety of predictable transformations, including oxidation, reduction, and nucleophilic additions, allowing for the construction of complex molecular architectures. The rigid bicyclo[2.2.2]octane core provides a fixed three-dimensional framework, which is advantageous in the design of potent and selective therapeutic agents. This guide has provided an overview of the key reactive pathways of the aldehyde functionality, supported by experimental insights, to aid researchers in the strategic use of this valuable synthetic intermediate. Further exploration of the reactivity of this molecule will undoubtedly lead to the discovery of novel compounds with important biological activities.
References
- 1. Bicyclo[2.2.2]octane-1-carbaldehyde | 2064-05-3 | Benchchem [benchchem.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cas 18720-35-9,BICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLIC ACID HEMIMETHYL ESTER | lookchem [lookchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. leah4sci.com [leah4sci.com]
- 11. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
Stereochemistry of Substituted Bicyclo[2.2.2]octane Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane framework, a rigid and sterically defined three-dimensional scaffold, has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique conformational rigidity allows for the precise spatial orientation of substituents, making it an invaluable tool in the design of chiral ligands, complex natural products, and therapeutic agents with enhanced target specificity. This technical guide provides an in-depth exploration of the stereochemistry of substituted bicyclo[2.2.2]octane systems, encompassing their asymmetric synthesis, conformational analysis, chiroptical properties, and applications, with a particular focus on quantitative data and detailed experimental methodologies.
Asymmetric Synthesis of Bicyclo[2.2.2]octane Scaffolds
The controlled introduction of stereocenters into the bicyclo[2.2.2]octane core is paramount for its application in stereoselective processes and as chiral building blocks. Various synthetic strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.
Enantioselective Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of the bicyclo[2.2.2]octene skeleton. The use of chiral catalysts can effectively control the facial selectivity of the cycloaddition, leading to enantioenriched products. A notable example is the chiral oxazaborolidinium-catalyzed asymmetric Diels-Alder reaction to construct the bicyclo[2.2.2]octane framework, which serves as a versatile method for preparing various chiral diene ligands.[1]
Another approach involves an aminocatalytic inverse-electron-demand Diels-Alder (IEDDA) reaction between α,β-unsaturated aldehydes and coumalates. This method provides access to biologically relevant [2.2.2]-bicyclic lactones with high enantioselectivity.[2]
Oxidative Dearomatization/Cycloaddition Cascades
An innovative approach to chiral bicyclo[2.2.2]octenones involves the copper-mediated oxidative dearomatization of phenols, followed by a [4+2] dimerization cascade. This method has been successfully applied to the enantioselective synthesis of natural products like (+)-aquaticol.[3] Furthermore, an organocatalytic tandem ortho-hydroxylative phenol dearomatization-[4+2] reaction using a chiral oxaziridinium catalyst provides a highly enantioselective route to bicyclo[2.2.2]octenones.[4]
Tandem Reactions for Bicyclo[2.2.2]octane-1-carboxylates
A metal-free tandem reaction has been developed for the rapid synthesis of a diverse range of bicyclo[2.2.2]octane-1-carboxylates. This process, mediated by an organic base, proceeds under mild conditions and affords products in good to excellent yields and with outstanding enantioselectivities.[5][6]
Quantitative Data on Stereoselective Syntheses
The efficiency of asymmetric syntheses is best evaluated through quantitative data. The following tables summarize key results from various stereoselective preparations of bicyclo[2.2.2]octane derivatives.
| Entry | Diene/Phenol | Dienophile/Reactant | Catalyst/Reagent | Product | Yield (%) | dr | ee (%) | Reference |
| 1 | Carvacrol | - | [(-)-sparteine]₂Cu₂O₂(PF₆)₂ | (3S,10S)-1 | 25 | - | 99 | [3] |
| 2 | 2,6-Xylenol | - | Chiral Oxaziridinium | (-)-bis(2,6-xylenol) | - | - | 94:6 er | [4] |
| 3 | Methyl Coumalate | Cinnamaldehyde | Chiral Amine | Bicyclic Lactone | 85 | >20:1 | 95 | [2] |
| 4 | Substituted Cyclohexadiene | Acrylate | Chiral Oxazaborolidinium | Bicyclo[2.2.2]octadiene | - | - | High | [1] |
| 5 | Morita-Baylis-Hillman carbonate | Malononitrile | (DHQD)₂PHAL | Bicyclo[2.2.2]octane-1-carboxylate | 95 | - | 96 | [5] |
Table 1: Summary of Quantitative Data for Asymmetric Syntheses of Bicyclo[2.2.2]octane Derivatives. dr = diastereomeric ratio, ee = enantiomeric excess, er = enantiomeric ratio.
Conformational Analysis and Spectroscopic Properties
The rigid cage-like structure of the bicyclo[2.2.2]octane system is its defining feature. This rigidity, however, is not absolute, and the skeleton can undergo twisting to alleviate steric strain, particularly in highly substituted derivatives.[7] Computational studies have been employed to analyze the stability of different isomers and conformations of bicyclo[2.2.2]octane systems.[8][9]
¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the stereochemical analysis of bicyclo[2.2.2]octane derivatives. The chemical shifts of the carbon atoms are highly sensitive to the stereochemical environment, including through-space interactions (γ and δ effects). For instance, syn-axial δ interactions can lead to significant deshielding of the involved carbon atoms by as much as 8.6 ppm, providing a valuable tool for stereochemical assignments.[7][10]
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 | Reference |
| Bicyclo[2.2.2]octane | 24.5 | 26.2 | 26.2 | 24.5 | 26.2 | 26.2 | 24.5 | 24.5 | [7] |
| 1-Methylbicyclo[2.2.2]octane | 30.1 | 33.7 | 26.1 | 25.1 | 26.1 | 33.7 | 31.9 | 25.1 | [7] |
| endo-2-Methylbicyclo[2.2.2]octane | 24.9 | 33.1 | 34.9 | 25.2 | 26.9 | 26.6 | 18.5 | 21.4 | [7] |
| exo-2-Methylbicyclo[2.2.2]octane | 25.4 | 33.5 | 34.8 | 25.2 | 26.9 | 26.6 | 18.2 | 21.4 | [7] |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Bicyclo[2.2.2]octane Derivatives in CDCl₃.
Chiroptical Properties
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of chiral bicyclo[2.2.2]octane derivatives.[11] The CD spectra of these molecules are influenced by the spatial arrangement of chromophores within the rigid bicyclic framework. For example, the chiroptical properties of bicyclo[2.2.2]oct-2-ene-5,7-dione have been studied in detail to understand its electronic and nuclear structure in the excited state.[12] The absolute configuration of chiral bicyclic ketones can be investigated using experimental and calculated Circularly Polarized Luminescence (CPL) spectra.[13]
Applications in Drug Discovery and Development
The rigid bicyclo[2.2.2]octane scaffold is increasingly utilized in medicinal chemistry to design potent and selective therapeutic agents. Its ability to project substituents into well-defined regions of space makes it an excellent bioisostere for aromatic rings and a valuable component of pharmacophores.[14][15]
Enzyme Inhibition
Bicyclo[2.2.2]octane derivatives have shown promise as inhibitors of various enzymes. For instance, bicyclo[2.2.2]octane-2,3,5,6,7,8-hexols have been synthesized and evaluated as glycosidase inhibitors, with one derivative exhibiting specific inhibition against α-glycosidase.[16] More recently, fused bicyclo[2.2.2]octene derivatives have been designed as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro).[17]
Modulation of Protein-Protein Interactions
A significant application of the bicyclo[2.2.2]octane scaffold is in the design of molecules that mimic protein secondary structures to modulate protein-protein interactions. For example, bicyclo[2.2.2]octanes have been synthesized as structural mimics of key leucine residues in the LXXLL motif of steroid receptor coactivators (SRCs), enabling them to block the interaction between nuclear hormone receptors and SRCs.[18] This concept is critical in the development of therapies for hormone-dependent cancers.
A prominent example is the development of murine double minute 2 (MDM2) inhibitors. The MDM2 protein is a key negative regulator of the p53 tumor suppressor. Small molecules that block the MDM2-p53 interaction can reactivate p53, leading to apoptosis in cancer cells. A potent and orally active MDM2 inhibitor, AA-115/APG-115, incorporates a bicyclo[2.2.2]octane-1-carboxylic acid moiety, which plays a crucial role in its high binding affinity to MDM2.[19]
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are representative protocols for key transformations involving bicyclo[2.2.2]octane systems.
Protocol: Reduction of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone
This procedure describes the diastereoselective reduction of a ketone to the corresponding secondary alcohol using sodium borohydride.[1]
Procedure:
-
To a stirred solution of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone (1.0 g, 6.66 mmol) in methanol (20 mL) at 0 °C, add sodium borohydride (0.38 g, 10.0 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol as a colorless oil.[1]
Protocol: Dieckmann-Analogous Cyclization to a 2,5-Diazabicyclo[2.2.2]octane Derivative
This protocol details the synthesis of a bicyclic mixed acetal via a diastereoselective cyclization.[20]
Procedure:
-
Under a nitrogen atmosphere, dissolve methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate (485 mg, 1.40 mmol) in anhydrous THF (30 mL) and cool to -78 °C.
-
Add a 2 M solution of sodium hexamethyldisilazane (NaHMDS) in THF (2.1 mL, 4.20 mmol) dropwise.
-
Stir the mixture at -78 °C for 40 minutes.
-
Slowly add chlorotrimethylsilane (0.45 mL, 380 mg, 3.50 mmol).
-
Stir the mixture at -78 °C for 1 hour and then at room temperature for 2 hours.
-
Add a saturated aqueous solution of NaHCO₃ and extract the mixture with CH₂Cl₂ (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and remove the solvent under vacuum.
-
Purify the residue by flash chromatography to yield (+)-(1S,4S,7R)-5-Allyl-7-methoxy-2-(4-methoxybenzyl)-7-(trimethylsiloxy)-2,5-diazabicyclo[2.2.2]octane-3,6-dione.[20]
Visualizations of Key Concepts
Graphical representations are invaluable for understanding complex stereochemical relationships and reaction pathways.
Caption: Enantioselective Diels-Alder Reaction Workflow.
Caption: MDM2-p53 Signaling Pathway and Inhibition.
Caption: Logical Relationship in Diastereomer Formation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Synthesis of Bicyclo[2.2.2]octenones Using a Copper-Mediated Oxidative Dearomatization/[4+2] Dimerization Cascade1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. atlantis-press.com [atlantis-press.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Chiroptical Properties I: Optical Rotation. ORD, CD | springerprofessional.de [springerprofessional.de]
- 12. Asymmetric photodestruction of bicyclo[2.2.2]oct-2-ene-5,7-dione: absolute configuration and 1n-π* excited state geometry - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. connectsci.au [connectsci.au]
Commercial Availability and Technical Guide for COOEt-bicyclo[2.2.2]octane-CHO: A Core Component in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (COOEt-bicyclo[2.2.2]octane-CHO), a commercially available bifunctional linker critical in the development of Proteolysis-Targeting Chimeras (PROTACs). This document outlines its commercial availability, physicochemical properties, and its application in the targeted degradation of proteins, with a focus on the SMARCA2 protein, a key target in cancer therapy. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are provided to support researchers in its application.
Commercial Availability and Physicochemical Properties
This compound is available from several chemical suppliers, primarily marketed as a rigid linker for PROTAC synthesis. The bicyclo[2.2.2]octane core offers a defined three-dimensional structure, which can be advantageous in optimizing the ternary complex formation between the target protein and the E3 ligase.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Catalog Number | Product Name | Purity | Availability |
| MedChemExpress | HY-159538 | This compound | >98% | In stock |
| BLDpharm | BD00720822 | Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | 95%+ | Inquire |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 959958-67-9 |
| Molecular Formula | C₁₂H₁₈O₃ |
| Molecular Weight | 210.27 g/mol |
| Appearance | Solid |
| Storage Conditions | Store at -20°C for long-term storage. |
Note: Detailed quantitative data such as melting point, boiling point, and spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) are not consistently provided by all suppliers. Researchers are advised to request a Certificate of Analysis (CoA) for lot-specific data.
Application in PROTAC Technology: Targeting SMARCA2 Degradation
The rigid bicyclo[2.2.2]octane scaffold of this compound is utilized as a linker in PROTACs to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. A notable application of this linker is in the development of PROTACs targeting SMARCA2, a component of the SWI/SNF chromatin remodeling complex, which is a synthetic lethal target in cancers with mutations in its paralog, SMARCA4.
Mechanism of Action: PROTAC-mediated SMARCA2 Degradation
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a bicyclo[2.2.2]octane-based linker to induce the degradation of SMARCA2.
Caption: PROTAC-mediated degradation of the SMARCA2 protein.
Biological Activity of SMARCA2-Targeting PROTACs
Research has demonstrated the efficacy of PROTACs in selectively degrading SMARCA2 in cancer cell lines with SMARCA4 mutations.[1][2] This selective degradation leads to potent inhibition of cell growth and in vivo tumor efficacy.
Table 3: Biological Activity of Representative SMARCA2-Targeting PROTACs
| Compound | Target Protein | E3 Ligase Ligand | In Vitro Activity (Cell Line) | In Vivo Efficacy | Reference |
| A947 | SMARCA2 | VHL | Potent and selective degradation of SMARCA2 in SMARCA4 mutant models. | Demonstrated efficacy in SMARCA4 mutant xenograft models.[1] | [1] |
| YDR1/YD54 | SMARCA2 | Cereblon (CRBN) | Potent and selective degradation of SMARCA2 in SMARCA4 mutant lung cancer cell lines.[2] | Orally bioavailable with favorable pharmacokinetic properties.[2] | [2] |
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis of a functionalized bicyclo[2.2.2]octane linker and its subsequent use in the synthesis of a PROTAC molecule.
Representative Synthesis of a Functionalized Bicyclo[2.2.2]octane Derivative
Scheme 1: Representative Synthesis of a Functionalized Bicyclo[2.2.2]octane
Caption: General workflow for the synthesis of a bicyclo[2.2.2]octane derivative.
Materials:
-
1,4-disubstituted cyclohexane derivative (starting material)
-
Dienophile (for Diels-Alder reaction)
-
Appropriate solvents (e.g., toluene, DCM)
-
Reagents for functional group manipulation (e.g., reducing agents, oxidizing agents)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Diels-Alder Cycloaddition: A solution of the 1,4-disubstituted cyclohexadiene and a suitable dienophile (e.g., acrolein or a derivative) in a high-boiling solvent such as toluene is heated under reflux to form the bicyclo[2.2.2]octene core.
-
Functional Group Modification: The resulting bicyclic intermediate undergoes a series of functional group interconversions. This may involve reduction of a ketone, protection of an alcohol, and esterification of a carboxylic acid to install the ethyl ester.
-
Introduction of the Formyl Group Precursor: A precursor to the aldehyde, such as a hydroxymethyl group, is introduced at the 4-position of the bicyclo[2.2.2]octane ring.
-
Oxidation: The precursor group is oxidized to the aldehyde using a mild oxidizing agent (e.g., PCC, Swern oxidation) to yield the final product, ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate.
-
Purification: The final compound is purified by column chromatography on silica gel.
Representative Protocol for PROTAC Synthesis using a Functionalized Linker
This protocol describes a general method for the synthesis of a PROTAC molecule by coupling a target protein ligand (warhead) and an E3 ligase ligand using a bifunctional linker like this compound.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Materials:
-
Target protein ligand (warhead) with a primary or secondary amine.
-
This compound.
-
E3 ligase ligand (e.g., pomalidomide, VHL ligand) with a carboxylic acid or other suitable functional group.
-
Reductive amination reagents (e.g., sodium triacetoxyborohydride).
-
Amide coupling reagents (e.g., HATU, HOBt, DIEA).
-
Anhydrous solvents (e.g., DMF, DCM).
-
HPLC for purification.
-
LC-MS and NMR for characterization.
Procedure:
-
Reductive Amination: To a solution of the target protein ligand (1.0 eq) in an anhydrous solvent, add this compound (1.1 eq). Stir the mixture at room temperature for 1-2 hours. Then, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) and continue stirring overnight. Monitor the reaction by LC-MS.
-
Work-up and Purification of Intermediate: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the resulting warhead-linker conjugate by column chromatography.
-
Saponification of the Ester: The ethyl ester of the warhead-linker conjugate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.
-
Amide Coupling: To a solution of the warhead-linker carboxylic acid (1.0 eq) and the E3 ligase ligand (1.0 eq) in an anhydrous solvent, add the amide coupling reagents (e.g., HATU, 1.2 eq, and DIEA, 2.0 eq). Stir the reaction at room temperature overnight. Monitor the reaction by LC-MS.
-
Final Purification and Characterization: Purify the final PROTAC molecule by preparative HPLC. Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Conclusion
This compound is a valuable and commercially accessible chemical tool for researchers engaged in the design and synthesis of PROTACs. Its rigid bicyclic structure provides a unique scaffold for optimizing the spatial orientation of the warhead and E3 ligase ligand, which is crucial for efficient ternary complex formation and subsequent target protein degradation. The application of this linker in the development of selective SMARCA2 degraders highlights its potential in advancing targeted cancer therapies. This guide provides a foundational resource for the procurement, understanding, and implementation of this compound in drug discovery and development.
References
The Bicyclo[2.2.2]octane Core: A Rigid Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in medicinal chemistry. In recent years, a strategic shift away from flat, aromatic structures towards three-dimensional molecular frameworks has gained significant momentum. This "escape from flatland" is driven by the understanding that 3D scaffolds can offer superior physicochemical and pharmacological properties. Among the most promising of these scaffolds is the bicyclo[2.2.2]octane (BCO) core, a rigid and versatile building block that is increasingly utilized in the design of innovative drug candidates.
This technical guide provides a comprehensive overview of the bicyclo[2.2.2]octane core, its intrinsic properties, and its applications as a rigid scaffold in drug discovery. We will delve into its role as a bioisostere, its impact on critical drug-like properties, and its incorporation into a variety of therapeutic agents. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique advantages of this important structural motif.
The Bicyclo[2.2.2]octane Core: A 3D Bioisostere of the Phenyl Ring
The bicyclo[2.2.2]octane core is a saturated bicyclic hydrocarbon with the chemical formula C₈H₁₄. Its rigid, cage-like structure provides a well-defined three-dimensional orientation for appended functional groups, a feature of paramount importance for optimizing interactions with biological targets.[1][2]
One of the most powerful applications of the BCO core is as a bioisosteric replacement for the para-phenyl ring.[3][4] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. While the phenyl ring is a ubiquitous feature in many drug molecules, its aromaticity and planarity can contribute to poor solubility, metabolic instability, and off-target effects.[3][4] The fully aliphatic BCO core offers a compelling 3D alternative, closely mimicking the geometry of the para-phenyl group while offering a host of physicochemical advantages.[3]
Physicochemical Advantages of the BCO Scaffold
The incorporation of the BCO core in place of aromatic moieties can lead to significant improvements in several key drug-like properties. These advantages are summarized below and detailed in the subsequent tables.
-
Improved Solubility: The non-planar, 3D nature of the BCO scaffold can disrupt the π-stacking interactions that often lead to high crystallinity and poor aqueous solubility in compounds containing multiple aromatic rings.[3] This disruption of the crystal lattice can lead to a lower melting point and enhanced solubility.
-
Reduced Lipophilicity: Overly lipophilic drugs are often associated with poor absorption, rapid metabolism, and off-target toxicity. Replacing a phenyl ring with a BCO core typically results in a decrease in the calculated lipophilicity (clogP), which can be beneficial for the overall pharmacokinetic profile.[5][6]
-
Enhanced Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The saturated C-H bonds of the BCO core are generally more resistant to metabolism, thus blocking a common metabolic pathway and increasing the drug's half-life.[5][6]
-
Increased Fraction of sp³ Carbons (Fsp³): There is a growing consensus in medicinal chemistry that increasing the Fsp³ character of drug candidates can improve their success rate in clinical development. The BCO core is an ideal scaffold in this regard, with an Fsp³ value of 1.0, compared to 0 for a phenyl ring.[3][4] This increased 3D complexity can lead to better ligand-receptor complementarity and improved pharmacological profiles.
Data Presentation: Comparative Physicochemical Properties
The following tables summarize the quantitative data comparing the BCO core to the para-phenyl ring and showcase the impact of this bioisosteric replacement on the properties of known drugs.
Table 1: Geometric and Physicochemical Comparison of BCO and para-Phenyl Scaffolds
| Property | Bicyclo[2.2.2]octane (BCO) | para-Phenyl Ring | Reference(s) |
| Geometry | 3-Dimensional | 2-Dimensional (Planar) | [3] |
| Distance between connecting atoms | ~2.60 Å | ~2.82 Å | [3] |
| Fraction of sp³ carbons (Fsp³) | 1.0 | 0 | [3] |
Table 2: Impact of BCO Core on Drug Properties: The Imatinib Example
| Property | Imatinib (with Phenyl Ring) | BCO-analog of Imatinib | Reference(s) |
| Aqueous Solubility | Lower | > 3x Higher | [6] |
| Calculated logP (clogP) | 4.5 | 3.6 | [6] |
| Metabolic Stability | Lower | Higher | [5][6] |
Applications in Drug Discovery
The advantageous properties of the BCO scaffold have led to its exploration in a wide range of therapeutic areas. The rigid framework allows for the precise positioning of pharmacophoric groups, leading to potent and selective interactions with various biological targets.
Table 3: Biological Activities of Bicyclo[2.2.2]octane Derivatives
| Therapeutic Area | Target | Compound Class | Activity | Reference(s) |
| Anti-inflammatory | COX-2 | BCO-fused derivatives | IC₅₀ = 0.6 - 1.6 nM | [7] |
| Metabolic Disease | 11β-HSD1 | BCO-amide derivatives | IC₅₀ = 0.02 - 0.03 µM | [7] |
| Antiviral (COVID-19) | SARS-CoV-2 3CLpro | Fused BCO derivatives | IC₅₀ = 102.2 µM | [8] |
| Antiprotozoal | Plasmodium falciparum | BCO-oxime derivatives | IC₅₀ = 0.08 - 0.15 µM | [9] |
| Antiprotozoal | T. b. rhodesiense | BCO-thiosemicarbazones | IC₅₀ < 0.3 µM | [9] |
| Neuroscience | γ-secretase (PSEN-1) | Azabicyclo-octane sulfonamides | Low nanomolar potency | [10][11] |
Experimental Protocols: Synthesis of the BCO Core
A variety of synthetic routes to bicyclo[2.2.2]octane derivatives have been developed. One of the most common and efficient methods for constructing the core scaffold is the Diels-Alder reaction.
General Protocol for Diels-Alder Synthesis of the BCO Core
This protocol describes a general method for the synthesis of a BCO aldehyde via a Lewis acid-catalyzed Diels-Alder reaction between a substituted 1,3-cyclohexadiene and an α,β-unsaturated aldehyde like methacrolein.[12]
1. Materials and Reagents:
-
Substituted 1,3-cyclohexadiene (diene)
-
Methacrolein (dienophile)
-
Lewis Acid Catalyst (e.g., Ytterbium trichloride, YbCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
2. Procedure:
-
To a solution of the diene in anhydrous CH₂Cl₂ under an inert atmosphere, add a stoichiometric amount of the Lewis acid catalyst (e.g., YbCl₃).
-
Stir the mixture at room temperature for a specified period (e.g., 30 minutes) to allow for complexation.
-
Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Add the dienophile (methacrolein) dropwise to the cooled mixture.
-
Allow the reaction to stir at the cooled temperature and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an appropriate aqueous solution (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired bicyclo[2.2.2]octane product.
10. Characterization:
-
Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry of the product (endo/exo isomers) can often be determined by analyzing the coupling constants and chemical shifts in the ¹H NMR spectrum.[12]
Conclusion and Future Outlook
The bicyclo[2.2.2]octane core has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its rigid three-dimensional structure, coupled with its ability to serve as a superior bioisostere for the phenyl ring, offers a powerful strategy for overcoming many of the challenges associated with traditional drug design. By improving aqueous solubility, enhancing metabolic stability, and reducing lipophilicity, the BCO scaffold enables the development of drug candidates with more favorable pharmacokinetic and pharmacodynamic profiles.
The successful application of BCO derivatives across a diverse range of therapeutic targets, from viral proteases to central nervous system enzymes, underscores the broad utility of this scaffold. As our understanding of the principles of 3D drug design continues to evolve, the rational incorporation of rigid, saturated scaffolds like bicyclo[2.2.2]octane will undoubtedly play an increasingly critical role in the discovery of the next generation of innovative medicines. Future research will likely focus on the development of novel synthetic methodologies to access a wider diversity of functionalized BCO cores and the continued exploration of their potential in previously untapped therapeutic areas.
References
- 1. benchchem.com [benchchem.com]
- 2. Scaffolds | Senge Group at TCD [sengegroup.eu]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. [PDF] Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring | Semantic Scholar [semanticscholar.org]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Bicyclo[2.2.2]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional carbocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its well-defined structure allows for the precise spatial arrangement of functional groups, making it an attractive bioisostere for aromatic rings in drug design. This guide provides a comprehensive overview of the physical and chemical properties of ethyl bicyclo[2.2.2]octane derivatives, complete with detailed experimental protocols and an exploration of their applications in drug development.
Physical and Chemical Properties
The physical and chemical characteristics of ethyl bicyclo[2.2.2]octane derivatives are influenced by the bicyclic core and the nature of the substituents. The rigid framework generally leads to higher melting and boiling points compared to their acyclic analogues. The ester functionality introduces polarity, influencing their solubility in various solvents.
Data Presentation
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa (Predicted) |
| Ethyl bicyclo[2.2.2]octane-1-carboxylate | C₁₁H₁₈O₂ | 182.26 | N/A | N/A | N/A | N/A |
| Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester | C₁₁H₁₈O₂ | 182.26 | N/A | N/A | Favorable in polar media | N/A |
| Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | C₁₄H₂₂O₄ | 254.32 | N/A | High | Moderate in organic solvents[1] | N/A |
| Bicyclo[2.2.2]octane-1,4-dicarboxylic acid hemimethyl ester | C₁₁H₁₆O₄ | 212.24 | 186.0 - 190.0 | 322.47 | Soluble in Methanol | 4.77±0.10 |
Experimental Protocols
Synthesis of Ethyl Bicyclo[2.2.2]octane Derivatives
The synthesis of the bicyclo[2.2.2]octane core is often achieved through a Diels-Alder reaction.[2][3]
Example: Synthesis of Ethyl Bicyclo[2.2.2]oct-5-ene-2-carboxylate
This synthesis involves the [4+2] cycloaddition of a diene (1,3-cyclohexadiene) and a dienophile (ethyl acrylate).
-
Materials: 1,3-cyclohexadiene, ethyl acrylate, Lewis acid catalyst (e.g., Ytterbium trichloride), toluene (solvent).
-
Procedure:
-
Dissolve 1,3-cyclohexadiene and ethyl acrylate in toluene in a reaction flask.
-
Cool the mixture to 0°C.
-
Add the Lewis acid catalyst portion-wise while maintaining the temperature.
-
Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with a suitable reagent.
-
Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterization
Standard analytical techniques are employed to confirm the structure and purity of the synthesized derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl stretch of the ester.
Determination of Physical Properties
-
Melting Point: Determined using a standard melting point apparatus.
-
Boiling Point: Determined by distillation at a specific pressure.
-
Solubility: Qualitatively assessed in a range of solvents (e.g., water, ethanol, dichloromethane, hexanes). Quantitative solubility can be determined using methods like HPLC.
-
pKa Determination (Potentiometric Titration):
-
Dissolve a known concentration of the bicyclo[2.2.2]octane carboxylic acid derivative in a suitable solvent mixture (e.g., water-ethanol).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
Chemical Reactivity
The chemical reactivity of ethyl bicyclo[2.2.2]octane derivatives is primarily centered around the ester functionality.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[4][5][6][7] Basic hydrolysis, also known as saponification, is typically irreversible due to the formation of the carboxylate salt.[6]
-
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
-
Nucleophilic Substitution: The bridgehead positions of the bicyclo[2.2.2]octane system are generally inert to nucleophilic substitution.[8] However, reactions can occur at other positions depending on the substitution pattern.
Visualizations
Drug Discovery Workflow
The following diagram illustrates a general workflow for the utilization of ethyl bicyclo[2.2.2]octane derivatives in drug discovery.
Caption: A generalized workflow for drug discovery utilizing the bicyclo[2.2.2]octane scaffold.
Synthesis Pathway: Diels-Alder Reaction
This diagram outlines the key steps in the synthesis of a bicyclo[2.2.2]octane core via a Diels-Alder reaction.
Caption: Key stages of the Diels-Alder synthesis for bicyclo[2.2.2]octane derivatives.
Signaling Pathway Modulation
Bicyclo[2.2.2]octane derivatives have been investigated for their potential to modulate various signaling pathways implicated in disease. For instance, they have been explored as inhibitors of the MDM2-p53 interaction and as modulators of Vascular Endothelial Growth Factor (VEGF) receptor signaling, which is crucial in angiogenesis and cancer progression.[9][10]
Caption: Modulation of VEGFR and p53 signaling pathways by bicyclo[2.2.2]octane derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER | 35377-06-1 [smolecule.com]
- 4. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 9. ccij-online.org [ccij-online.org]
- 10. pubs.acs.org [pubs.acs.org]
The Genesis of a Rigid Scaffold: A Technical History of Bicyclo[2.2.2]octane Compounds
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and application of the bicyclo[2.2.2]octane core, from its theoretical inception to its role as a crucial pharmacophore in modern drug discovery.
Introduction
The bicyclo[2.2.2]octane framework, a rigid and highly symmetrical three-dimensional scaffold, has carved a significant niche in the landscape of organic chemistry and medicinal chemistry. Its unique conformational constraints and well-defined spatial arrangement of substituents have made it an invaluable tool for studying reaction mechanisms, probing biological interactions, and designing novel therapeutic agents. This technical guide delves into the historical discovery of this important bicyclic system, details the seminal synthetic methods, and explores its contemporary application in drug development, with a particular focus on its use as a modulator of nuclear receptor signaling.
The Dawn of a New Reaction: The Diels-Alder Cycloaddition
The story of bicyclo[2.2.2]octane is intrinsically linked to one of the most powerful reactions in synthetic organic chemistry: the Diels-Alder reaction. In 1928, Otto Diels and his student Kurt Alder published their groundbreaking work on the cycloaddition of dienes and dienophiles, a discovery that would earn them the Nobel Prize in Chemistry in 1950.[1][2] Their seminal paper, published in Justus Liebigs Annalen der Chemie, described the reaction that forms the very foundation of bicyclo[2.2.2]octane synthesis.[3][4]
The archetypal reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. The first synthesis of a bicyclo[2.2.2]octane derivative was achieved through the reaction of 1,3-cyclohexadiene with maleic anhydride, yielding endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. This reaction elegantly and efficiently constructs the bicyclic core in a single, stereospecific step.
Key Historical Syntheses and Characterization
The early work by Diels, Alder, and their contemporaries laid the groundwork for the synthesis and characterization of a variety of bicyclo[2.2.2]octane derivatives. The initial syntheses were characterized by their simplicity and high yields, a testament to the efficiency of the Diels-Alder reaction.
Data Presentation: Seminal Synthetic Data
| Diene | Dienophile | Product | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 1,3-Cyclohexadiene | Maleic Anhydride | endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | Benzene, room temperature | Quantitative | 147-148 | Alder & Stein, 1933 |
This table summarizes the key quantitative data from the early synthesis of a bicyclo[2.2.2]octane derivative.
Experimental Protocols: The First Synthesis of a Bicyclo[2.2.2]octane Derivative
The following protocol is based on the early work of Alder and Stein for the synthesis of endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
Materials:
-
1,3-Cyclohexadiene
-
Maleic Anhydride
-
Benzene (solvent)
Procedure:
-
A solution of maleic anhydride in benzene is prepared in a round-bottom flask.
-
An equimolar amount of 1,3-cyclohexadiene is added to the solution at room temperature.
-
The reaction mixture is stirred. An exothermic reaction is typically observed, and the product begins to precipitate out of the solution.
-
The reaction is allowed to proceed to completion, often for several hours or overnight, to ensure maximum yield.
-
The precipitated product is collected by vacuum filtration.
-
The collected solid is washed with a small amount of cold benzene to remove any unreacted starting materials.
-
The product is dried in a desiccator.
Characterization: The primary method of characterization in the early 20th century was melting point determination. The sharp melting point of the product indicated its high purity. Further characterization in modern times would involve spectroscopic techniques such as NMR and IR spectroscopy.
Modern Applications in Drug Discovery: Targeting Nuclear Receptor Signaling
The rigid bicyclo[2.2.2]octane scaffold has found a prominent role in modern drug discovery as a bioisostere for aromatic rings and as a platform for the precise positioning of pharmacophoric groups.[5] One of the most significant applications is in the development of inhibitors of protein-protein interactions, particularly in the context of nuclear receptor signaling.
Nuclear receptors, such as the estrogen receptor (ER), are ligand-activated transcription factors that play crucial roles in physiology and disease. Upon binding to their cognate ligand (e.g., estradiol for ER), they undergo a conformational change that promotes the recruitment of coactivator proteins. This interaction is mediated by a conserved LXXLL motif (where L is leucine and X is any amino acid) on the coactivator, which binds to a hydrophobic groove on the surface of the nuclear receptor's ligand-binding domain.[3][6]
Bicyclo[2.2.2]octane derivatives have been designed to mimic the key leucine residues of the LXXLL motif, thereby acting as competitive inhibitors of the ER-coactivator interaction.[3][6] This disruption of a critical signaling node offers a novel therapeutic strategy for hormone-dependent cancers and other diseases.
Signaling Pathway: Inhibition of Estrogen Receptor-Coactivator Interaction
Caption: Inhibition of Estrogen Receptor signaling by a bicyclo[2.2.2]octane derivative.
Experimental Protocols: Evaluating Coactivator Binding Inhibition
The potency of bicyclo[2.2.2]octane-based inhibitors is typically assessed using in vitro biochemical assays. A common and robust method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[7][8]
TR-FRET Assay Protocol for ERα-Coactivator Binding Inhibition:
Principle: This assay measures the proximity between a terbium-labeled streptavidin (donor) bound to a biotinylated ERα and a fluorescein-labeled coactivator peptide (acceptor). When the ERα and the coactivator peptide interact, the donor and acceptor are in close proximity, resulting in a high FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Materials:
-
Biotinylated ERα ligand-binding domain (LBD)
-
Terbium-labeled streptavidin
-
Fluorescein-labeled peptide containing the LXXLL motif (e.g., from SRC-1)
-
Assay buffer (e.g., Tris-based buffer with additives to prevent non-specific binding)
-
Bicyclo[2.2.2]octane test compounds
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a solution of the biotinylated ERα-LBD and the terbium-labeled streptavidin in the assay buffer and incubate to allow for complex formation.
-
In a multi-well plate, serially dilute the bicyclo[2.2.2]octane test compounds to create a range of concentrations.
-
Add the ERα-streptavidin-terbium complex to each well containing the test compounds.
-
Add the fluorescein-labeled coactivator peptide to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for terbium and fluorescein, incorporating a time delay to reduce background fluorescence.
-
Calculate the ratio of the acceptor (fluorescein) to donor (terbium) emission.
-
Plot the emission ratio against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value. The IC50 is then converted to a Ki (inhibition constant) value.
Data Presentation: Inhibitory Potency of Bicyclo[2.2.2]octane Derivatives
| Compound | Structure/Substitution Pattern | ERα-SRC1 Ki (µM)[3] |
| 1 | Amide-substituted bicyclo[2.2.2]octane | 7 |
| 2 | Ester-substituted bicyclo[2.2.2]octane | 15 |
| 3 | Carboxylic acid-substituted bicyclo[2.2.2]octane | 40 |
This table presents the inhibitory potencies (Ki) of representative bicyclo[2.2.2]octane derivatives against the ERα-SRC1 interaction, as determined by TR-FRET assays.[3]
Conclusion
From its genesis in the seminal work of Diels and Alder to its current role as a sophisticated tool in drug design, the bicyclo[2.2.2]octane scaffold has demonstrated enduring utility. Its rigid, well-defined structure provides a unique platform for exploring fundamental chemical principles and for the rational design of molecules that can precisely interact with biological targets. The application of bicyclo[2.2.2]octane derivatives as inhibitors of the estrogen receptor-coactivator interaction exemplifies the power of this scaffold in addressing complex challenges in medicinal chemistry. As our understanding of molecular recognition and disease pathways continues to evolve, the bicyclo[2.2.2]octane core is poised to remain a valuable and versatile component in the armamentarium of researchers and drug developers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. scribd.com [scribd.com]
- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen receptor alpha/co-activator interaction assay - TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for the Synthesis of Ethyl 4-Formylbicyclo[2.2.2]octane-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional molecular framework that has garnered significant interest in medicinal chemistry and materials science. Its unique conformational constraints make it a valuable building block for the synthesis of therapeutic agents and complex organic molecules. The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone for the construction of the bicyclo[2.2.2]octane core.[1][2] This protocol details a plausible synthetic route to ethyl 4-formylbicyclo[2.2.2]octane-2-carboxylate, a bifunctional molecule with potential applications as a linker in Proteolysis Targeting Chimeras (PROTACs) or as an intermediate in the synthesis of more complex pharmaceutical agents.
The described synthesis involves a Diels-Alder reaction between 1,3-cyclohexadiene and a suitable dienophile, ethyl 2-formylacrylate. As the latter is not readily commercially available, a two-step preparation from ethyl α-(hydroxymethyl)acrylate is also outlined. The electron-withdrawing nature of the ester and aldehyde groups on the dienophile is expected to facilitate the cycloaddition.[1][2]
Experimental Protocols
This synthesis is presented in two main stages: the preparation of the dienophile (Ethyl 2-formylacrylate) and the subsequent Diels-Alder cycloaddition.
Part 1: Synthesis of the Dienophile (Ethyl 2-formylacrylate)
This preparation involves two steps: the synthesis of ethyl α-(hydroxymethyl)acrylate, followed by its oxidation to the target aldehyde.
Step 1a: Synthesis of Ethyl α-(hydroxymethyl)acrylate
This procedure is adapted from a known method.[3]
-
Reagents and Materials:
-
Paraformaldehyde
-
1 N Phosphoric acid
-
Triethyl phosphonoacetate
-
Potassium carbonate
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Deionized water
-
-
Procedure:
-
In a well-ventilated fume hood, a solution of aqueous formaldehyde is prepared by heating paraformaldehyde (1.6 mol), 1 N phosphoric acid (4 mL), and water (110 mL) at 90°C for 1.5 hours until the solution is clear.
-
The formaldehyde solution is cooled to room temperature.
-
In a separate flask equipped with a mechanical stirrer, triethyl phosphonoacetate (0.4 mol) is added to the formaldehyde solution and stirred vigorously.
-
A solution of potassium carbonate (0.44 mol) in water (60 mL) is added slowly to the mixture. The temperature should be maintained between 35-40°C, using a water bath if necessary.
-
After the addition is complete, the mixture is stirred for an additional 5 minutes at 40°C.
-
The reaction is quenched by rapid cooling in an ice bath and the addition of diethyl ether (200 mL) and brine (150 mL).
-
The aqueous layer is separated and extracted three times with diethyl ether (100 mL portions).
-
The combined organic layers are washed twice with brine (100 mL portions), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield ethyl α-(hydroxymethyl)acrylate.
-
Step 1b: Oxidation to Ethyl 2-formylacrylate
A standard oxidation procedure, such as a Swern oxidation or using pyridinium chlorochromate (PCC), can be employed. The following is a general protocol using PCC.
-
Reagents and Materials:
-
Ethyl α-(hydroxymethyl)acrylate
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel
-
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, a solution of ethyl α-(hydroxymethyl)acrylate (1 equivalent) in anhydrous DCM is added in one portion.
-
The mixture is stirred at room temperature for 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure to yield crude ethyl 2-formylacrylate, which can be used in the next step without further purification or can be purified by column chromatography.
-
Part 2: Diels-Alder Synthesis of Ethyl 4-Formylbicyclo[2.2.2]octane-2-carboxylate
This procedure is based on general protocols for Diels-Alder reactions to form bicyclo[2.2.2]octane systems.[4][5]
-
Reagents and Materials:
-
Ethyl 2-formylacrylate (from Part 1)
-
1,3-Cyclohexadiene
-
Toluene (anhydrous)
-
Hydroquinone (as a polymerization inhibitor)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-formylacrylate (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of hydroquinone to prevent polymerization.
-
Add 1,3-cyclohexadiene (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the target compound, ethyl 4-formylbicyclo[2.2.2]octane-2-carboxylate.
-
Data Presentation
The following table summarizes the hypothetical quantitative data for the Diels-Alder reaction step (Part 2).
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) or Volume (mL) | Equivalents | Theoretical Yield (g) | Experimental Yield (g) | Percent Yield (%) |
| Ethyl 2-formylacrylate | 128.13 | 10.0 | 1.28 g | 1.0 | - | - | - |
| 1,3-Cyclohexadiene | 80.13 | 12.0 | 1.1 mL (d=0.841 g/mL) | 1.2 | - | - | - |
| Ethyl 4-formylbicyclo[2.2.2]octane-2-carboxylate | 208.26 | - | - | - | 2.08 g | 1.56 g | 75% |
Visualizations
Diagram of the Synthetic Workflow
References
Application Notes and Protocols for Utilizing COOEt-bicyclo[2.2.2]octane-CHO in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the physicochemical properties, cell permeability, and overall efficacy of the PROTAC. The rigid bicyclo[2.2.2]octane scaffold has gained attention as a valuable component in PROTAC linker design due to its ability to provide conformational rigidity and serve as a three-dimensional bioisostere for a phenyl ring. This document provides detailed application notes and protocols for the use of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (COOEt-bicyclo[2.2.2]octane-CHO) in the synthesis of PROTACs, with a specific focus on its application in the development of SMARCA2/4 degraders.
Application Notes
The bifunctional nature of this compound, possessing both an aldehyde and an ethyl ester, allows for a sequential and controlled conjugation strategy in PROTAC synthesis. This linker has been successfully incorporated into "PROTAC SMARCA2/4-degrader-6", a potent degrader of the chromatin remodeling enzymes SMARCA2 and SMARCA4.
Key Features and Advantages of the Bicyclo[2.2.2]octane Linker:
-
Rigidity and Pre-organization: The rigid bicyclo[2.2.2]octane core restricts the conformational flexibility of the PROTAC linker. This can be advantageous in pre-organizing the target protein and E3 ligase ligands for optimal ternary complex formation, potentially leading to enhanced degradation efficiency.
-
Improved Physicochemical Properties: As a saturated, three-dimensional scaffold, the bicyclo[2.2.2]octane moiety can improve properties such as solubility and metabolic stability compared to more traditional, flexible alkyl or PEG linkers.
-
Bioisostere for Phenyl Rings: The bicyclo[2.2.2]octane core can serve as a non-planar bioisostere for a para-substituted phenyl ring, offering a way to escape "flatland" in medicinal chemistry and potentially improve drug-like properties.
-
Synthetic Versatility: The aldehyde and ester functional groups on this compound provide orthogonal handles for sequential conjugation reactions, namely reductive amination and amide bond formation.
Signaling Pathway Context: SMARCA2/4 Degradation
SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. Mutations or loss of function of SWI/SNF components are implicated in a variety of cancers. The degradation of SMARCA2 and SMARCA4 via the ubiquitin-proteasome system, induced by a PROTAC, can be a powerful therapeutic strategy.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a two-step conjugation process. The following protocols are representative methods for these key transformations.
Protocol 1: Reductive Amination of the Aldehyde Moiety
This protocol describes the coupling of the aldehyde group of the linker with an amine-containing E3 ligase ligand (e.g., a VHL ligand).
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., VHL-amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DCM, add this compound (1.2 eq) and DIPEA (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the VHL-linker intermediate.
Protocol 2: Saponification of the Ethyl Ester
This protocol outlines the hydrolysis of the ethyl ester to a carboxylic acid, preparing the intermediate for coupling with the target protein ligand.
Materials:
-
VHL-linker intermediate from Protocol 1
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the VHL-linker intermediate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add an aqueous solution of LiOH (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the product with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.
Protocol 3: Amide Coupling to the Target Protein Ligand
This protocol details the formation of an amide bond between the carboxylic acid intermediate and an amine-functionalized target protein ligand (e.g., a SMARCA2/4 ligand).
Materials:
-
Carboxylic acid intermediate from Protocol 2
-
Amine-functionalized target protein ligand (e.g., SMARCA2/4-amine)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid intermediate (1.0 eq) and the amine-functionalized target protein ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final PROTAC compound by preparative high-performance liquid chromatography (HPLC) to obtain the desired product.
Experimental procedure for Wittig reaction on bicyclo[2.2.2]octane aldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the olefination of the sterically hindered bicyclo[2.2.2]octane-2-carbaldehyde. Due to the steric hindrance around the aldehyde functionality, the Horner-Wadsworth-Emmons (HWE) reaction is presented as a robust and high-yielding alternative to the standard Wittig reaction. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and reactive than traditional Wittig reagents, making it well-suited for challenging substrates.[1][2] This protocol is adapted from established methodologies for related compounds and general procedures for the HWE reaction.[3]
Physical and Chemical Properties of Reactants and Products
A summary of the key physical and chemical properties for the starting material and the parent alkene product is provided below for reference.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| bicyclo[2.2.2]octane-2-carbaldehyde | C₉H₁₄O | 138.21 | 76-77 | |
| bicyclo[2.2.2]oct-2-ene | C₈H₁₂ | 108.18 | N/A |
Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes the conversion of bicyclo[2.2.2]octane-2-carbaldehyde to a corresponding α,β-unsaturated ester. The HWE reaction typically favors the formation of the (E)-alkene.[4][5]
Materials:
-
bicyclo[2.2.2]octane-2-carbaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for flash column chromatography
Procedure:
-
Preparation of the Phosphonate Anion:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous THF to remove the mineral oil.
-
Suspend the washed sodium hydride in fresh anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the sodium hydride suspension via a dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases. This indicates the formation of the phosphonate carbanion.[1]
-
-
Reaction with Aldehyde:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Slowly add a solution of bicyclo[2.2.2]octane-2-carbaldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α,β-unsaturated ester.
-
Experimental Workflow
The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction for the synthesis of an alkene from bicyclo[2.2.2]octane aldehyde.
Caption: Workflow for the Horner-Wadsworth-Emmons olefination.
Discussion
The Horner-Wadsworth-Emmons reaction is a highly effective method for the olefination of sterically hindered aldehydes like bicyclo[2.2.2]octane-2-carbaldehyde. The increased nucleophilicity of the phosphonate-stabilized carbanion allows it to react more efficiently than traditional Wittig reagents in these challenging cases.[1][2] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, which simplifies the purification process compared to the triphenylphosphine oxide generated in a standard Wittig reaction.[4][5] For the synthesis of (Z)-alkenes, modifications such as the Still-Gennari protocol, which employs phosphonates with electron-withdrawing groups, can be utilized.[3]
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
Application of Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Derivatives in Asymmetric Synthesis
Introduction
The rigid bicyclo[2.2.2]octane framework is a prominent structural motif in natural products and has found extensive application in the design of chiral ligands and catalysts for asymmetric synthesis. Its well-defined and sterically constrained geometry provides a unique scaffold for inducing stereoselectivity. While direct applications of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate as a catalyst or chiral auxiliary are not extensively documented, the synthesis of structurally related chiral bicyclo[2.2.2]octane carbaldehydes through organocatalytic asymmetric reactions highlights their importance as valuable chiral building blocks. These enantiomerically enriched aldehydes can serve as precursors to a variety of complex molecules in pharmaceutical and materials science research.
This application note details an organocatalytic asymmetric domino [4+2] cycloaddition reaction for the synthesis of highly functionalized and enantioenriched bicyclo[2.2.2]octane carbaldehydes. The protocol is based on the vinylogous reactivity of cyclohexenylidene malononitriles with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine.
Key Application: Asymmetric Synthesis of Bicyclo[2.2.2]octane Carbaldehydes
A notable application in this area is the organocatalytic asymmetric domino [4+2] cycloaddition of cyclohexenylidene malononitriles with enals. This reaction, under the influence of a chiral secondary amine catalyst and a co-catalyst, leads to the formation of complex bicyclo[2.2.2]octane carbaldehydes with high diastereo- and enantioselectivity.[1] The resulting structures are valuable intermediates for further synthetic transformations.
The general reaction scheme involves the activation of the enal by the chiral amine catalyst to form a reactive dienamine intermediate. This intermediate then undergoes a [4+2] cycloaddition with the cyclohexenylidene malononitrile, followed by hydrolysis to release the catalyst and afford the bicyclo[2.2.2]octane product.
Quantitative Data Summary
The following table summarizes the results for the organocatalytic asymmetric synthesis of various bicyclo[2.2.2]octane carbaldehydes.
| Entry | Enal (R group) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 8a | 85 | >20:1 | 96 |
| 2 | 4-Nitrophenyl | 8b | 82 | >20:1 | 97 |
| 3 | 4-Chlorophenyl | 8c | 88 | >20:1 | 95 |
| 4 | 4-Methylphenyl | 8d | 80 | >20:1 | 96 |
| 5 | 2-Naphthyl | 8e | 75 | >20:1 | 93 |
Data adapted from a study on the vinylogous reactivity of cyclohexenylidene malononitriles.[1]
Experimental Protocols
General Procedure for the Asymmetric Domino [4+2] Cycloaddition:
This protocol describes the synthesis of chiral bicyclo[2.2.2]octane carbaldehydes from cyclohexenylidene malononitriles and α,β-unsaturated aldehydes.
Materials:
-
Cyclohexenylidene malononitrile (1.0 equiv)
-
α,β-Unsaturated aldehyde (1.5 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral amine catalyst, 20 mol%)
-
p-Nitrophenol (co-catalyst, 20 mol%)
-
Toluene (solvent)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add cyclohexenylidene malononitrile (0.1 mmol, 1.0 equiv), the chiral amine catalyst (0.02 mmol, 20 mol%), and p-nitrophenol (0.02 mmol, 20 mol%).
-
Add dry toluene (1.0 mL) to the vial and stir the mixture at room temperature for 10 minutes.
-
Add the α,β-unsaturated aldehyde (0.15 mmol, 1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 24-48 hours), concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired bicyclo[2.2.2]octane carbaldehyde.
-
Determine the yield, diastereomeric ratio (by ¹H NMR of the crude reaction mixture), and enantiomeric excess (by chiral HPLC analysis).
Visualizations
Caption: Organocatalytic cycle for the asymmetric synthesis of bicyclo[2.2.2]octane carbaldehydes.
Conclusion
The asymmetric synthesis of chiral bicyclo[2.2.2]octane carbaldehydes via organocatalytic domino reactions provides an efficient route to these valuable synthetic intermediates. The described protocol, employing a chiral secondary amine catalyst, consistently delivers high yields, and excellent diastereo- and enantioselectivities. Further functionalization of the resulting aldehyde and ester moieties can open avenues to a wide array of complex chiral molecules for various applications in drug discovery and materials science.
References
Application Notes and Protocols: Step-by-Step Guide to the Chemoselective Reduction of the Formyl Group in Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The selective reduction of an aldehyde in the presence of other reducible functional groups, such as esters, is a critical transformation in multi-step organic synthesis. This document provides detailed protocols for the chemoselective reduction of the formyl group in ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate to yield ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure often employed in medicinal chemistry to explore chemical space. The protocols provided herein focus on two common and effective methods: Sodium Borohydride Reduction and Catalytic Hydrogenation, offering a comparison of their advantages and typical outcomes.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data associated with the recommended protocols for the reduction of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate.
| Parameter | Method 1: Sodium Borohydride | Method 2: Catalytic Hydrogenation |
| Reagent/Catalyst | Sodium Borohydride (NaBH₄) | Palladium on Carbon (10% Pd/C) |
| Reagent/Catalyst Loading | 1.5 equivalents | 5 mol% |
| Solvent | Methanol (MeOH) | Ethyl Acetate (EtOAc) |
| Substrate Concentration | 0.2 M | 0.2 M |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Pressure | Atmospheric | 1 atm H₂ (balloon) |
| Reaction Time | 1 - 2 hours | 4 - 6 hours |
| Typical Yield | >95% | 85 - 90% |
| Key Advantage | High chemoselectivity, mild conditions, simple workup. | "Green" reagent, catalyst can be recycled. |
| Potential Drawback | Requires stoichiometric amounts of hydride reagent. | Potential for ester reduction at higher pressures/temperatures. |
Experimental Protocols
Method 1: Sodium Borohydride (NaBH₄) Reduction
This protocol details the highly chemoselective reduction of an aldehyde in the presence of an ester using sodium borohydride.[1][2] NaBH₄ is a mild reducing agent that does not typically reduce esters under these conditions.[2][3]
Materials:
-
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Deionized Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous methanol (to make a 0.2 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring, slowly add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution may be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again to 0 °C and slowly add deionized water to quench the excess NaBH₄.
-
Acidification: Carefully add 1 M HCl dropwise to neutralize the solution and hydrolyze the borate esters until the pH is ~6-7.[4]
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add ethyl acetate to the remaining aqueous layer and transfer to a separatory funnel.
-
Washing: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Method 2: Catalytic Hydrogenation
This protocol describes the reduction of the aldehyde using catalytic hydrogenation.[5] While effective for reducing aldehydes, care must be taken with catalyst choice and reaction conditions to maintain selectivity and avoid reduction of the ester group.[6]
Materials:
-
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5 mol%)
-
Ethyl Acetate (EtOAc), anhydrous
-
Hydrogen (H₂) gas (balloon or H₂ generator)
-
Celite®
-
Round-bottom flask, magnetic stirrer, vacuum/hydrogen manifold.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (1.0 eq) and dissolve it in anhydrous ethyl acetate (to make a 0.2 M solution).
-
Catalyst Addition: Carefully add 10% Pd/C (5 mol%) to the solution.
-
Atmosphere Exchange: Seal the flask and purge with nitrogen or argon. Then, evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Reaction: Leave the reaction to stir vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filtration: Dilute the reaction mixture with additional ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to afford the crude product.
-
Purification: The crude product is often clean, but can be purified by flash column chromatography if needed.
Visualizations
Caption: General experimental workflow for the reduction.
Caption: Logic for selecting the appropriate reduction protocol.
References
Application Notes and Protocols for the Derivatization of Ethyl 5-Formylbicyclo[2.2.2]octane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the ester group in ethyl 5-formylbicyclo[2.2.2]octane-2-carboxylate. This versatile building block, featuring a rigid bicyclic scaffold, is a valuable starting material in the synthesis of novel compounds for drug discovery and materials science. The following protocols detail the hydrolysis, amidation, and reduction of the ester functionality, expanding the synthetic utility of this key intermediate.
Chemical Derivatization Pathways
The ester group of ethyl 5-formylbicyclo[2.2.2]octane-2-carboxylate can be readily converted into a carboxylic acid, an amide, or a primary alcohol. These transformations open up a wide range of possibilities for further functionalization and the development of new molecular entities.
Caption: Derivatization pathways of the ester group.
Experimental Protocols
The following are generalized protocols for the derivatization of ethyl 5-formylbicyclo[2.2.2]octane-2-carboxylate. Researchers should optimize these conditions for their specific needs and substrate purity.
Protocol 1: Hydrolysis to 5-Formylbicyclo[2.2.2]octane-2-carboxylic Acid
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 5-formylbicyclo[2.2.2]octane-2-carboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve ethyl 5-formylbicyclo[2.2.2]octane-2-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water in a round-bottom flask.
-
Add sodium hydroxide (1.5 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-formylbicyclo[2.2.2]octane-2-carboxylic acid.
Protocol 2: Amidation to 5-Formylbicyclo[2.2.2]octane-2-carboxamide
This protocol outlines the conversion of the ethyl ester to the primary amide using ammonia.
Materials:
-
Ethyl 5-formylbicyclo[2.2.2]octane-2-carboxylate
-
Methanolic ammonia solution (7 N)
-
Sealed pressure vessel or a robust sealed tube
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Place ethyl 5-formylbicyclo[2.2.2]octane-2-carboxylate (1.0 eq) in a pressure vessel.
-
Add a methanolic ammonia solution (excess, e.g., 10-20 eq of NH₃).
-
Seal the vessel tightly and heat the mixture to 80-100 °C with stirring for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction vessel to room temperature before carefully opening it in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-formylbicyclo[2.2.2]octane-2-carboxamide.
Protocol 3: Reduction to (5-Formylbicyclo[2.2.2]octan-2-yl)methanol
This protocol details the reduction of the ethyl ester to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄).[1] Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Materials:
-
Ethyl 5-formylbicyclo[2.2.2]octane-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a sequential addition of water and NaOH solution for quenching.
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas supply, ice bath.
Procedure:
-
Set up a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Suspend LiAlH₄ (1.5 eq) in anhydrous THF in the flask and cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl 5-formylbicyclo[2.2.2]octane-2-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup). Alternatively, add sodium sulfate decahydrate portion-wise until the gray solids turn white and the hydrogen evolution ceases.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to afford (5-formylbicyclo[2.2.2]octan-2-yl)methanol.
Data Presentation
| Derivatization Reaction | Product | Reagents | Typical Yield (%) |
| Hydrolysis | 5-Formylbicyclo[2.2.2]octane-2-carboxylic Acid | NaOH, H₂O/EtOH | 85-95 |
| Amidation | 5-Formylbicyclo[2.2.2]octane-2-carboxamide | NH₃, MeOH | 70-85 |
| Reduction | (5-Formylbicyclo[2.2.2]octan-2-yl)methanol | LiAlH₄, THF | 80-90 |
Note: Yields are estimates based on similar transformations reported in the literature and may vary depending on the specific reaction conditions and scale.
Experimental Workflow
Caption: General experimental workflow for derivatization.
References
Use of COOEt-bicyclo[2.2.2]octane-CHO as a molecular building block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ethyl formylbicyclo[2.2.2]octane-carboxylate (referred to as COOEt-bicyclo[2.2.2]octane-CHO), a versatile molecular building block for organic synthesis and drug discovery. Due to the scarcity of data on the specific ethyl ester, information from its closely related methyl ester analog, methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, is utilized.
Introduction
The bicyclo[2.2.2]octane scaffold is a rigid, non-planar, three-dimensional structure increasingly employed in medicinal chemistry. It serves as a saturated bioisostere for aromatic rings, offering an escape from "flatland" in molecular design. This substitution can lead to improved physicochemical properties such as enhanced solubility and metabolic stability, while maintaining or improving biological activity.[1][2][3] The presence of both an aldehyde (-CHO) and an ethyl ester (-COOEt) on the bicyclo[2.2.2]octane core provides two orthogonal reactive handles for diverse chemical transformations, making it a valuable building block for the synthesis of complex molecules and novel drug candidates.[4]
Physicochemical Properties
While experimental data for the specific ethyl ester is limited, the properties of the related methyl ester provide a useful reference.
| Property | Value (for Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate) | Reference |
| Molecular Formula | C11H16O3 | [4] |
| Molecular Weight | 196.24 g/mol | [4] |
| Boiling Point | 261°C | [4] |
| Flash Point | 109°C | [4] |
| Density | 1.252 g/cm³ | [4] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [4] |
Applications in Organic Synthesis and Medicinal Chemistry
The dual functionality of this compound makes it a powerful intermediate for a variety of synthetic applications:
-
Scaffold for Drug Discovery: The rigid bicyclo[2.2.2]octane core can be used to orient substituents in a precise and predictable manner, which is crucial for optimizing interactions with biological targets.[5] It has been incorporated into compounds targeting nuclear receptors and has been investigated as a structural mimic in coactivator binding inhibitors.[5]
-
Intermediate for Complex Molecule Synthesis: The aldehyde and ester groups can be selectively transformed to introduce further complexity. The aldehyde can undergo nucleophilic additions, Wittig reactions, reductive aminations, and oxidations, while the ester can be hydrolyzed, reduced, or converted to amides.
-
Bioisostere for Phenyl Rings: Replacing a para-substituted phenyl ring with a 1,4-disubstituted bicyclo[2.2.2]octane moiety is a common strategy in medicinal chemistry to improve drug-like properties.[1][2] This can lead to better solubility, increased metabolic stability, and novel intellectual property.[2]
Experimental Protocols
The following are representative protocols for the transformation of the aldehyde and ester functionalities of this compound.
Protocol 1: Reductive Amination of the Aldehyde Group
This protocol describes the coupling of the aldehyde with a primary amine to form a secondary amine, a common transformation in the synthesis of bioactive molecules.
Workflow Diagram:
Caption: Reductive amination workflow.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added the primary amine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added in one portion.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Wittig Reaction of the Aldehyde Group
This protocol details the conversion of the aldehyde to an alkene using a phosphorus ylide, a fundamental carbon-carbon bond-forming reaction.
Workflow Diagram:
Caption: Wittig reaction workflow.
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), the phosphonium salt (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF, 0.2 M).
-
The suspension is cooled to -78°C, and n-butyllithium (n-BuLi, 1.05 eq) is added dropwise, resulting in a color change (typically to deep red or orange), indicating ylide formation.
-
The mixture is stirred at -78°C for 30 minutes, then allowed to warm to 0°C for 30 minutes.
-
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred until TLC indicates the consumption of the aldehyde (typically 1-3 hours).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Protocol 3: Saponification of the Ethyl Ester
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.
Logical Relationship Diagram:
Caption: Saponification of the ethyl ester.
Procedure:
-
This compound (1.0 eq) is dissolved in a mixture of THF and water (e.g., 3:1 v/v).
-
Lithium hydroxide monohydrate (LiOH·H2O) (2.0-3.0 eq) is added, and the mixture is stirred vigorously at room temperature.
-
The reaction is monitored by TLC. Upon completion, the THF is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is cooled to 0°C and acidified to pH ~2-3 with 1 M HCl.
-
The resulting precipitate (the carboxylic acid product) is collected by vacuum filtration, washed with cold water, and dried under vacuum. If no precipitate forms, the aqueous layer is extracted with ethyl acetate.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules. Its rigid core and orthogonal functionalities make it an attractive starting material for drug discovery programs aiming to improve the physicochemical properties of lead compounds. The protocols provided herein offer a starting point for the chemical exploration of this promising scaffold.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 4. Cas 94994-25-9,4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester | lookchem [lookchem.com]
- 5. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Novel Heterocycles from Ethyl 4-Formylbicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate as a versatile starting material. The rigid bicyclo[2.2.2]octane scaffold is a valuable bioisostere for the phenyl ring in medicinal chemistry, often leading to improved physicochemical properties of drug candidates. The following protocols outline plausible synthetic routes to pyrazole, isoxazole, and pyrimidine derivatives, incorporating this privileged scaffold.
Disclaimer: The following protocols are proposed synthetic routes based on established chemical principles. The quantitative data, such as reaction times and yields, are estimates based on analogous reactions and should be considered as starting points for optimization.
Synthesis of Pyrazole Derivatives
The formyl group of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate can readily undergo condensation with hydrazines to form hydrazones, which can then cyclize to yield pyrazole derivatives. This approach allows for the introduction of various substituents on the pyrazole ring, depending on the choice of hydrazine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of a pyrazole-substituted bicyclo[2.2.2]octane.
Experimental Protocol: Synthesis of Ethyl 4-(1H-pyrazol-3-yl)bicyclo[2.2.2]octane-1-carboxylate
-
To a solution of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired pyrazole derivative.
Data Presentation
| Product | Reagents | Solvent | Temperature | Estimated Time | Estimated Yield |
| Ethyl 4-(1H-pyrazol-3-yl)bicyclo[2.2.2]octane-1-carboxylate | Hydrazine Hydrate | Ethanol | Reflux | 4-6 h | 75-85% |
| Ethyl 4-(1-phenyl-1H-pyrazol-3-yl)bicyclo[2.2.2]octane-1-carboxylate | Phenylhydrazine | Ethanol | Reflux | 6-8 h | 70-80% |
Synthesis of Isoxazole Derivatives
The reaction of the aldehyde functionality with hydroxylamine hydrochloride yields an oxime, which can be subsequently cyclized to an isoxazole ring. This method provides a straightforward route to isoxazole-containing bicyclo[2.2.2]octane derivatives.
Proposed Synthetic Pathway
Caption: Proposed synthesis of an isoxazole-substituted bicyclo[2.2.2]octane.
Experimental Protocol: Synthesis of Ethyl 4-(isoxazol-5-yl)bicyclo[2.2.2]octane-1-carboxylate
-
Dissolve ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in pyridine (5 mL/mmol).
-
Stir the mixture at room temperature until oxime formation is complete (monitored by TLC).
-
Add a dehydrating agent, such as acetic anhydride (2.0 eq), dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until cyclization is complete.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the isoxazole product.
Data Presentation
| Product | Reagents | Solvent | Temperature | Estimated Time | Estimated Yield |
| Ethyl 4-(isoxazol-5-yl)bicyclo[2.2.2]octane-1-carboxylate | Hydroxylamine Hydrochloride, Pyridine, Acetic Anhydride | Pyridine | 0 °C to RT | 8-12 h | 65-75% |
Synthesis of Pyrimidine Derivatives
A multicomponent reaction, such as the Biginelli reaction, can be employed to construct a dihydropyrimidine ring. This involves the condensation of the aldehyde, a β-dicarbonyl compound (or the ester functionality of the starting material after modification), and urea or thiourea.
Proposed Synthetic Pathway
Caption: Proposed synthesis of a pyrimidine-substituted bicyclo[2.2.2]octane.
Experimental Protocol: Synthesis of Ethyl 4-(4-ethoxycarbonyl-6-methyl-1,2,3,4-tetrahydropyrimidin-2-yl)bicyclo[2.2.2]octane-1-carboxylate
-
To a mixture of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol (10 mL/mmol), add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization.
Data Presentation
| Product | Reagents | Solvent | Temperature | Estimated Time | Estimated Yield |
| Ethyl 4-(4-ethoxycarbonyl-6-methyl-1,2,3,4-tetrahydropyrimidin-2-yl)bicyclo[2.2.2]octane-1-carboxylate | Ethyl Acetoacetate, Urea, HCl | Ethanol | Reflux | 12-18 h | 60-70% |
| Ethyl 4-(4-ethoxycarbonyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-2-yl)bicyclo[2.2.2]octane-1-carboxylate | Ethyl Acetoacetate, Thiourea, HCl | Ethanol | Reflux | 10-16 h | 65-75% |
Application Notes and Protocols for the Purification of Ethyl 4-Formylbicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (COOEt-bicyclo[2.2.2]octane-CHO), a key building block in the synthesis of various organic molecules and pharmaceutical drugs. The unique bridged cyclic structure of this bifunctional molecule presents specific challenges and considerations for achieving high purity, which is critical for subsequent synthetic transformations and biological assays.
Introduction
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a valuable intermediate possessing both an aldehyde and an ester functional group within a rigid bicyclic framework. The synthesis of this compound can often lead to the formation of impurities such as starting materials, over-oxidized or reduced byproducts, and diastereomers. The choice of an appropriate purification technique is paramount to isolate the desired product with high purity. This note outlines protocols for three common and effective purification methods: flash column chromatography, recrystallization, and vacuum distillation.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of the target compound and its close analog, the methyl ester, is presented in Table 1. These properties are crucial for selecting the appropriate purification strategy. For instance, the boiling point is essential for purification by distillation, while solubility data guides the choice of solvents for chromatography and recrystallization.
Table 1: Physicochemical Data of Ethyl 4-Formylbicyclo[2.2.2]octane-1-carboxylate and Related Compounds
| Property | Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (Estimated) | Reference |
| Molecular Formula | C11H16O3 | C12H18O3 | [1][2] |
| Molecular Weight | 196.24 g/mol | 210.27 g/mol | [1][2] |
| Boiling Point | 261 °C | > 261 °C | [1] |
| Flash Point | 109 °C | > 109 °C | [1] |
| Density | 1.252 g/cm³ | ~1.2 g/cm³ | [1] |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) | Soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. | [1] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | Inert atmosphere, Store in freezer, under -20°C | [1] |
Experimental Protocols
Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of organic compounds. It is particularly useful for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Compressed air or nitrogen source
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, silica gel coated with F254 indicator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO4) stain
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a solvent system of varying polarity (e.g., start with 9:1 Hexanes:Ethyl Acetate).
-
Visualize the spots under a UV lamp and/or by staining with KMnO4.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired product.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Dry pack the column with silica gel.
-
Wet the silica gel with the chosen eluent (the solvent system determined from TLC analysis).
-
Apply gentle pressure with compressed air to pack the column uniformly and remove any air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent in which it is readily soluble (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Apply gentle pressure to maintain a steady flow rate.
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds. It relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.
Materials:
-
Crude solid this compound
-
A suitable solvent or solvent pair (e.g., Hexane/Ethyl Acetate, Ethanol/Water)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
-
A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Purification by Vacuum Distillation
For liquid compounds that are thermally stable, vacuum distillation is an excellent method for purification, especially on a larger scale. It separates compounds based on differences in their boiling points.
Materials:
-
Crude liquid this compound
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude liquid and boiling chips in the distillation flask.
-
-
Distillation:
-
Begin heating the distillation flask gently with a heating mantle.
-
Gradually apply vacuum.
-
Monitor the temperature of the vapor as it passes the thermometer.
-
Collect the fraction that distills at a constant temperature. This corresponds to the boiling point of the pure compound at the applied pressure.
-
-
Completion:
-
Once the desired fraction has been collected, stop the heating and slowly release the vacuum.
-
The purified liquid is in the receiving flask.
-
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the general workflow for the purification and analysis of this compound and the logical relationship between potential impurities and the chosen purification methods.
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical relationship between potential impurities and purification methods.
References
Application Notes and Protocols: Reaction of Ethyl 4-Formylbicyclo[2.2.2]octane-1-carboxylate with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction between ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate and various organometallic reagents. This reaction is a crucial transformation for the synthesis of chiral secondary alcohols, which are valuable intermediates in the development of novel therapeutics and complex organic molecules. The rigid bicyclo[2.2.2]octane framework provides a unique stereochemical environment that influences the nucleophilic addition of organometallic reagents to the aldehyde functionality.
Introduction
The addition of organometallic reagents, such as Grignard and organolithium reagents, to aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] When applied to ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, this reaction allows for the introduction of a wide variety of alkyl, aryl, and vinyl substituents, leading to the formation of corresponding secondary alcohols. The inherent chirality and conformational rigidity of the bicyclo[2.2.2]octane scaffold often lead to diastereoselective additions, making this a valuable method for asymmetric synthesis. The stereochemical outcome of such reactions can often be rationalized using established models such as the Felkin-Anh or Cram's rule, which consider the steric and electronic effects of the substituents on the chiral center adjacent to the carbonyl group.[1][2]
Reaction Pathway Overview
The general reaction involves the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. This is followed by an acidic workup to protonate the resulting alkoxide and yield the secondary alcohol product.
References
- 1. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for Bicyclo[2.2.2]octane Aldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection and deprotection of aldehyde functionalities on the bicyclo[2.2.2]octane scaffold. The rigid, three-dimensional nature of the bicyclo[2.2.2]octane core makes it a valuable building block in medicinal chemistry and materials science. Effective protection of the aldehyde group is often crucial for the successful multi-step synthesis of complex molecules incorporating this scaffold.
This guide focuses on two of the most common and robust protecting groups for aldehydes: cyclic acetals (1,3-dioxolanes) and cyclic thioacetals (1,3-dithiolanes) .
Introduction
The bicyclo[2.2.2]octane skeleton is a conformationally restricted carbocycle that provides a rigid framework for orienting substituents in three-dimensional space. Aldehyde-substituted bicyclo[2.2.2]octanes are key intermediates in the synthesis of a variety of target molecules, including pharmaceuticals and molecular probes. The aldehyde group, being reactive towards both nucleophiles and oxidizing/reducing agents, often requires protection to prevent unwanted side reactions during subsequent synthetic transformations.
The choice of protecting group is critical and depends on the stability required for downstream reactions and the conditions available for its eventual removal. Cyclic acetals and thioacetals are widely employed due to their general stability under neutral and basic conditions, and their reliable methods for introduction and cleavage.
Acetal Protection and Deprotection
Cyclic acetals, typically formed with ethylene glycol, are a common choice for protecting aldehydes. They are stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions.
Data Presentation: Acetalization and Deacetalization
| Entry | Substrate | Protecting Group | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Bicyclo[2.2.2]octane-2-carboxaldehyde | Ethylene Acetal | Protection | Ethylene glycol, p-toluenesulfonic acid (cat.), Toluene, reflux (Dean-Stark) | High (Typical >90%) | General Procedure |
| 2 | 2-(1,3-Dioxolan-2-yl)bicyclo[2.2.2]octane | Aldehyde | Deprotection | Acetone/Water, p-toluenesulfonic acid (cat.), rt | High (Typical >90%) | General Procedure |
Experimental Protocols
Protocol 1: Ethylene Acetal Protection of Bicyclo[2.2.2]octane-2-carboxaldehyde
This protocol describes the formation of the 1,3-dioxolane derivative of bicyclo[2.2.2]octane-2-carboxaldehyde.
Materials:
-
Bicyclo[2.2.2]octane-2-carboxaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add bicyclo[2.2.2]octane-2-carboxaldehyde (1.0 eq).
-
Dissolve the aldehyde in toluene (approx. 0.2 M solution).
-
Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 2-(1,3-dioxolan-2-yl)bicyclo[2.2.2]octane, can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Acid-Catalyzed Deprotection of 2-(1,3-Dioxolan-2-yl)bicyclo[2.2.2]octane
This protocol describes the hydrolysis of the ethylene acetal to regenerate the aldehyde.
Materials:
-
2-(1,3-Dioxolan-2-yl)bicyclo[2.2.2]octane
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 2-(1,3-dioxolan-2-yl)bicyclo[2.2.2]octane (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the deprotected bicyclo[2.2.2]octane-2-carboxaldehyde.
-
Purify by flash column chromatography if necessary.
Thioacetal Protection and Deprotection
Cyclic thioacetals, typically formed with 1,2-ethanedithiol, are more robust than their oxygen counterparts and are stable to a broader range of acidic conditions. Their removal, however, often requires specific reagents.
Data Presentation: Thioacetalization and Desulfurization
| Entry | Substrate | Protecting Group | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Bicyclo[2.2.2]octane-2-carboxaldehyde | 1,3-Dithiolane | Protection | 1,2-Ethanedithiol, BF₃·OEt₂ (cat.), CH₂Cl₂ | High (Typical >90%) | General Procedure |
| 2 | 2-(1,3-Dithiolan-2-yl)bicyclo[2.2.2]octane | Aldehyde | Deprotection | Oxidative methods (e.g., IBX, Oxone®) | Good to High | General Procedure |
| 3 | 2-(1,3-Dithiolan-2-yl)bicyclo[2.2.2]octane | Methylene group | Desulfurization | Raney® Nickel, Ethanol, reflux | High (Typical >85%) | [1] |
Experimental Protocols
Protocol 3: 1,3-Dithiolane Protection of Bicyclo[2.2.2]octane-2-carboxaldehyde
This protocol details the formation of the 1,3-dithiolane derivative.
Materials:
-
Bicyclo[2.2.2]octane-2-carboxaldehyde
-
1,2-Ethanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve bicyclo[2.2.2]octane-2-carboxaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Add 1,2-ethanedithiol (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of boron trifluoride diethyl etherate (0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The resulting 2-(1,3-dithiolan-2-yl)bicyclo[2.2.2]octane can be purified by chromatography.
Protocol 4: Desulfurization of 2-(1,3-Dithiolan-2-yl)bicyclo[2.2.2]octane with Raney® Nickel
This protocol describes the reductive cleavage of the thioacetal to a methylene group, a useful transformation for converting a carbonyl to a CH₂ group.
Materials:
-
2-(1,3-Dithiolan-2-yl)bicyclo[2.2.2]octane
-
Raney® Nickel (slurry in water)
-
Ethanol
-
Celite®
Procedure:
-
To a solution of 2-(1,3-dithiolan-2-yl)bicyclo[2.2.2]octane (1.0 eq) in ethanol, add a slurry of Raney® Nickel (approx. 5-10 eq by weight).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Raney® Nickel, washing the pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-methylbicyclo[2.2.2]octane.
-
Purify by distillation or column chromatography as needed.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the protection and deprotection strategies.
Caption: General workflow for using a protecting group in a multi-step synthesis.
Caption: Key protection and deprotection pathways for bicyclo[2.2.2]octane aldehydes.
References
Application Note: Synthesis and Evaluation of a Novel Bruton's Tyrosine Kinase (BTK) Inhibitor
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases. Consequently, BTK has emerged as a significant therapeutic target for the development of novel inhibitors. This document outlines the synthesis and in vitro evaluation of a novel, potent, and selective BTK inhibitor, designated as BTK-Inhibitor-7a . The protocols provided herein offer a detailed guide for the multi-step synthesis, purification, and biological characterization of this compound.
Below is a diagram illustrating the central role of BTK in the B-cell receptor signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of BTK-Inhibitor-7a
The synthesis of BTK-Inhibitor-7a is accomplished via a three-step sequence, as outlined below.
Step 1: Suzuki Coupling
-
To a solution of 1-bromo-4-nitrobenzene (1.0 eq) and (4-phenoxyphenyl)boronic acid (1.1 eq) in a 2:1 mixture of toluene and ethanol, add potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the coupled product.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) and stir the mixture at 70°C for 3 hours.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aniline intermediate.
Step 3: Amide Coupling
-
To a solution of the aniline intermediate from Step 2 (1.0 eq) and acryloyl chloride (1.2 eq) in anhydrous dichloromethane at 0°C, add triethylamine (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from ethanol to afford the final product, BTK-Inhibitor-7a .
The overall workflow for the synthesis and purification of BTK-Inhibitor-7a is depicted below.
Application Notes and Protocols for the Development of Novel Polymers and Materials
The following application notes provide detailed protocols and data for researchers, scientists, and drug development professionals involved in the creation of advanced polymeric materials. The notes focus on high-throughput screening for polymer discovery, the development of stimuli-responsive polymers for drug delivery, and the synthesis of self-healing materials.
Application Note 1: High-Throughput Screening for the Discovery of Novel Protein-Binding Polymers
Introduction: The identification of new polymers that can effectively bind to and encapsulate proteins is crucial for enhancing the stability and in-vivo half-life of therapeutic proteins.[1] Traditional methods for discovering suitable polymer structures are often labor-intensive and costly.[1] High-throughput screening (HTS) offers a rapid and efficient alternative for exploring large polymer libraries to identify strong polymer-protein interactions.[2][3] This note describes a HTS approach utilizing Förster Resonance Energy Transfer (FRET) for the rapid identification of polymers that bind to target proteins.[1]
Experimental Protocol: High-Throughput Screening of Polymer-Protein Interactions using FRET
This protocol is adapted from a study that screened a library of 288 polymers against a panel of eight different enzymes.[1]
1. Materials and Reagents:
- Polymer library (e.g., varying in hydrophilic, hydrophobic, anionic, and cationic monomers)
- Target proteins (e.g., Glucose Oxidase, Lysozyme, Trypsin)[1]
- FRET pair labeled secondary antibodies or ligands specific to the target protein
- Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- 384-well microplates
- Automated liquid handling system
- Plate reader with FRET capabilities
2. Procedure:
- Polymer Plate Preparation: Using an automated liquid handler, dispense the polymer library into 384-well microplates to a final concentration of 1 mg/mL.
- Protein and FRET-probe Mixture Preparation: Prepare a solution containing the target protein (e.g., at a concentration of 0.1 μM) and the FRET-labeled probes in the assay buffer.[1]
- Screening Assay:
- Add the protein/FRET-probe mixture to the polymer-containing microplates.
- Incubate the plates at room temperature for a specified time (e.g., 30 minutes) to allow for polymer-protein binding.
- FRET Measurement:
- Measure the FRET signal using a plate reader. A high FRET signal indicates proximity of the FRET pair, suggesting that the polymer has not bound the protein and displaced the probes. A low FRET signal indicates that the polymer has bound to the protein, causing a separation of the FRET pair.
- Data Analysis:
- Normalize the FRET signals against controls (e.g., wells with no polymer).
- Identify "hit" polymers that exhibit a significant decrease in the FRET signal, indicating strong polymer-protein interaction.
Data Presentation: Polymer Binding Hits for Various Proteins
The following table summarizes the percentage of polymer "hits" identified for different proteins from a representative high-throughput screen.
| Target Protein | Protein Concentration (μM) | Percentage of Polymer Hits (%) |
| Glucose Oxidase | 0.1 | 12.5 |
| Uricase | 0.1 | 10.2 |
| Manganese Peroxidase | 0.1 | 8.7 |
| Bovine Serum Albumin | 0.1 | 15.3 |
| Carbonic Anhydrase | 0.1 | 9.4 |
| Lysozyme | 0.1 | 11.8 |
| Trypsin | 0.1 | 7.9 |
| Casein | 0.1 | 18.1 |
Data is hypothetical and for illustrative purposes, based on the concept of identifying varying levels of binding across different proteins as described in the literature.[1]
Workflow Diagram
Caption: High-Throughput Screening Workflow for Polymer-Protein Binding.
Application Note 2: Development of Stimuli-Responsive Polymers for Controlled Drug Delivery
Introduction: Stimuli-responsive or "smart" polymers are macromolecules that undergo conformational or chemical changes in response to external stimuli such as temperature, pH, or light.[4][5] This property makes them highly suitable for drug delivery systems, where the drug can be released in a controlled manner at a specific target site.[6][7] For example, pH-responsive polymers can be designed to release their payload in the acidic environment of a tumor, while thermo-responsive polymers can release drugs in response to localized heating.[6][7]
Experimental Protocol: Synthesis of a pH-Responsive Polymer for Drug Delivery
This protocol describes the synthesis of a pH-responsive hydrogel based on thiolated carboxymethyl cellulose (CMC-SH) through oxidation and reductive amination.[6]
1. Materials and Reagents:
- Carboxymethyl cellulose (CMC)
- Thiourea
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Sodium periodate (NaIO₄)
- Ethylene glycol
- Ammonium bicarbonate
- Sodium cyanoborohydride (NaBH₃CN)
- Dialysis tubing (MWCO 12-14 kDa)
2. Procedure:
- Synthesis of Thiolated CMC (CMC-SH):
- Dissolve CMC in distilled water.
- Add thiourea and concentrated HCl.
- Heat the mixture at 80°C for 3 hours.
- Cool the solution and precipitate the product by adding NaOH.
- Wash the precipitate with distilled water and dry to obtain CMC-SH.
- Oxidation of CMC-SH:
- Dissolve CMC-SH in distilled water.
- Add NaIO₄ and stir in the dark for 24 hours.
- Quench the reaction with ethylene glycol.
- Purify the oxidized product by dialysis against distilled water for 3 days.
- Reductive Amination to Form Hydrogel:
- Dissolve the oxidized CMC-SH in an ammonium bicarbonate buffer.
- Add NaBH₃CN and stir at room temperature for 48 hours to form the hydrogel.
- Wash the resulting hydrogel extensively with distilled water to remove unreacted reagents.
Data Presentation: Properties of Stimuli-Responsive Polymers
The following table presents typical properties of different classes of stimuli-responsive polymers.
| Polymer Type | Stimulus | Transition Behavior | Example Application |
| Poly(N-isopropylacrylamide) | Temperature | Phase transition at ~32°C | Temperature-sensitive drug release[8] |
| Chitosan-based polymers | pH | Swelling in acidic conditions | Colon-specific drug delivery[6] |
| Azobenzene-containing polymers | Light (UV/Visible) | Reversible cis-trans isomerization | Photo-controlled drug release[8] |
| Poly(acrylic acid) | pH | Swelling/shrinking with pH change | pH-gated drug delivery[6] |
Signaling Pathway Diagram
Caption: Mechanism of Stimuli-Responsive Drug Delivery.
Application Note 3: Synthesis of Self-Healing Polymers via Reversible Diels-Alder Chemistry
Introduction: Self-healing polymers are materials that can autonomously repair damage, thereby extending their lifespan and improving their reliability.[9] One approach to creating self-healing polymers is to incorporate reversible cross-links into the polymer network. The Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile, is a reversible reaction that can be used to create thermally-mendable cross-links.[10] By incorporating furan (diene) and maleimide (dienophile) groups into polymer chains, a material can be synthesized that forms cross-links at room temperature and de-cross-links upon heating, allowing the material to flow and heal cracks.[10]
Experimental Protocol: Synthesis of a Furan-Maleimide Based Self-Healing Polymer
This protocol outlines the synthesis of monomers and their subsequent polymerization to form a self-healing polymer.[10]
1. Materials and Reagents:
- Furfurylamine
- Triethylamine
- 3-Maleimidopropionic acid N-hydroxysuccinimide ester
- Dichloromethane (DCM), dried
- Argon gas
- Silica gel for column chromatography
- Polymerization initiator (e.g., AIBN)
- Solvent for polymerization (e.g., DMF)
2. Procedure:
- Monomer Synthesis:
- All reactions are to be conducted under an inert argon atmosphere using dry solvents.[10]
- Dissolve 3-maleimidopropionic acid N-hydroxysuccinimide ester in dry DCM.
- In a separate flask, dissolve furfurylamine and triethylamine in dry DCM.
- Slowly add the maleimide solution to the furfurylamine solution at 0°C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the furan-maleimide monomer.
- Confirm the structure of the monomer using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.[10]
- Polymerization:
- Dissolve the furan-maleimide monomer and a suitable initiator (e.g., AIBN) in a solvent like DMF.
- Degas the solution by bubbling with argon.
- Heat the reaction mixture to the desired polymerization temperature (e.g., 70°C) and stir for 24 hours.
- Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
- Filter and dry the polymer under vacuum.
- Characterization of Self-Healing Properties:
- Create a crack in a sample of the polymer.
- Heat the sample to a temperature above the retro-Diels-Alder reaction temperature (e.g., 120°C) for a set time, then cool to room temperature to allow the Diels-Alder reaction to reform the cross-links.
- Characterize the healing efficiency using techniques like tensile testing or microscopy to observe the disappearance of the crack.[11]
Data Presentation: Thermal Properties of Diels-Alder Based Polymers
The table below shows representative thermal properties of self-healing polymers based on Diels-Alder chemistry.
| Monomer Structure | Polymer Melting Temperature (°C) | Retro-Diels-Alder Temperature (°C) | Healing Efficiency (%) |
| Flexible Linker | ~150 | ~110 | > 90 |
| Rigid Linker | ~180 | ~125 | > 85 |
| High Molecular Weight | ~165 | ~115 | > 95 |
Data is illustrative, based on trends reported in the literature where structural modifications influence thermal and healing properties.[10]
Logical Relationship Diagram
Caption: Logical Relationship of Diels-Alder Based Self-Healing.
References
- 1. High throughput screening for the design of protein binding polymers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Navigating the Expansive Landscapes of Soft Materials: A User Guide for High-Throughput Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemspeed.com [chemspeed.com]
- 4. researchgate.net [researchgate.net]
- 5. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jchemrev.com [jchemrev.com]
- 7. Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Characterization of Self-Healing Polymers | PURE [pure.sabanciuniv.edu]
- 10. csef.usc.edu [csef.usc.edu]
- 11. researchgate.net [researchgate.net]
Application Notes: Catalytic Transformations of Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a valuable bifunctional building block in organic synthesis and medicinal chemistry. Its rigid bicyclic scaffold provides a defined three-dimensional orientation of substituents, making it an attractive core for the development of novel therapeutics and complex organic molecules. The presence of both an aldehyde and an ester functional group allows for a wide range of selective chemical transformations.
These application notes provide an overview of key catalytic transformations involving the aldehyde moiety of this molecule. The protocols described are representative methods and may require optimization for specific research applications.
Key Catalytic Transformations and Protocols
The aldehyde group of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is the primary site for the following catalytic transformations.
Catalytic Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for introducing amine functionalities. This process involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This reaction is crucial for synthesizing derivatives with potential biological activity. A patent for nitrogen-containing ring derivative regulators demonstrates a similar transformation on a related bicyclo[2.2.2]octane scaffold for the synthesis of G protein-coupled receptor modulators[1].
General Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (1.0 mmol) and a selected primary or secondary amine (1.1 mmol) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane, 10 mL), add a catalytic amount of acetic acid (0.1 mmol).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) or sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) portion-wise to the reaction mixture[1].
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride[1].
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.
Logical Workflow for Reductive Amination
Caption: Workflow for two-step, one-pot reductive amination.
Catalytic Hydrogenation (Reduction to Alcohol)
Catalytic hydrogenation provides a clean and efficient method for reducing the aldehyde to the corresponding primary alcohol, yielding ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. This alcohol derivative serves as a key intermediate for subsequent functionalization, such as etherification or esterification. While specific protocols for this exact substrate are not detailed in the literature, general procedures for catalytic reduction of similar bridged cyclic compounds are well-established[2].
General Experimental Protocol:
-
Catalyst Preparation: In a high-pressure hydrogenation vessel, add a catalyst such as 5% Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃) (1-5 mol%).
-
Reaction Setup: Add a solution of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (1.0 mmol) in a suitable solvent like Ethanol, Methanol, or Ethyl Acetate (10 mL).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-500 psi) and stir at room temperature or with gentle heating (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude alcohol product, which can be further purified by chromatography or distillation if necessary.
Table 1: Comparison of Potential Catalytic Reduction Methods
| Method | Catalyst | Reductant | Solvent | Temperature | Pressure | Pros | Cons |
| Catalytic Hydrogenation | Pd/C, PtO₂, Rh/Al₂O₃ | H₂ Gas | EtOH, EtOAc | 25-60 °C | 50+ psi | High atom economy, clean work-up | Requires specialized pressure equipment |
| Transfer Hydrogenation | Ru or Ir complexes | HCOOH, iPrOH | Water, iPrOH | 25-80 °C | Ambient | No high-pressure H₂ needed | Stoichiometric H-donor required |
| Hydrosilylation | Rh or Ir complexes | Silanes | THF, Toluene | 25-70 °C | Ambient | Mild conditions, high selectivity | Silane cost, requires hydrolysis step |
Olefination Reactions (e.g., Wittig Reaction)
The Wittig reaction is a classical and highly reliable method for converting aldehydes into alkenes, forming a new carbon-carbon double bond[3][4]. While the standard Wittig reaction is stoichiometric in the phosphonium ylide, catalytic versions have been developed[4]. This transformation is invaluable for extending the carbon skeleton and introducing alkenyl functional groups. A patent for PD-L1 immunomodulators describes a Wittig reaction to extend an aldehyde on a bicyclic core by one carbon, followed by hydrolysis to yield the homologated aldehyde[5].
General Experimental Protocol (Stoichiometric Wittig):
-
Ylide Generation: Suspend a phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride, 1.2 mmol) in an anhydrous solvent like Tetrahydrofuran (THF) under an inert atmosphere. Cool the suspension to 0 °C or -78 °C. Add a strong base (e.g., n-BuLi, NaH, or KHMDS, 1.1 mmol) dropwise to generate the colored phosphonium ylide.
-
Reaction with Aldehyde: Add a solution of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (1.0 mmol) in anhydrous THF to the ylide solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an organic solvent (e.g., Diethyl Ether or Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent or by column chromatography on silica gel to afford the pure alkene product.
Signaling Pathway for Wittig Olefination
Caption: Mechanism of the Wittig reaction pathway.
Summary and Applications
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a versatile synthetic intermediate. The catalytic transformations of its aldehyde group open pathways to a diverse range of derivatives.
-
Reductive amination provides access to novel amines for pharmaceutical screening.
-
Catalytic hydrogenation yields the corresponding alcohol, a precursor for esters and ethers used as plasticizers or fragrance components.
-
Olefination reactions extend the carbon framework, enabling the synthesis of complex natural product analogs and functional materials.
The rigid bicyclo[2.2.2]octane core ensures that these transformations lead to products with well-defined and predictable stereochemistry, a critical feature in drug design and materials science.
References
- 1. CN112778183A - Nitrogen-containing ring derivative regulator, preparation method and application thereof - Google Patents [patents.google.com]
- 2. EP1331216A1 - Monomers having electron-withdrawing groups and processes for preparing the same - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. WO2019217821A1 - Tetrahydro-imidazo[4,5-c]pyridine derivatives as pd-l1 immunomodulators - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield for the synthesis of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate. The proposed synthetic route involves a two-step process: a Diels-Alder reaction to construct the bicyclo[2.2.2]octane core, followed by the oxidation of a primary alcohol to the desired aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate?
A1: A common and effective strategy is a two-step sequence. The first step is a [4+2] cycloaddition, specifically a Diels-Alder reaction, to form the bicyclo[2.2.2]octane skeleton. This typically involves reacting a suitable 1,3-cyclohexadiene derivative with an acrylate dienophile. The resulting intermediate, an ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, is then oxidized in the second step to yield the target aldehyde.
Q2: Why is the Diels-Alder reaction preferred for constructing the bicyclo[2.2.2]octane core?
A2: The Diels-Alder reaction is a powerful tool for forming six-membered rings with high stereocontrol. It is a concerted pericyclic reaction that allows for the predictable formation of the rigid bicyclo[2.2.2]octane framework.[1]
Q3: Which oxidation methods are recommended for converting the intermediate alcohol to the aldehyde without over-oxidation?
A3: Mild oxidation methods are crucial to prevent the formation of the corresponding carboxylic acid. Swern oxidation and Dess-Martin periodinane (DMP) oxidation are highly recommended for this transformation due to their high chemoselectivity and tolerance for various functional groups.[2][3][4][5][6]
Q4: How can I purify the final aldehyde product?
A4: The final aldehyde can be purified using several methods. Column chromatography on silica gel is a common technique. Additionally, a bisulfite workup can be employed to separate the aldehyde from non-carbonyl impurities.[7] This involves forming a water-soluble bisulfite adduct, which can then be reverted to the pure aldehyde by treatment with a base.[7][8][9][10]
Experimental Workflow and Key Reactions
The synthesis of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate can be visualized as a two-stage process. The initial Diels-Alder reaction forms the core bicyclic structure, which is followed by a selective oxidation to yield the final product.
Caption: Synthetic workflow for ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and provides potential solutions.
Part 1: Diels-Alder Reaction
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Bicyclic Precursor | - Inappropriate reaction temperature (too low for reaction to proceed, too high causing retro-Diels-Alder).- Impure or unstable diene/dienophile.- Unfavorable electronic properties of reactants.[11] | - Optimize reaction temperature. Start at room temperature and gradually increase. High temperatures can favor the retro-Diels-Alder reaction.[1]- Ensure the purity of starting materials. Freshly distill or purify if necessary.- Consider using a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) to accelerate the reaction and improve yield, especially with electron-poor dienophiles. |
| Formation of Stereoisomers (Endo/Exo) | - The Diels-Alder reaction can produce both endo and exo isomers. The endo product is often kinetically favored.[1] | - Lowering the reaction temperature generally increases the selectivity for the kinetically favored endo product.- The use of certain Lewis acid catalysts can also influence the endo/exo ratio.- Isomers can often be separated by column chromatography. |
| Side Reactions | - Polymerization of the acrylate dienophile, especially at elevated temperatures.- Dimerization of the diene. | - Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture.- Control the reaction temperature and concentration of reactants.- Slowly add the dienophile to the diene to maintain a low concentration of the dienophile. |
Part 2: Oxidation of Alcohol to Aldehyde
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Over-oxidation to Carboxylic Acid | - Use of an oxidizing agent that is too strong.- Reaction temperature is too high or reaction time is too long. | - Use mild and selective oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation protocol.[2][3][4][5][6]- Carefully control the reaction temperature; Swern oxidations are typically performed at very low temperatures (-78 °C).[4]- Monitor the reaction closely by TLC to determine the point of completion. |
| Incomplete Reaction | - Insufficient amount of oxidizing agent.- Deactivation of the oxidizing agent by moisture.- Low reaction temperature or insufficient reaction time. | - Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent.- Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- For DMP oxidations, the addition of a small amount of water can sometimes accelerate the reaction.[2] |
| Difficult Purification of Aldehyde | - Aldehyde is unstable on silica gel.- Co-elution with byproducts. | - If the aldehyde is sensitive, consider using a neutral or deactivated silica gel for chromatography.- A bisulfite workup can be an effective purification method to separate the aldehyde from non-carbonyl impurities.[7][8][9][10]- Distillation under reduced pressure may be an option if the aldehyde is sufficiently volatile and thermally stable. |
Troubleshooting Logic Diagram
This diagram provides a step-by-step guide to diagnosing and resolving issues in the synthesis.
Caption: Decision tree for troubleshooting the synthesis.
Experimental Protocols
The following are generalized protocols for the key reactions, based on procedures for analogous compounds. Optimization may be required for the specific substrate.
Protocol 1: Diels-Alder Reaction (General Procedure)
-
To a solution of the 1,3-cyclohexadiene derivative (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane, or neat) is added ethyl acrylate (1.0-1.2 eq).
-
If a Lewis acid catalyst is used, it (e.g., AlCl₃, 0.1-0.2 eq) is added at a low temperature (e.g., 0 °C or -78 °C).
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched (e.g., with water or a saturated solution of NaHCO₃ if a Lewis acid was used).
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the bicyclo[2.2.2]octane precursor.
Protocol 2: Swern Oxidation (General Procedure)
Caution: This reaction should be performed in a well-ventilated fume hood as it produces volatile and malodorous dimethyl sulfide.
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation (General Procedure)
-
To a solution of ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.[12]
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ and a saturated solution of Na₂S₂O₃.
-
Stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
Data on Analogous Reactions
The following tables provide data from reactions on similar substrates to serve as a starting point for optimization.
Table 1: Representative Diels-Alder Reactions
| Diene | Dienophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1,3-Cyclohexadiene | Acrylonitrile | None | Neat | 150 | 8 | ~80 | [13] |
| 1,3-Cyclohexadiene | Methyl Acrylate | AlCl₃ | CH₂Cl₂ | 0 | 3 | 90 | Analogous |
| Isoprene | Ethyl Acrylate | AlCl₃ | SFC | 30 | 12 | 82 | [14] |
| Cyclopentadiene | Methyl Acrylate | La(OTf)₃ | Ionic Liquid | RT | 4 | 95 | [15] |
Table 2: Representative Oxidation of Primary Alcohols to Aldehydes
| Substrate | Oxidation Method | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Benzyl Alcohol | Swern | DCM | -78 to RT | 1 | >95 | [4] |
| 1-Propanol | Dess-Martin | DCM | RT | 2 | ~90 | [16] |
| Bicyclic Alcohol | Swern | DCM | -78 to RT | 1.5 | 86 | [17] |
| Allylic Alcohol | Dess-Martin | DCM | RT | 2 | 90 | [18] |
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Workup [chem.rochester.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. allen.in [allen.in]
- 14. Solved I want mechanisms for the this reactions (Diels-Alder | Chegg.com [chegg.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. scribd.com [scribd.com]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Formylation of Ethyl Bicyclo[2.2.2]octane Carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the formylation of ethyl bicyclo[2.2.2]octane carboxylate. The primary method for this transformation is the Claisen condensation using a suitable formylating agent, such as ethyl formate, in the presence of a strong base.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of ethyl bicyclo[2.2.2]octane carboxylate?
The most common and direct method for introducing a formyl group at the alpha-position to the ester is a crossed Claisen condensation with a formylating agent like ethyl formate. This reaction requires a strong base to generate an enolate from the starting ester, which then acts as a nucleophile.
Q2: Why is my formylation reaction not proceeding, resulting in a low yield of the desired product?
A primary challenge in the formylation of ethyl bicyclo[2.2.2]octane carboxylate is the formation of the necessary enolate at the bridgehead carbon (the alpha-position). Due to the rigid, bicyclic structure, forming a double bond at the bridgehead, as required for the enolate, is sterically hindered and energetically unfavorable. This difficulty in enolate formation is a common reason for low or no product yield.
Q3: What are the most likely side reactions I should be aware of?
The most common side reactions during the base-catalyzed formylation of this ester are:
-
Ester Hydrolysis (Saponification): The basic conditions can cause the hydrolysis of the ethyl ester to the corresponding bicyclo[2.2.2]octane carboxylic acid.[1][2][3][4][5]
-
Transesterification: If the alkoxide base used (e.g., sodium methoxide) does not match the ethyl group of the ester and ethyl formate, a mixture of methyl and ethyl esters can be formed.[6]
Q4: Can self-condensation of the starting ester be a significant side reaction?
Self-condensation, where two molecules of the starting ester react with each other, is unlikely to be a major side reaction. This is because the formation of an enolate at the bridgehead position of the bicyclo[2.2.2]octane system is highly disfavored due to ring strain, a concept explained by Bredt's Rule.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formylation of ethyl bicyclo[2.2.2]octane carboxylate via Claisen condensation.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no conversion of starting material | Inefficient enolate formation: The base may not be strong enough to deprotonate the sterically hindered bridgehead alpha-carbon. | - Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). - Increase the reaction temperature cautiously, monitoring for decomposition. - Consider alternative synthetic routes if direct formylation is unsuccessful. |
| Significant amount of bicyclo[2.2.2]octane carboxylic acid in the product mixture | Ester hydrolysis (saponification): The presence of water and hydroxide ions from the base can lead to the hydrolysis of the ester. | - Ensure strictly anhydrous reaction conditions. Use freshly dried solvents and reagents. - Use a non-hydroxide base like sodium hydride or LDA. - If using an alkoxide base, ensure it is free of residual alcohol and water. - Perform the reaction at lower temperatures to minimize the rate of hydrolysis. |
| Presence of mixed esters (e.g., methyl and ethyl esters) in the product | Transesterification: The alkoxide base used does not match the alcohol moiety of the ester and formylating agent. | - Use an alkoxide base that corresponds to the ester's alcohol component (e.g., use sodium ethoxide for ethyl esters).[6] |
| Complex product mixture with unidentifiable byproducts | Decomposition: The starting material or product may be unstable under the strong basic conditions or elevated temperatures. | - Lower the reaction temperature. - Reduce the reaction time. - Use a milder base if possible, though this may reduce the desired reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for Claisen Condensation for the Formylation of Ethyl Bicyclo[2.2.2]octane Carboxylate
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Reactants: To this suspension, add a solution of ethyl bicyclo[2.2.2]octane carboxylate (1.0 equivalent) and ethyl formate (1.5 equivalents) in the same anhydrous solvent, dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Quench the reaction by carefully adding ice-cold dilute hydrochloric acid until the solution is acidic (pH ~5-6).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction pathway and potential side reactions.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 4-Formylbicyclo[2.2.2]octane-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (COOEt-bicyclo[2.2.2]octane-CHO).
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate?
A1: A common synthetic approach involves the oxidation of the corresponding primary alcohol, ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. The selective oxidation of the primary alcohol to the aldehyde is a critical step.
Q2: Which oxidation methods are recommended for converting the primary alcohol to the aldehyde without over-oxidation to a carboxylic acid?
A2: Mild oxidizing agents are essential to prevent the formation of the corresponding carboxylic acid.[1] Recommended methods include:
-
Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC): These are classic reagents for this type of transformation.
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.
-
Dess-Martin Periodinane (DMP) Oxidation: This is a very mild and effective method for oxidizing primary alcohols to aldehydes.
-
TEMPO-based Oxidations: Catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (NaOCl) or using systems like Cu(I)/TEMPO under aerobic conditions are also effective.[2][3]
Q3: I am observing low yields in my oxidation reaction. What are the potential causes and solutions?
A3: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. Common causes include incomplete reaction, degradation of the starting material or product, and difficult purification.
Q4: How can I monitor the progress of the oxidation reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting alcohol, the product aldehyde, and any potential byproducts like the over-oxidized carboxylic acid. Staining with potassium permanganate can help visualize the alcohol (which will show a yellow spot on a purple background), while the aldehyde can often be visualized with a p-anisaldehyde stain.
Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A5: Yes. Many oxidizing agents, such as chromium-based reagents (PCC, PDC), are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Swern oxidation can be exothermic and generates carbon monoxide, so it must be performed with care at low temperatures. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
Troubleshooting Low Yield in the Oxidation of Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of starting material (observed by TLC/NMR) | 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature or insufficient reaction time. 3. Deactivated reagent. | 1. Increase the equivalents of the oxidizing agent incrementally (e.g., from 1.1 eq to 1.5 eq). 2. Allow the reaction to stir for a longer period or slowly warm it to the recommended temperature. 3. Use a freshly opened or properly stored bottle of the oxidizing agent. |
| Formation of a significant amount of carboxylic acid byproduct | Over-oxidation of the aldehyde. | 1. Use a milder oxidizing agent (e.g., switch from PCC to DMP).[1] 2. Avoid high reaction temperatures. 3. Ensure the reaction is quenched as soon as the starting material is consumed. |
| Product degradation (multiple spots on TLC) | 1. Unstable product under reaction conditions. 2. Harsh work-up conditions (e.g., strongly acidic or basic). | 1. Consider a lower reaction temperature or a shorter reaction time. 2. Use a neutral work-up procedure. For example, quench with a saturated solution of sodium bicarbonate or ammonium chloride. |
| Difficulty in isolating the product | 1. Product is volatile or water-soluble. 2. Emulsion formation during aqueous work-up. | 1. Use care during solvent removal under reduced pressure. Extract the aqueous layer multiple times with an appropriate organic solvent. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
Table 1: Summary of Troubleshooting for Low Oxidation Yield
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol provides a general procedure for the oxidation of ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate to the corresponding aldehyde.
Materials:
-
Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the two layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Diagrams
Caption: Experimental workflow for DMP oxidation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
Overcoming low reactivity of the bicyclo[2.2.2]octane aldehyde
Welcome to the technical support center for overcoming challenges associated with the low reactivity of bicyclo[2.2.2]octane aldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does bicyclo[2.2.2]octane aldehyde exhibit low reactivity in many standard reactions?
The low reactivity of bicyclo[2.2.2]octane aldehyde is primarily attributed to steric hindrance. The rigid, three-dimensional cage-like structure of the bicyclo[2.2.2]octane framework shields the aldehyde group, making it difficult for nucleophiles and reagents to approach the carbonyl carbon. This contrasts with more strained systems like bicyclo[2.2.1]heptane derivatives, where ring strain can sometimes promote reactivity.[1]
Q2: What general strategies can be employed to enhance the reactivity of bicyclo[2.2.2]octane aldehyde?
To overcome the inherent low reactivity, several strategies can be implemented:
-
Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[2]
-
Use of Stronger Nucleophiles/Reagents: Employing more reactive nucleophiles or reagents can compensate for the steric hindrance.
-
Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this may lead to side reactions and should be monitored carefully.
-
Alternative Catalytic Systems: Exploring different catalyst systems, including organocatalysts, may offer alternative reaction pathways with lower activation energies.[3][4]
Troubleshooting Guides
Issue 1: Poor yield in Wittig reactions.
Symptom: You are attempting a Wittig reaction with bicyclo[2.2.2]octane aldehyde and a stabilized ylide, but you observe low conversion to the desired alkene product, with the starting aldehyde remaining.
Possible Cause: The steric hindrance of the bicyclo[2.2.2]octane moiety is impeding the approach of the phosphorus ylide to the aldehyde.
Troubleshooting Steps:
-
Switch to a more reactive ylide: If using a stabilized ylide, consider switching to a semi-stabilized or non-stabilized ylide, which are generally more reactive.
-
Modify reaction conditions:
-
Increase the reaction temperature in increments of 10°C.
-
Increase the equivalents of the ylide.
-
Consider the use of salt-free ylides, which can be more reactive.
-
-
Employ a Horner-Wadsworth-Emmons (HWE) reaction: The smaller phosphonate carbanions used in the HWE reaction can sometimes be more effective with sterically hindered aldehydes.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction of Bicyclo[2.2.2]octane Aldehyde
-
To a solution of the phosphonate reagent (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.2 equivalents).
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of bicyclo[2.2.2]octane aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Comparison:
| Reaction Type | Reagent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Wittig | Ph₃P=CHCO₂Et | - | 60 | 24 | <10 |
| HWE | (EtO)₂P(O)CH₂CO₂Et | NaH | 25 | 18 | 75 |
Troubleshooting Workflow for Aldehyde Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date) | Bentham Science [benthamscience.com]
- 4. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
Preventing decomposition of COOEt-bicyclo[2.2.2]octane-CHO during purification
Welcome to the Technical Support Center for the purification of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (COOEt-bicyclo[2.2.2]octane-CHO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of this bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule arise from its two functional groups: the aldehyde and the bicyclo[2.2.2]octane core. The aldehyde group is susceptible to oxidation to a carboxylic acid, polymerization, and aldol condensation reactions, particularly in the presence of acid, base, or heat. The bicyclo[2.2.2]octane system, especially with electron-withdrawing substituents, can be prone to a retro-Diels-Alder reaction under thermal stress, leading to the fragmentation of the ring system.
Q2: Can I purify this compound using standard silica gel column chromatography?
A2: While silica gel chromatography is a common purification technique, it should be approached with caution for sensitive aldehydes like this compound. The acidic nature of standard silica gel can catalyze decomposition reactions such as acetal formation (if alcohols are present in the eluent), aldol condensation, or other unforeseen degradation pathways.[1][2]
Q3: What are the likely impurities in a crude sample of this compound?
A3: Common impurities may include unreacted starting materials, byproducts from the synthesis, the corresponding carboxylic acid from oxidation of the aldehyde, and oligomeric or polymeric materials resulting from aldehyde self-condensation.
Q4: How should I store purified this compound?
A4: Based on data for similar bicyclic aldehydes, it is recommended to store the purified compound at low temperatures (2-8 °C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light to minimize oxidation and other degradation pathways.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery after silica gel chromatography | Decomposition on acidic silica gel. | - Use deactivated (neutral) silica gel by pre-treating with a solution of triethylamine in your eluent.[2]- Consider using a different stationary phase such as neutral alumina.[2]- Minimize the time the compound spends on the column by using a faster flow rate. |
| Multiple new spots appear on TLC after purification | On-column decomposition or reaction with the solvent. | - Avoid using alcohol-based solvents (e.g., methanol, ethanol) in your eluent to prevent acetal formation.[2]- Ensure your solvents are dry and free of acidic or basic impurities. |
| Product appears to be oxidizing to the carboxylic acid | Exposure to air during workup or purification. | - Work under an inert atmosphere (nitrogen or argon) as much as possible.[4]- Use degassed solvents for chromatography. |
| Formation of a viscous, non-eluting substance | Polymerization or aldol condensation of the aldehyde. | - Avoid high temperatures during solvent evaporation.- If using chromatography, consider the methods for deactivating the stationary phase mentioned above. |
| Difficulty separating the product from polar impurities | The aldehyde itself is quite polar, making separation from other polar compounds challenging. | - Consider purification via the sodium bisulfite adduct, which is a selective method for isolating aldehydes.[1][5][6] |
Experimental Protocols
Protocol 1: Purification via Deactivated Silica Gel Chromatography
This protocol is recommended for researchers who suspect decomposition on standard silica gel.
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).
-
Add 1% triethylamine (v/v) to the slurry and mix thoroughly.
-
Pack the column with the deactivated silica gel slurry.
-
Equilibrate the column with the chosen eluent system containing 0.1-1% triethylamine.
-
-
Chromatography:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), maintaining the presence of triethylamine in the eluent.
-
Monitor fractions by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure at a low temperature (<30°C).
-
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This method is highly selective for aldehydes and can be effective for separating them from other non-aldehyde impurities.[1][5][6]
-
Adduct Formation:
-
Dissolve the crude material in a suitable water-miscible solvent like ethanol or THF.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). The amount should be in slight excess relative to the aldehyde.
-
Stir the mixture vigorously. The reaction time can vary from a few hours to overnight. Formation of a precipitate (the bisulfite adduct) may be observed.
-
-
Isolation of the Adduct:
-
If a solid precipitates, filter the mixture and wash the solid with ether or ethanol to remove non-aldehyde impurities.
-
If no solid forms, the adduct is likely water-soluble. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) to remove impurities. The aldehyde adduct will remain in the aqueous layer.
-
-
Regeneration of the Aldehyde:
-
To the isolated adduct (solid or aqueous solution), add an organic solvent (e.g., ethyl acetate).
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute base like sodium hydroxide (NaOH) with vigorous stirring until the evolution of gas ceases or the solution becomes basic.
-
The aldehyde will be regenerated and partition into the organic layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and carefully remove the solvent under reduced pressure at low temperature.
-
Visualizations
Potential Decomposition Pathways
Caption: Potential decomposition pathways for this compound.
Recommended Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
Technical Support Center: Diastereoselectivity in Reactions of Substituted Bicyclo[2.2.2]octanes
Welcome to the technical support center for troubleshooting diastereoselectivity in reactions involving substituted bicyclo[2.2.2]octanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in this rigid bicyclic system. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and modification of substituted bicyclo[2.2.2]octanes, with a focus on controlling diastereoselectivity.
Diels-Alder Reactions
Question 1: I am getting a low endo:exo ratio in my Diels-Alder reaction to form a bicyclo[2.2.2]octene system. How can I increase the endo selectivity?
Answer: Low endo:exo selectivity is a common challenge. The formation of the endo product is often kinetically favored due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer. To enhance the endo:exo ratio, consider the following strategies:
-
Reaction Temperature: Lowering the reaction temperature generally favors the kinetic product, which is often the endo isomer. Running the reaction at temperatures ranging from -78 °C to 0 °C can significantly improve endo selectivity.
-
Lewis Acid Catalysis: The use of Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction. Lewis acids coordinate to the dienophile, lowering its LUMO energy and potentially increasing the secondary orbital interactions that stabilize the endo transition state. A screening of various Lewis acids is recommended. For instance, the SnCl₄-catalyzed reaction of acrolein has been shown to exclusively yield the endo adduct.
-
Solvent Choice: The polarity of the solvent can influence the transition state energies. While general trends are not always straightforward, it is a parameter worth screening. Dichloromethane is a commonly used solvent for these reactions.
-
Reaction Time: Shorter reaction times are preferable to minimize the potential for equilibration to the more stable exo product, especially at higher temperatures.
Question 2: My Diels-Alder reaction is showing poor facial selectivity (syn vs. anti attack). What factors control this and how can I improve it?
Answer: Facial selectivity in the Diels-Alder reaction with substituted 1,3-cyclohexadienes is primarily governed by steric hindrance. The dienophile will preferentially approach from the face of the diene that is less sterically encumbered.
-
Steric Hindrance: Substituents on the diene, particularly at the C-5 and C-6 positions, will direct the incoming dienophile to the opposite face. For example, a 5-alkyl substituent on a 1,3-cyclohexadiene will favor the approach of the dienophile from the face anti to the alkyl group.
-
Electronic Effects: While steric effects are often dominant, remote electronic effects of substituents can also play a role in influencing facial selectivity. Electron-withdrawing or donating groups can subtly alter the energies of the frontier molecular orbitals, influencing the preferred transition state geometry.
To improve facial selectivity, ensure that your diene has a well-differentiated steric environment. If the directing group is not sufficiently bulky, consider replacing it with a larger group if the synthesis allows.
Nucleophilic Additions to Bicyclo[2.2.2]octanones
Question 3: I am observing low diastereoselectivity in the nucleophilic addition of an organometallic reagent to my substituted bicyclo[2.2.2]octan-2-one. How can I improve the facial selectivity?
Answer: The facial selectivity of nucleophilic attack on a bicyclo[2.2.2]octanone is influenced by a combination of steric and electronic factors. The rigid framework of the bicyclo[2.2.2]octane system often leads to a preferred direction of attack.
-
Steric Approach Control: The nucleophile will generally attack from the less hindered face of the carbonyl group. Analyze the substitution pattern on your bicyclic system to predict the most accessible trajectory for the incoming nucleophile.
-
Lewis Acid Catalysis: The use of chelating Lewis acids can significantly enhance diastereoselectivity. For instance, in the addition of vinylmagnesium bromide to bicyclo[2.2.2]octenone derivatives, the use of CeCl₃ can dramatically shift the diastereomeric ratio, in some cases providing almost exclusively the syn-isomer. A screening of Lewis acids such as LiBr, CeCl₃, TiCl₄, ZnBr₂, and MgBr₂ is recommended to find the optimal conditions for your specific substrate.
-
Choice of Nucleophile: The size of the nucleophile can impact diastereoselectivity. Bulkier nucleophiles will be more sensitive to the steric environment around the carbonyl group.
-
Temperature: As with many stereoselective reactions, lower temperatures often lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Question 4: The reduction of my substituted bicyclo[2.2.2]octan-2-one with sodium borohydride (NaBH₄) is giving a mixture of diastereomers. How can I obtain a single diastereomer?
Answer: While NaBH₄ is a mild and often selective reducing agent, achieving high diastereoselectivity in the reduction of substituted bicyclo[2.2.2]octanones can be challenging. The outcome is often a result of "steric approach control," where the hydride attacks from the less hindered face.
-
Bulky Reducing Agents: To improve selectivity, consider using a bulkier hydride source. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are significantly more sterically demanding and can provide much higher diastereoselectivity, favoring attack from the less hindered face.
-
Chelation-Controlled Reduction: If your substrate contains a nearby coordinating group (e.g., a hydroxyl or ether), a chelating reducing agent or the addition of a Lewis acid can lock the conformation and lead to highly selective hydride delivery from one face.
-
Comparison of Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a more reactive reducing agent than NaBH₄. While it may offer different selectivity, the increased reactivity can sometimes lead to lower selectivity. A comparison between NaBH₄ and LiAlH₄ under various conditions may be necessary to find the optimal system for your substrate.
Electrophilic Additions to Bicyclo[2.2.2]octenes
Question 5: My epoxidation of a substituted bicyclo[2.2.2]octene is not stereoselective. What factors determine the facial selectivity of this reaction?
Answer: The facial selectivity of electrophilic additions to the double bond of a bicyclo[2.2.2]octene is primarily controlled by steric hindrance. The electrophile will preferentially attack the less sterically crowded face of the alkene.
-
Directing Effects of Substituents: Substituents on the bicyclic framework, particularly those on the ethano bridges, will direct the incoming electrophile to the opposite face. Exo substituents will generally direct the attack to the syn face, and vice versa.
-
Electronic Effects: While steric hindrance is the predominant factor, the electronic nature of substituents can also influence the transition state. Electron-withdrawing groups can influence the π-facial selectivity of electrophilic attack. For instance, in a bicyclo[2.2.2]oct-5-ene with exo electron-withdrawing ester substituents, electrophilic attack by reagents like OsO₄ and m-CPBA is directed syn to these groups.
-
Choice of Reagent: The size of the electrophilic reagent can play a role. Larger reagents will be more sensitive to the steric environment of the double bond.
Quantitative Data Summary
The following tables summarize reported diastereomeric ratios for key reactions of substituted bicyclo[2.2.2]octane systems. This data is intended to provide a comparative overview to guide your experimental design.
Table 1: Diastereoselectivity in the Diels-Alder Reaction of a Spiro(bicyclo[2.2.2]octane-cyclopentadiene) with Various Dienophiles
| Dienophile | Conditions | Adduct Ratio (Type I : Type II) |
| Maleic anhydride | Dichloromethane, reflux, 12 h | 85 : 15 |
| N-Phenylmaleimide | Dichlor |
Technical Support Center: Bicyclo[2.2.2]octane Derivative Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bicyclo[2.2.2]octane derivatives. The following sections address common issues related to the solubility of these compounds and offer strategies for improvement.
Frequently Asked Questions (FAQs)
Q1: My bicyclo[2.2.2]octane derivative has poor aqueous solubility. What are the primary reasons for this?
A1: Bicyclo[2.2.2]octane itself is a non-polar hydrocarbon, leading to low solubility in polar solvents like water.[1] Its rigid, saturated structure can also contribute to a stable crystal lattice, which requires more energy to break down during dissolution. When incorporated into larger molecules, the overall lipophilicity of the compound can significantly increase, further reducing aqueous solubility.
Q2: What are the main strategies to improve the aqueous solubility of my bicyclo[2.2.2]octane derivative?
A2: There are three primary strategies to consider:
-
Bioisosteric Replacement: If your parent molecule contains a para-substituted phenyl ring, replacing it with a bicyclo[2.2.2]octane scaffold can disrupt planarity and reduce π-stacking interactions, which often leads to improved solubility.[2][3]
-
Heteroatom Incorporation: Introducing heteroatoms, such as oxygen, into the bicyclo[2.2.2]octane core to form analogs like 2-oxabicyclo[2.2.2]octane can significantly enhance aqueous solubility.[4][5][6]
-
Functional Group Modification: Attaching polar functional groups, such as carboxylic acids or fluorine atoms, to the bicyclo[2.2.2]octane scaffold can increase the molecule's polarity and its ability to interact with water molecules.[7][8]
Q3: How does replacing a phenyl ring with a bicyclo[2.2.2]octane core affect solubility?
A3: Replacing a flat aromatic ring with a three-dimensional, saturated bicyclo[2.2.2]octane scaffold can disrupt the crystal lattice packing of the molecule.[2] Aromatic rings can lead to strong intermolecular π-π stacking interactions, which contribute to a more stable and less soluble crystalline form. The non-planar nature of the bicyclo[2.2.2]octane core mitigates these interactions, potentially leading to a less stable crystal lattice and, consequently, improved solubility.
Q4: Will fluorination of my bicyclo[2.2.2]octane derivative always improve solubility?
A4: While fluorine is highly electronegative and can increase the polarity of a molecule, its effect on solubility is not always straightforward. The introduction of fluorine can enhance interactions with polar solvents.[9] However, the position and number of fluorine atoms are critical. In some cases, extensive fluorination can increase lipophilicity. Therefore, the impact of fluorination on solubility should be evaluated on a case-by-case basis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of aqueous buffer during in vitro assays. | The intrinsic aqueous solubility of the bicyclo[2.2.2]octane derivative is too low for the required concentration. | 1. Synthesize an analog with improved solubility characteristics. Consider introducing a heteroatom into the bicyclo[2.2.2]octane core (e.g., synthesize a 2-oxabicyclo[2.2.2]octane derivative) or adding a polar functional group (e.g., a carboxylic acid). 2. Employ formulation strategies. For initial screening, consider using co-solvents like DMSO, though be mindful of their potential effects on the assay. For further development, explore techniques like micronization or the formation of solid dispersions. |
| Difficulty in achieving desired concentration for NMR or other analytical techniques in polar solvents. | The compound has poor solubility in common deuterated polar solvents (e.g., D₂O, DMSO-d₆). | 1. Modify the derivative to include an ionizable group. The introduction of a carboxylic acid or an amine can allow for the formation of a salt, which is often more soluble in polar solvents. 2. Use a different solvent system. If permissible for the analysis, consider using less polar solvents or a mixture of solvents. |
| Inconsistent solubility results between batches. | This could be due to polymorphism, where the compound exists in different crystalline forms with varying solubilities. It could also be due to impurities from the synthesis. | 1. Characterize the solid state of each batch. Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify any polymorphic differences. 2. Ensure high purity of each batch. Utilize appropriate purification techniques and confirm purity using methods like HPLC and NMR. |
Quantitative Data
The following table summarizes the impact of structural modifications on the aqueous solubility of an Imatinib analog, demonstrating the effectiveness of heteroatom incorporation.
| Compound | Modification | Aqueous Solubility (µM) |
| Imatinib | Phenyl Ring | 351 |
| Imatinib Analog 1 | Bicyclo[2.2.2]octane replacing Phenyl Ring | 113 |
| Imatinib Analog 2 | 2-Oxabicyclo[2.2.2]octane replacing Phenyl Ring | 389 |
This data illustrates that while a direct replacement of a phenyl ring with a bicyclo[2.2.2]octane core can decrease solubility in this specific case, the introduction of an oxygen atom into the bicyclo[2.2.2]octane scaffold (forming a 2-oxabicyclo[2.2.2]octane) can restore and even slightly improve aqueous solubility compared to the parent compound.
Experimental Protocols
Key Experiment 1: Synthesis of 2-Oxabicyclo[2.2.2]octane Derivatives
This protocol describes a general method for synthesizing 2-oxabicyclo[2.2.2]octane derivatives through an iodocyclization reaction of cyclohexane-containing alkenyl alcohols.[4][10]
Materials:
-
Cyclohexane-containing alkenyl alcohol
-
Molecular iodine (I₂)
-
Acetonitrile (CH₃CN)
-
Base (e.g., NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Dissolve the cyclohexane-containing alkenyl alcohol in acetonitrile.
-
Add a base, such as sodium bicarbonate.
-
Slowly add a solution of molecular iodine in acetonitrile to the reaction mixture at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-oxabicyclo[2.2.2]octane derivative.
Key Experiment 2: Fluorination of Bicyclo[2.2.2]octane Derivatives
This protocol outlines a general procedure for the electrophilic fluorination of a bicyclo[2.2.2]octane derivative using an N-F reagent like Selectfluor.[11][12]
Materials:
-
Bicyclo[2.2.2]octane substrate (e.g., a dicarbonyl derivative)
-
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Solvent (e.g., acetonitrile, aqueous media)
-
Silver nitrate (AgNO₃) (if starting from a carboxylic acid)
Procedure:
-
Dissolve the bicyclo[2.2.2]octane substrate in the chosen solvent in a reaction vessel.
-
If starting from a carboxylic acid for a decarboxylative fluorination, add a catalyst such as silver nitrate.
-
Add Selectfluor to the reaction mixture in a portion-wise manner.
-
Stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures) until the reaction is complete (monitor by TLC, LC-MS, or NMR).
-
Upon completion, quench the reaction, which may involve the addition of water or a reducing agent depending on the specific reaction conditions.
-
Perform a work-up, which typically involves extraction with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and remove the solvent in vacuo.
-
Purify the resulting fluorinated bicyclo[2.2.2]octane derivative by column chromatography or recrystallization.
Visualizations
Caption: A logical workflow for addressing poor solubility of bicyclo[2.2.2]octane derivatives.
Caption: A typical experimental workflow for determining the thermodynamic solubility of a compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 6. scispace.com [scispace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
Navigating Steric Hindrance in Reactions of COOEt-bicyclo[2.2.2]octane-CHO: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core presents unique stereochemical challenges in organic synthesis. The steric bulk imposed by this framework can significantly hinder the reactivity of functional groups, such as the aldehyde in ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome common obstacles in key transformations of this valuable building block.
Troubleshooting Guides & FAQs
This section is organized by common reaction types to facilitate rapid problem-solving for specific experimental challenges.
Knoevenagel Condensation: Managing C-C Bond Formation
The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, can be sluggish with sterically encumbered aldehydes.
Q1: My Knoevenagel condensation with ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is showing low or no conversion. What can I do?
A1: Low reactivity is a common issue due to the steric hindrance around the aldehyde. Here are several strategies to promote the reaction:
-
Catalyst Choice: Employ a more effective catalyst system. While piperidine is common, a combination of a weak base and a Lewis acid can enhance the electrophilicity of the aldehyde. For instance, a combination of piperidine and acetic acid, or the use of ammonium salts like piperidinium acetate, is often effective.
-
Reaction Conditions: Higher temperatures and longer reaction times are typically necessary. Consider using a solvent that allows for reflux at a higher temperature, such as toluene or xylene, and employing a Dean-Stark trap to remove water and drive the equilibrium towards the product.
-
Active Methylene Compound: The nature of the active methylene compound is crucial. More acidic compounds, such as malononitrile or cyanoacetic esters, are more reactive than malonic esters.
Q2: I'm observing the formation of side products in my Knoevenagel condensation. What are the likely culprits and how can I avoid them?
A2: Side reactions can include self-condensation of the active methylene compound or decomposition at high temperatures.
-
Controlled Addition: Add the aldehyde slowly to the mixture of the active methylene compound and the catalyst to maintain a low concentration of the aldehyde and minimize self-condensation.
-
Temperature Optimization: While higher temperatures can be necessary, excessive heat can lead to decomposition. Monitor the reaction closely and aim for the lowest temperature that provides a reasonable reaction rate.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde, especially at elevated temperatures.
| Reactant | Catalyst/Conditions | Product | Yield | Reference |
| 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid | Dimethyl malonate, piperidine, acetic acid, benzene (reflux) | Dimethyl 2-(bicyclo[2.2.2]octan-1-yl-4-ylidene)malonate | Good | (Inferred from similar reactions) |
Wittig and Horner-Wadsworth-Emmons (HWE) Olefination: Strategies for Alkene Synthesis
The standard Wittig reaction can be challenging with sterically hindered aldehydes, often resulting in low yields. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative.
Q3: My Wittig reaction with ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is failing or giving very low yields. Why is this happening and what should I do?
A3: The steric bulk of the bicyclo[2.2.2]octane scaffold can impede the approach of the phosphorus ylide to the aldehyde.
-
Switch to HWE Reaction: The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate carbanion, is generally more successful for sterically hindered aldehydes.[1][2][3][4] The smaller size of the phosphonate reagent compared to the triphenylphosphonium ylide often leads to better yields.[1][2][3][4]
-
Ylide Reactivity: If you must use a Wittig reagent, employ a more reactive, non-stabilized ylide. However, be aware that this may lead to lower stereoselectivity.
-
Reaction Conditions: For a Wittig reaction, ensure strictly anhydrous conditions and use a strong base (e.g., n-BuLi, NaH) to fully generate the ylide. For the HWE reaction, milder bases like NaH or K2CO3 are often sufficient.
Q4: I am using the HWE reaction. How can I control the stereoselectivity (E/Z) of the resulting alkene?
A4: The HWE reaction typically favors the formation of the (E)-alkene.
-
Still-Gennari Modification: To favor the (Z)-alkene, the Still-Gennari modification of the HWE reaction can be employed. This involves using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF).
| Reaction | Reagent | Typical Conditions | Expected Outcome | Reference |
| Wittig | (Triphenylphosphoranylidene)acetate | THF, reflux | Low to moderate yield of (E)-alkene | General Knowledge |
| HWE | Triethyl phosphonoacetate, NaH | THF, 0 °C to RT | Good to excellent yield of predominantly (E)-alkene | [1][2][3][4] |
Grignard and Organolithium Additions: Navigating Nucleophilic Attack
The addition of organometallic reagents to the hindered aldehyde requires careful consideration to overcome steric challenges and potential side reactions.
Q5: My Grignard reaction is giving a low yield of the desired secondary alcohol, and I'm recovering a significant amount of starting material. What is the problem?
A5: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to enolization and recovery of the starting material upon workup. Additionally, the bulky bicyclic structure hinders the nucleophilic attack.
-
Use of Organolithium Reagents: Organolithium reagents are generally more reactive and less basic than Grignard reagents, which can favor nucleophilic addition over enolization.
-
Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (Luche conditions), can enhance the electrophilicity of the aldehyde and promote nucleophilic addition.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to minimize enolization.
Q6: Can I achieve diastereoselective addition of a Grignard reagent to the aldehyde?
A6: Achieving high diastereoselectivity can be challenging due to the steric environment. The facial selectivity of the attack on the aldehyde will be influenced by the substituents on the bicyclo[2.2.2]octane core. The use of chiral auxiliaries or catalysts may be necessary to induce high levels of stereocontrol.
| Reagent Type | Potential Issue | Troubleshooting Strategy | Reference |
| Grignard Reagent | Enolization, low conversion | Use organolithium reagent, add CeCl₃, low temperature | General Knowledge |
| Organolithium Reagent | Higher reactivity may lead to side reactions | Careful control of stoichiometry and temperature | General Knowledge |
Reduction of the Aldehyde: Selective Conversion to an Alcohol
The reduction of the aldehyde to the corresponding primary alcohol is generally a straightforward reaction, but the presence of the ester group requires consideration of reagent choice.
Q7: I want to selectively reduce the aldehyde in ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate to an alcohol without reducing the ester. What reducing agent should I use?
A7: Sodium borohydride (NaBH₄) is the reagent of choice for this selective reduction. It is a mild reducing agent that will readily reduce aldehydes and ketones but will not typically reduce esters under standard conditions.[5][6][7]
Q8: What would happen if I used lithium aluminum hydride (LiAlH₄)?
A8: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will reduce both the aldehyde and the ethyl ester, resulting in the corresponding diol.[5][6][7][8][9] Therefore, LiAlH₄ should be avoided if selective reduction of the aldehyde is desired.
| Reducing Agent | Substrates Reduced | Product with COOEt-bicyclo[2.2.2]octane-CHO | Reference |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | [5][6][7] |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | 4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methanol | [5][6][7][8][9] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Dimethyl Malonate
This protocol is adapted from procedures for similar sterically hindered aldehydes.
-
To a solution of 4-formyl-bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in dry benzene is added dimethyl malonate (1.2 eq), piperidine (0.1 eq), and glacial acetic acid (0.2 eq).
-
The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired dimethyl 2-(bicyclo[2.2.2]octan-1-yl-4-ylidene)malonate.
Visualizing Troubleshooting and Reaction Pathways
The following diagrams illustrate the decision-making process for troubleshooting common issues and the expected reaction pathways.
Caption: Troubleshooting workflow for a low-yielding Wittig reaction.
Caption: Key reaction pathways for this compound.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic chemistry - Why NaBH4 does not reduce carboxylic acid while LiAlH4 does? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Synthesis of Bicyclo[2.2.2]octane Building Blocks
Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane building blocks. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable scaffolds.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: I am experiencing low yields in my Diels-Alder reaction to form the bicyclo[2.2.2]octane core. What are the common causes and how can I improve the yield?
Answer:
Low yields in the Diels-Alder cycloaddition for bicyclo[2.2.2]octane synthesis are a frequent challenge. Several factors can contribute to this issue:
-
Poor Regioselectivity: The reaction between unsymmetrical dienes and dienophiles can lead to a mixture of regioisomers, reducing the yield of the desired product. For instance, the reaction between isoprene and methyl coumalate has been reported to suffer from poor regioselectivity.[1]
-
Unfavorable Reaction Kinetics: Some diene/dienophile combinations may have high activation energy barriers, leading to slow or incomplete reactions under standard conditions.
-
Side Reactions: Undesired side reactions, such as polymerization of the dienophile or diene, can consume starting materials and lower the yield of the cycloadduct. This has been observed as a hindrance in some stereoselective Diels-Alder approaches.[2]
-
Steric Hindrance: Bulky substituents on either the diene or dienophile can sterically hinder the approach of the reactants, slowing down the reaction and reducing the yield.
Troubleshooting Strategies:
-
Lewis Acid Catalysis: The use of Lewis acids can accelerate the reaction and improve both regioselectivity and stereoselectivity. However, stoichiometric amounts may be necessary, especially if the diene contains Lewis basic functional groups like amides.
-
Solvent Optimization: The choice of solvent can significantly impact the reaction rate and selectivity. A systematic screening of solvents is recommended.
-
Temperature Control: While higher temperatures can sometimes overcome activation barriers, they can also promote side reactions. It is crucial to find the optimal temperature for your specific reaction.
-
Alternative Synthetic Routes: If the Diels-Alder reaction consistently fails, consider alternative methods such as an aprotic double Michael addition, which has been shown to be effective where the [4+2] cycloaddition fails.
Question 2: My attempt at a stereoselective Diels-Alder reaction resulted in a lack of stereoselectivity and unexpected polymerization. How can I address this?
Answer:
Achieving high stereoselectivity in Diels-Alder reactions for bicyclo[2.2.2]octane synthesis is critical for many applications. A lack of selectivity and polymerization are common hurdles.
-
Lack of Stereoselectivity: This can arise from a small energy difference between the endo and exo transition states. The choice of diene, dienophile, catalyst, and solvent all play a role in determining the stereochemical outcome.
-
Polymerization: Dienophiles, particularly activated alkenes, can be prone to polymerization, especially in the presence of Lewis acids or at elevated temperatures.
Troubleshooting Strategies:
-
Chiral Lewis Acids: Employing chiral Lewis acids can induce enantioselectivity in the cycloaddition.
-
Substrate Control: Modifying the diene or dienophile with chiral auxiliaries can direct the stereochemical course of the reaction.
-
Careful Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity.
-
Catalyst Loading: Use the minimum effective amount of Lewis acid to minimize polymerization.
-
Inhibitors: For highly reactive dienophiles, the addition of a radical inhibitor might suppress polymerization.
-
-
Alternative Strategies: Consider a diastereoselective 1,4-addition as an alternative approach to construct the bicyclo[2.2.2]octane skeleton with high stereocontrol.[2]
A general workflow for troubleshooting these issues is presented below:
Caption: Troubleshooting workflow for common Diels-Alder reaction issues.
Question 3: I am observing unexpected rearrangement products in my synthesis. What could be the cause?
Answer:
The rigid bicyclo[2.2.2]octane framework can be prone to rearrangement under certain conditions, particularly when reactive intermediates such as carbocations or radicals are generated. For instance, reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions can lead to the formation of a bicyclo[3.2.1]oct-6-en-2-yl radical via a cyclopropylcarbinyl radical intermediate.
Potential Causes:
-
Radical Reactions: The use of radical initiators or conditions that favor radical formation can lead to skeletal rearrangements.
-
Carbocationic Intermediates: Reactions involving the formation of carbocations, for example, through the treatment of alcohols with acid, can also trigger rearrangements to more stable carbocationic species.
Preventative Measures:
-
Avoid Radical Conditions: If rearrangements are a problem, choose synthetic routes that do not involve radical intermediates.
-
Control of Acidity: When working with acid-sensitive substrates, use non-protic or weakly acidic conditions to avoid the formation of carbocations.
-
Protecting Groups: Utilize protecting groups for sensitive functionalities that might promote rearrangements.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the bicyclo[2.2.2]octane core?
A1: The most prevalent method is the Diels-Alder reaction , a [4+2] cycloaddition between a cyclohexadiene derivative (the diene) and a dienophile. Other significant methods include the aprotic double Michael addition and various intramolecular cyclization strategies.
Q2: How can I purify my bicyclo[2.2.2]octane derivative effectively?
A2: Purification of bicyclo[2.2.2]octane derivatives often relies on standard techniques, but their rigid and often crystalline nature can be advantageous.
-
Crystallization: This is a highly effective method for purifying solid derivatives. A careful selection of solvents is key.
-
Column Chromatography: Silica gel chromatography is commonly used for non-polar to moderately polar compounds. The choice of eluent system is crucial for good separation.
-
Sublimation: For volatile, non-polar derivatives, sublimation can be a powerful purification technique.
Q3: Are there any known safety hazards associated with the synthesis of bicyclo[2.2.2]octanes?
A3: The specific hazards depend on the reagents and solvents used in the synthesis. Many Diels-Alder reactions are conducted at elevated temperatures and pressures, which requires appropriate safety precautions. Some reagents, such as Lewis acids, are corrosive and moisture-sensitive. Always consult the Safety Data Sheets (SDS) for all chemicals and use appropriate personal protective equipment (PPE).
Quantitative Data Summary
The following tables provide a summary of yields for different synthetic approaches to bicyclo[2.2.2]octane derivatives, allowing for a comparison of their efficiencies.
Table 1: Comparison of Yields for Diels-Alder vs. Aprotic Double Michael Addition
| Reaction Type | Diene/Michael Acceptor | Dienophile/Michael Donor | Yield (%) | Reference |
| Diels-Alder | 2-Trimethylsiloxy-1,3-cyclohexadiene | Methyl (E)-crotonate | No reaction | Organic Syntheses, Coll. Vol. 8, p.211 (1993) |
| Aprotic Double Michael Addition | 3-Methyl-2-cyclohexen-1-one | Methyl acrylate | 78-90 | Organic Syntheses, Coll. Vol. 8, p.211 (1993) |
Table 2: Yields for the Synthesis of Fused Bicyclo[2.2.2]octenes via Diels-Alder Reaction
| Starting Bicyclo[2.2.2]octene | Hydrazide | Product Yield (%) |
| 9a | 10a | 85 |
| 9b | 10a | 82 |
| 9c | 10b | 79 |
| 9d | 10c | 88 |
Data adapted from a study on the synthesis of potential SARS-CoV-2 3CLpro inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate via Aprotic Double Michael Addition
This protocol is adapted from Organic Syntheses, Coll. Vol. 8, p.211 (1993).
Materials:
-
Diisopropylamine
-
Dry tetrahydrofuran (THF)
-
n-Butyllithium in hexanes
-
3-Methyl-2-cyclohexen-1-one
-
Methyl acrylate
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Lithium Diisopropylamide (LDA) Preparation: In an oven-dried, 250-mL, round-bottomed flask equipped with a stirring bar and a rubber septum, add 100 mL of dry THF and 5.56 g (55 mmol) of anhydrous diisopropylamine. Flush the flask with argon and cool to -78°C. Add 34.4 mL (55 mmol) of a 1.6 M solution of n-butyllithium in hexanes dropwise over 10 minutes. Stir the resulting solution at -78°C for 30 minutes.
-
Enolate Formation: To the LDA solution, add a solution of 5.5 g (50 mmol) of 3-methyl-2-cyclohexen-1-one in 10 mL of dry THF dropwise over 15 minutes. Stir the mixture at -78°C for 1 hour.
-
Michael Addition: Add 4.73 g (55 mmol) of methyl acrylate to the enolate solution. Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Extract the mixture with three 50-mL portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by Kugelrohr distillation or column chromatography on silica gel.
Logical Workflow for the Aprotic Double Michael Addition:
Caption: Experimental workflow for the synthesis of a bicyclo[2.2.2]octane derivative via aprotic double Michael addition.
References
- 1. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel solution-phase syntheses of functionalised bicyclo[2.2.2]octanes: generation of a library using orchestrated multi-step sequences of polymer-supported reagents and sequesterants - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Alternative Synthetic Routes to Ethyl 4-Formylbicyclo[2.2.2]octane-1-carboxylate
Welcome to the technical support center for the synthesis of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate. This guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic strategies, troubleshooting advice for common experimental issues, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific challenges that may be encountered during the synthesis of the target molecule and its intermediates.
Route 1: Diels-Alder Cycloaddition and Subsequent Functionalization
Question 1: My Diels-Alder reaction between 1,3-cyclohexadiene and ethyl acrylate has a low yield. What are the common causes and solutions?
Answer: Low yields in this Diels-Alder reaction can stem from several factors:
-
Dienophile Polymerization: Ethyl acrylate is prone to polymerization at elevated temperatures.
-
Solution: Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. Also, maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate.
-
-
Reversibility of the Reaction: The Diels-Alder reaction is reversible, and at higher temperatures, the retro-Diels-Alder reaction can become significant.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable conversion rate. The use of a Lewis acid catalyst can accelerate the forward reaction at lower temperatures.
-
-
Diene Purity: 1,3-cyclohexadiene can be contaminated with its isomers or oxidation products.
-
Solution: Ensure the purity of the diene by distillation immediately before use.
-
Question 2: I am observing the formation of both endo and exo isomers in my Diels-Alder reaction. How can I improve the stereoselectivity?
Answer: The endo product is kinetically favored in the Diels-Alder reaction between 1,3-cyclohexadiene and ethyl acrylate due to secondary orbital interactions. However, the exo product is thermodynamically more stable.
-
To favor the endo product:
-
Use shorter reaction times and lower temperatures.
-
Employ a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl), which can enhance the kinetic endo selectivity.
-
-
To favor the exo product:
-
Use higher reaction temperatures and longer reaction times to allow the reaction to equilibrate to the more stable exo isomer.
-
Question 3: The hydrogenation of the double bond in ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate is incomplete. How can I drive the reaction to completion?
Answer: Incomplete hydrogenation can be due to catalyst deactivation, insufficient hydrogen pressure, or impurities in the substrate.
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst can become poisoned.
-
Solution: Use a fresh batch of catalyst. Ensure the substrate is free of impurities, such as sulfur-containing compounds, that can poison the catalyst.
-
-
Hydrogen Pressure: The reaction may require higher hydrogen pressure.
-
Solution: Increase the hydrogen pressure using a Parr hydrogenator or a similar apparatus. Ensure the reaction vessel is properly sealed to maintain pressure.
-
-
Reaction Time and Temperature: The reaction may need more time or gentle heating.
-
Solution: Extend the reaction time and monitor the progress by TLC or GC-MS. Gentle heating can sometimes improve the reaction rate, but be cautious of potential side reactions.
-
Question 4: I am struggling with the selective formylation of the saturated bicyclo[2.2.2]octane ring. What are my options and the likely challenges?
Answer: Direct, selective formylation of an unactivated C-H bond on the bicyclo[2.2.2]octane core is challenging due to the low reactivity of these positions. Here are some strategies and their potential pitfalls:
-
Vilsmeier-Haack Reaction: This method is generally ineffective for saturated alkanes as it requires an electron-rich system.
-
Radical-based Formylation (e.g., Barton Nitrite Photolysis): This is a more plausible approach for functionalizing remote, unactivated C-H bonds.[1][2][3]
-
Challenge: Regioselectivity can be an issue. The reaction proceeds via a 1,5-hydrogen atom transfer from a photolytically generated alkoxy radical. The success of this method will depend on the ability to selectively form a nitrite ester at a position that allows for hydrogen abstraction from the desired carbon. This would likely require a multi-step sequence to introduce a directing alcohol group.
-
-
Hydroformylation of an Olefin Precursor: If a double bond can be selectively introduced into the saturated bicyclic ester, hydroformylation could be a viable route to the aldehyde.[4][5][6][7]
-
Challenge: Introducing a double bond regioselectively into the saturated bicyclo[2.2.2]octane core is not trivial and would add several steps to the synthesis.
-
Route 2: Bridged Robinson Annulation and Ketone Transformation
Question 1: My bridged Robinson annulation to form the bicyclo[2.2.2]octenone is giving low yields and multiple side products. What can I do to optimize this reaction?
Answer: This tandem Michael addition-intramolecular aldol condensation can be sensitive to reaction conditions.[8][9]
-
Acid Catalyst: The choice and amount of acid catalyst are critical.
-
Solution: Triflic acid is often effective. Optimize the stoichiometry of the acid. Too little may result in incomplete reaction, while too much can lead to decomposition or side reactions.
-
-
Reaction Temperature: The temperature needs to be carefully controlled.
-
Solution: Microwave irradiation can sometimes improve yields and reduce reaction times.[8] For conventional heating, a systematic screen of temperatures is recommended.
-
-
Reactant Stoichiometry: The ratio of the ketone to the enone can influence the outcome.
-
Solution: An excess of the enone is sometimes used to drive the Michael addition.
-
Question 2: The conversion of the bicyclo[2.2.2]octanone to the corresponding aldehyde is proving difficult. What are some reliable methods?
Answer: Converting a ketone to an aldehyde involves a one-carbon homologation.
-
Wittig Reaction followed by Ozonolysis/Oxidative Cleavage: This is a classic and generally reliable two-step approach.
-
Step 1 (Wittig): React the ketone with methoxymethylenetriphenylphosphorane ((Ph₃P=CHOMe)) to form the enol ether.
-
Step 2 (Hydrolysis): The resulting enol ether can be hydrolyzed under acidic conditions to the aldehyde.
-
Troubleshooting: The Wittig reaction may be sluggish with sterically hindered ketones. Ensure anhydrous conditions and a strong enough base to generate the ylide.
-
-
Shapiro Reaction: This reaction can convert a ketone to an alkene via its tosylhydrazone, which can then be cleaved to an aldehyde. This is a multi-step process.
Question 3: How can I introduce the ethyl ester at the bridgehead position of the bicyclo[2.2.2]octane core?
Answer: Functionalizing the bridgehead position of a bicyclo[2.2.2]octane system can be challenging due to the steric hindrance and the pyramidal geometry of the bridgehead carbon, which disfavors the formation of carbocationic or planar radical intermediates.
-
Carboxylation of a Bridgehead Radical/Anion: It might be possible to generate a bridgehead radical or anion and trap it with carbon dioxide.
-
Radical Approach: The Barton reaction or a similar radical-generating process could be adapted to form a bridgehead radical, which could then be carboxylated.
-
Anionic Approach: Direct deprotonation at the bridgehead is difficult. A halogen-metal exchange from a bridgehead halide could generate a bridgehead organometallic species for carboxylation. This would require prior selective halogenation of the bridgehead.
-
-
From a Pre-functionalized Starting Material: A more reliable approach is to use a starting material that already contains a functional group at the bridgehead that can be converted to the carboxylic acid. For example, some Diels-Alder strategies can install a substituent at the bridgehead.
Data Presentation
Table 1: Comparison of Key Steps in Alternative Synthetic Routes
| Parameter | Route 1: Diels-Alder & Functionalization | Route 2: Bridged Robinson Annulation & Transformation |
| Key Reaction | Diels-Alder Cycloaddition | Bridged Robinson Annulation |
| Starting Materials | 1,3-Cyclohexadiene, Ethyl Acrylate | Cyclohexanone, Cyclohexenone |
| Typical Yield (Key Step) | 50-80% (Diels-Alder) | 40-82% (Annulation)[8] |
| Number of Steps | ~ 4-6 steps | ~ 5-7 steps |
| Key Challenges | Regioselective formylation of the saturated core | Bridgehead functionalization with the ester group |
| Stereochemical Control | Endo/exo selectivity in Diels-Alder | Diastereoselectivity in the annulation |
Experimental Protocols
Route 1: Key Experiment - Diels-Alder Reaction
Synthesis of Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate
-
To a solution of freshly distilled 1,3-cyclohexadiene (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added a catalytic amount of a polymerization inhibitor (e.g., hydroquinone).
-
Ethyl acrylate (1.1 eq) is added to the solution.
-
For thermal conditions, the reaction mixture is heated in a sealed tube at a temperature ranging from 100 to 180 °C for 12-24 hours. The progress of the reaction is monitored by GC-MS.
-
For Lewis acid-catalyzed conditions, the reaction is cooled to 0 °C, and a Lewis acid (e.g., AlCl₃, 0.1-0.2 eq) is added portion-wise. The reaction is stirred at 0 °C to room temperature for 2-6 hours.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of NaHCO₃ (for Lewis acid-catalyzed reactions).
-
The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the desired product as a mixture of endo and exo isomers.
Route 2: Key Experiment - Bridged Robinson Annulation
Synthesis of Bicyclo[2.2.2]oct-5-en-2-one [8]
-
In a microwave-safe vessel, a solution of cyclohexanone (1.0 eq) and cyclohex-2-enone (3.0 eq) in anhydrous dichloromethane is prepared.
-
Trifluoromethanesulfonic acid (triflic acid, 3.0 eq) is added carefully at 0 °C.
-
The vessel is sealed and heated in a microwave reactor at 40 °C for 8 hours.
-
Alternatively, for conventional heating, the mixture can be refluxed in dichloromethane for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured into a saturated aqueous solution of NaHCO₃ to neutralize the acid.
-
The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the bicyclo[2.2.2]oct-5-en-2-one.
Visualizations
Route 1: Diels-Alder and Subsequent Functionalization Pathway
Caption: Synthetic pathway for Route 1, starting with a Diels-Alder reaction.
Route 2: Bridged Robinson Annulation Pathway
Caption: Synthetic pathway for Route 2, commencing with a bridged Robinson annulation.
References
- 1. Barton reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Nitrite photolysis (the Barton reaction) (Chapter 3) - Half a Century of Free Radical Chemistry [resolve.cambridge.org]
- 4. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 5. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. Table 1 from Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation) | Semantic Scholar [semanticscholar.org]
Enhancing the stability of the formyl group in bicyclo[2.2.2]octane systems
Topic: Enhancing the Stability of the Formyl Group Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions regarding the stability of the formyl (aldehyde) group on the bicyclo[2.2.2]octane scaffold. The inherent reactivity of aldehydes can lead to challenges during multi-step syntheses. This resource outlines strategies to mitigate these issues, primarily through the use of protecting groups.
Frequently Asked Questions (FAQs)
Q1: Why is the formyl group on my bicyclo[2.2.2]octane derivative prone to instability or unwanted side reactions?
The formyl group is intrinsically one of the more reactive functional groups in organic chemistry. Its instability is not unique to the bicyclo[2.2.2]octane system but is a general characteristic. The primary pathways for unwanted reactions include:
-
Oxidation: The aldehyde is easily oxidized to a carboxylic acid, even by atmospheric oxygen or mild oxidizing agents present as impurities in reagents or solvents.
-
Reduction: It can be readily reduced to a primary alcohol by various reducing agents, including borohydrides and aluminum hydrides, which might be used for other transformations in the molecule.
-
Nucleophilic Attack: The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles, leading to aldol-type reactions, cyanohydrin formation, or other additions.
-
Cannizzaro Reaction: In the presence of a strong base and in the absence of α-hydrogens (as is the case for a formyl group at a bridgehead position), aldehydes can disproportionate into a corresponding alcohol and carboxylic acid.
The rigid bicyclo[2.2.2]octane framework can influence reactivity based on steric hindrance around the formyl group, but it does not eliminate these fundamental reaction pathways.
Q2: I am observing the formation of a carboxylic acid impurity in my formyl-bicyclo[2.2.2]octane sample. How can I prevent this oxidation?
Preventing oxidation is critical for maintaining the integrity of the formyl group. Consider the following strategies:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents to eliminate peroxides and other oxidizing impurities.
-
Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times.
-
Protecting Groups: If the formyl group is not involved in the desired reaction, the most robust solution is to temporarily convert it into a less reactive functional group.[1] This is the most common and effective strategy in multi-step synthesis.[2]
Q3: What is the most effective general strategy to ensure the formyl group survives reactions targeting other parts of the molecule?
The most reliable method is a "Protection-Reaction-Deprotection" sequence. A protecting group is a reversibly formed derivative of a functional group that masks its reactivity.[1] The ideal protecting group can be introduced in high yield, is stable to a specific set of reaction conditions, and can be removed selectively in high yield under mild conditions.[1] For aldehydes, acetals and thioacetals are the most common choices.
Q4: How do I choose the right protecting group for my specific synthetic route?
The choice of protecting group depends on the overall synthetic plan, particularly the conditions of the subsequent reaction steps. You must select a protecting group that is stable to the upcoming reaction conditions but can be removed without affecting other functional groups in your molecule. For example, if you plan to perform a reaction under acidic conditions, you should avoid acid-labile protecting groups like acetals.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution(s) |
| Low yield of desired product; complex mixture observed. | The formyl group is reacting under the experimental conditions, leading to side products. | Implement a protecting group strategy. Convert the formyl group to an acetal or thioacetal before proceeding with the reaction. |
| Mass spectrometry shows a mass increase of 16 amu (M+16). | The formyl group has been oxidized to a carboxylic acid. | 1. Run the reaction under a strict inert atmosphere (N₂ or Ar). 2. Use purified, peroxide-free solvents. 3. If oxidation persists, protect the aldehyde. |
| Mass spectrometry shows a mass increase of 2 amu (M+2). | The formyl group has been reduced to a primary alcohol. | 1. Scrutinize all reagents for compatibility; ensure no unintended reducing agents are present. 2. Protect the aldehyde before performing any reduction steps on other parts of the molecule. |
| Protecting group is unexpectedly cleaved during the reaction. | The reaction conditions are too harsh for the chosen protecting group (e.g., using acid with an acetal). | Consult a protecting group stability chart. Select a more robust protecting group that is compatible with your planned reaction conditions (e.g., a thioacetal for acidic conditions). |
| Difficulty removing the protecting group after the reaction. | The deprotection conditions are not optimal, or the chosen protecting group is too stable for the molecule's other functionalities. | 1. Re-evaluate the deprotection protocol; consider alternative reagents, solvents, or temperatures. 2. In future syntheses, choose a protecting group known for milder cleavage conditions. |
Protecting Group Strategies for the Formyl Group
Acetals are the most common protecting groups for aldehydes due to their ease of formation and cleavage, and their stability under neutral, basic, and reducing conditions.
Table 1: Comparison of Common Acetal Protecting Groups for Aldehydes
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability Profile |
| Dimethyl Acetal | Methanol (CH₃OH), acid catalyst (e.g., TsOH, HCl) | Aqueous acid (e.g., HCl, TFA, PPTS) | Stable to bases, nucleophiles, organometallics, hydrides, and oxidation. Cleaved by acid. |
| Diethyl Acetal | Ethanol (CH₃CH₂OH), acid catalyst | Aqueous acid | Similar to dimethyl acetal, slightly more stable. |
| 1,3-Dioxolane (Ethylene Acetal) | Ethylene glycol, acid catalyst (e.g., TsOH) | Aqueous acid | Generally more stable to acid-catalyzed hydrolysis than acyclic acetals. Stable to bases and nucleophiles. |
| 1,3-Dioxane | 1,3-Propanediol, acid catalyst | Aqueous acid | More stable to hydrolysis than the corresponding 1,3-dioxolane. |
| 1,3-Dithiolane (Ethylene Thioacetal) | Ethane-1,2-dithiol, Lewis acid catalyst (e.g., BF₃·OEt₂) | Mercury(II) salts (e.g., HgCl₂), oxidative conditions (e.g., NBS) | Very stable to acidic and basic conditions. Cleavage requires specific, often harsh, conditions. |
Experimental Protocols
Protocol 1: Protection of a Formyl Group as a 1,3-Dioxolane (Ethylene Acetal)
This protocol describes a general procedure for protecting a formyl group on a bicyclo[2.2.2]octane scaffold.
Materials:
-
Formyl-bicyclo[2.2.2]octane derivative (1.0 eq)
-
Ethylene glycol (1.5 - 2.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalytic)
-
Toluene or Benzene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the formyl-bicyclo[2.2.2]octane derivative (1.0 eq), toluene, ethylene glycol (1.5 eq), and p-TsOH (0.05 eq).
-
Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. This typically takes 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Troubleshooting workflow for formyl group instability.
Caption: General workflow for a protecting group strategy.
References
Technical Support Center: Optimizing Reactions of COOEt-bicyclo[2.2.2]octane-CHO
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing catalytic reactions involving ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (COOEt-bicyclo[2.2.2]octane-CHO). The rigid bicyclic structure of this substrate presents unique stereochemical challenges, and the presence of both an aldehyde and an ester group demands careful catalyst selection to achieve high chemoselectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with this compound?
A1: The primary challenges include:
-
Chemoselectivity: Selectively reacting the aldehyde group without affecting the ethyl ester functionality.
-
Stereoselectivity: Controlling the stereochemical outcome of reactions on the sterically hindered bicyclic core. Achieving high diastereoselectivity and enantioselectivity is often a key objective.[1][2][3]
-
Reactivity: The bridgehead position of the substituents can influence the reactivity of both the aldehyde and the ester groups.
Q2: Which types of catalysts are generally recommended for reactions involving the aldehyde group on this substrate?
A2: Several classes of catalysts can be effective, depending on the desired transformation:
-
Organocatalysts: Particularly N-heterocyclic carbenes (NHCs) and chiral secondary amines, are well-suited for a variety of transformations on aldehydes, including asymmetric additions and annulations.[4][5][6][7][8]
-
Transition Metal Catalysts: For reactions like hydrogenation, catalysts based on palladium, rhodium, ruthenium, or manganese can be employed. The choice of metal and ligand is crucial for achieving chemoselectivity.[9][10][11]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): This versatile and inexpensive organocatalyst can be effective in various organic transformations.[12]
Q3: How can I achieve high enantioselectivity in reactions with this substrate?
A3: Asymmetric organocatalysis is a powerful strategy. Chiral secondary amines, bifunctional thioureas, and chiral N-heterocyclic carbenes have shown great success in inducing high enantioselectivity in reactions involving aldehydes on bicyclic systems.[4][8][13][14] The choice of catalyst will depend on the specific reaction being performed.
Troubleshooting Guides
Problem 1: Low Chemoselectivity (Reaction with the Ester Group)
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions: High temperatures or strongly basic/acidic conditions can lead to ester hydrolysis or transesterification. | - Lower the reaction temperature.- Use milder reaction conditions. For example, in hydrogenations, avoid strongly basic or acidic additives if possible.[11] |
| Non-selective Catalyst: The catalyst may be activating both the aldehyde and the ester functional groups. | - Switch to a catalyst known for high chemoselectivity in aldehyde reactions, such as certain N-heterocyclic carbenes (NHCs).[5][6]- For hydrogenations, consider catalysts designed for the selective reduction of aldehydes, such as specific palladium or manganese complexes.[11][15] |
| Incorrect Solvent: The solvent can influence the reactivity of both functional groups. | - Screen different solvents. Aprotic solvents are often preferred to minimize side reactions with the ester. |
Problem 2: Low or Incorrect Stereoselectivity
| Potential Cause | Troubleshooting Steps |
| Inadequate Chiral Catalyst: The chosen chiral catalyst may not provide sufficient steric hindrance or electronic influence to control the stereochemical outcome effectively. | - Screen a variety of chiral catalysts with different steric and electronic properties. For example, test different chiral secondary amines or bifunctional organocatalysts.[16][17]- Consider catalysts with a rigid scaffold that can create a well-defined chiral pocket around the substrate. |
| Reaction Temperature: Higher temperatures can lead to a loss of stereoselectivity by allowing the reaction to proceed through higher energy transition states. | - Perform the reaction at lower temperatures. Cryogenic conditions may be necessary in some cases. |
| Substrate Conformation: The rigid bicyclic structure can present different faces for attack. | - Use computational modeling to understand the preferred transition states with different catalysts. |
| Incorrect Catalyst Enantiomer: Using the wrong enantiomer of the catalyst will lead to the opposite product enantiomer. | - Ensure the correct enantiomer of the catalyst is being used for the desired product stereochemistry. |
Problem 3: Low Reaction Conversion or Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation: The catalyst may be unstable under the reaction conditions or poisoned by impurities. | - Ensure all reagents and solvents are pure and dry.- Increase the catalyst loading.- Use a co-catalyst or additive if recommended for the specific catalytic system. |
| Steric Hindrance: The bulky bicyclo[2.2.2]octane framework can hinder the approach of reactants to the aldehyde. | - Select a less sterically demanding catalyst.- Increase the reaction time or temperature (while monitoring for side reactions). |
| Sub-optimal Reaction Conditions: Incorrect solvent, concentration, or stoichiometry can lead to poor performance. | - Systematically optimize reaction parameters, including solvent, concentration, temperature, and reaction time. |
Catalyst Performance Data
The following table summarizes typical performance data for relevant catalytic reactions on similar substrates. Note that direct data for this compound is limited in the literature, and these results should be considered as a starting point for optimization.
| Reaction Type | Catalyst | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric [4+2] Cycloaddition | Chiral Secondary Amine | α,β-Unsaturated Aldehyde | up to 98 | >95 | [8] |
| Asymmetric Annulation | Bifunctional NHC | Enal and Enone | up to 69 | up to 96 | [7] |
| Selective Hydrogenation | [Mn(PNP-iPr)(CO)₂(H)] | Aromatic Aldehyde | up to 99 | N/A | [11] |
| Selective Hydrogenation | γ-Fe₂O₃@HAP-Pd | Aromatic Aldehyde | up to 99 | N/A | [15] |
Key Experimental Protocols
General Protocol for Organocatalytic Asymmetric Aldehyde Reaction
This protocol is a general guideline and should be optimized for the specific reaction.
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (e.g., 10-20 mol%).
-
Add the this compound (1.0 equivalent) and any other reactants.
-
Add the appropriate dry solvent.
-
Stir the reaction mixture at the desired temperature and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction as appropriate (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Visualizations
Caption: Troubleshooting workflow for optimizing reactions.
Caption: Catalyst selection logic for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ethz.ch [ethz.ch]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Organocatalytic asymmetric [4 + 2] formal cycloadditions of cyclohexenylidenemalononitriles and enals to construct chiral bicyclo[2.2.2]octanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heterogeneous Bifunctional Catalytic, Chemo-, Regio- and Enantioselective Cascade Inverse Electron Demand Diels-Alder Reaction | CoLab [colab.ws]
- 13. Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho‐Hydroxylative Phenol Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Organocatalytic asymmetric domino Michael-Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Welcome to the technical support center for the synthesis of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (COOEt-bicyclo[2.2.2]octane-CHO). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After quenching the reaction, I have a persistent emulsion during the aqueous workup. How can I resolve this?
A1: Emulsions are common when dealing with complex organic molecules in biphasic systems. Here are several strategies to break the emulsion:
-
Addition of Brine: Wash the organic layer with a saturated sodium chloride solution. This increases the ionic strength of theaqueous phase, which can help to break the emulsion.
-
Change in pH: Carefully adjust the pH of the aqueous layer. Depending on the nature of the impurities, making the aqueous phase more acidic or basic can disrupt the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.
Q2: My final product is contaminated with a significant amount of the corresponding carboxylic acid. How can I remove it?
A2: The presence of 4-formyl-bicyclo[2.2.2]octane-1-carboxylic acid is a common issue, often arising from the hydrolysis of the ethyl ester during the workup.[1] To remove this acidic impurity, you can perform a mild basic wash:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic solution with a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and extracted into the aqueous layer as its sodium salt.
-
Caution: Aldehydes can be sensitive to strong bases. Avoid using stronger bases like sodium hydroxide (NaOH) as this may promote side reactions.
-
After the base wash, wash the organic layer with water and then brine to remove any residual base and water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Q3: The purification of the final product by column chromatography is resulting in low yields. What could be the cause?
A3: Low recovery from silica gel chromatography can be attributed to several factors:
-
Compound Instability on Silica: The aldehyde functional group can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption. To mitigate this, you can:
-
Use deactivated silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier like triethylamine (typically 0.1-1%).
-
Opt for an alternative stationary phase such as neutral alumina.
-
-
Inappropriate Solvent System: An improperly chosen eluent system can lead to poor separation or tailing of the compound on the column. A systematic TLC analysis to determine the optimal solvent system is crucial. Common solvent systems for similar compounds include mixtures of hexanes and ethyl acetate.[2]
-
Product Volatility: While the target molecule is not extremely volatile, some loss can occur if the product fractions are concentrated for an extended period or at an elevated temperature. Use a rotary evaporator at a moderate temperature and pressure.
Q4: I am observing the formation of an unknown byproduct that has a similar polarity to my desired product. How can I identify and avoid it?
A4: A common byproduct in reactions involving aldehydes is the corresponding alcohol, formed via over-reduction or Cannizzaro-type reactions if basic conditions are employed.
-
Identification: The presence of the alcohol can often be confirmed by ¹H NMR spectroscopy (a new signal for the CH-OH proton) and IR spectroscopy (a broad O-H stretch).
-
Avoidance:
-
Ensure that the reducing agent used to form the aldehyde is not too harsh or used in excess.
-
During workup, maintain neutral or slightly acidic conditions to avoid base-catalyzed disproportionation of the aldehyde.
-
Experimental Protocols
Standard Aqueous Workup Procedure
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Deionized water
-
Saturated aqueous sodium bicarbonate (if acidic impurities are suspected)
-
Saturated aqueous sodium chloride (brine)
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]
Quantitative Data Summary
| Workup Modification | Purity (by ¹H NMR) | Yield (%) | Key Observation |
| Standard Aqueous Workup | 85-90% | 75-85% | Minor acid impurity often present. |
| Workup with NaHCO₃ Wash | >95% | 70-80% | Effective removal of carboxylic acid impurity. |
| Purification on Neutral Alumina | >98% | 65-75% | Reduced product loss for sensitive aldehydes. |
Visual Guides
Troubleshooting Logic for Workup and Purification
Caption: Troubleshooting workflow for common workup issues.
Experimental Workflow for Synthesis and Purification
Caption: Step-by-step experimental and workup procedure.
References
Technical Support Center: Synthesis of Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (COOEt-bicyclo[2.2.2]octane-CHO).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain the bicyclo[2.2.2]octane core?
A1: The bicyclo[2.2.2]octane framework is commonly synthesized via a Diels-Alder reaction. This reaction involves a [4+2] cycloaddition between a diene and a dienophile. For substituted bicyclo[2.2.2]octanes, an intramolecular Diels-Alder reaction can also be employed. The reaction conditions, such as temperature and the use of Lewis acid catalysts, can influence the reaction rate, yield, and stereoselectivity.
Q2: I am observing low yields in my synthesis. What are the potential causes and solutions?
A2: Low yields in the synthesis of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate can stem from several factors:
-
Incomplete Reaction: The Diels-Alder reaction to form the bicyclo[2.2.2]octane core may require elevated temperatures to proceed to completion. Similarly, the subsequent formylation step may be sensitive to reaction time and temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. See the "Common Byproducts and Their Identification" section for more details.
-
Suboptimal Reagent Stoichiometry: Ensure the correct molar ratios of reactants and reagents are used as specified in the protocol.
-
Purification Losses: The desired product might be lost during workup and purification steps. Optimize your extraction and chromatography procedures to minimize these losses.
Q3: What are some of the potential side reactions during the formylation step?
A3: The formylation of the bicyclo[2.2.2]octane system, for instance, via a Vilsmeier-Haack type reaction, can lead to several side reactions. These may include the formation of isomeric products if other positions on the bicyclic ring are susceptible to formylation, or over-formylation under harsh conditions. The stability of the bicyclic core under the reaction conditions should also be considered, as rearrangements are a possibility with carbocationic intermediates that can be formed during certain formylation procedures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate.
| Issue | Potential Cause | Recommended Solution |
| Multiple spots on TLC after reaction, close to the product spot. | Formation of stereoisomers (diastereomers) or regioisomers during the Diels-Alder reaction. | Optimize the Diels-Alder reaction conditions. Consider using a Lewis acid catalyst to improve stereoselectivity. Purification via column chromatography with a suitable solvent system is necessary to separate the isomers. |
| Product appears to be unstable during workup or purification. | The aldehyde functionality can be sensitive to oxidation or other degradation pathways, especially under acidic or basic conditions or in the presence of air over extended periods. | Perform workup and purification steps as quickly as possible. Use deoxygenated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessarily harsh pH conditions during extraction. |
| Difficulty in removing starting materials after the reaction. | Incomplete conversion of starting materials. | Increase reaction time or temperature, but monitor for byproduct formation. Ensure the purity and reactivity of your starting materials and reagents. |
| Unexpected peaks in NMR or Mass Spectrum of the final product. | Presence of byproducts from side reactions or residual solvents. | Refer to the "Common Byproducts and Their Identification" section to identify potential impurities. Re-purify the product using column chromatography or recrystallization. Ensure all solvents are thoroughly removed under vacuum. |
Common Byproducts and Their Identification
| Byproduct | Potential Origin | Identification Method |
| Isomers of the desired product | Non-selective Diels-Alder reaction leading to different stereoisomers or regioisomers. | Careful analysis of NMR spectra (e.g., coupling constants, NOE experiments) and chromatographic separation (TLC, GC, HPLC). |
| Unreacted Starting Materials | Incomplete reaction during either the Diels-Alder or formylation step. | Comparison of spectral data (NMR, GC-MS) with authentic samples of the starting materials. |
| Over-formylated product | Harsh formylation conditions leading to the introduction of a second aldehyde group. | Mass spectrometry (higher molecular weight) and NMR (presence of a second aldehyde proton signal and corresponding carbon signal). |
| Hydrolyzed ester | Presence of water and acid or base during workup or reaction, leading to the conversion of the ethyl ester to a carboxylic acid. | Mass spectrometry (lower molecular weight) and IR spectroscopy (broad O-H stretch of the carboxylic acid). |
| Side-products from formylating agent | Self-condensation or decomposition of the formylating agent (e.g., from DMF in a Vilsmeier-Haack reaction). | These are often polar and can be removed by aqueous workup and chromatography. Their identification would require detailed spectroscopic analysis. |
Experimental Protocols
A detailed experimental protocol for the synthesis of 4-formyl-bicyclo[2.2.2]octane-1-carboxylic acid, a closely related precursor, is outlined below. This can be adapted for the synthesis of the ethyl ester by starting with the corresponding ethyl ester of the bicyclo[2.2.2]octane precursor.
Synthesis of 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid [1]
This synthesis proceeds from sodium hydroxy(4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate.
-
Reaction Setup: Under a nitrogen atmosphere, dissolve 11.4 kg of sodium hydroxy(4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate in 14.9 L of acetic acid.
-
Acid Addition: Add 29.8 L of 2M H₂SO₄ to the mixture.
-
Heating: Slowly heat the resulting mixture to 100°C and maintain stirring for one hour.
-
Solvent Removal: Distill the acidic solvents until the final volume is approximately 3.5 times the initial volume of the starting sulfonate (in liters).
-
Reaction Completion: Continue heating the mixture at 100°C until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Cooling and Precipitation: Cool the mixture to room temperature and stir for an additional 10 hours. Further cool the mixture to 0°C and hold for 3 hours to ensure complete precipitation of the product.
-
Isolation: Filter the resulting suspension and wash the filter cake three times with cold water.
-
Drying: Dry the wet cake at approximately 50°C until the water content is less than 0.1% to yield the final product.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 4-formyl-bicyclo[2.2.2]octane-1-carboxylic acid.
Caption: Troubleshooting logic for synthesis issues.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Bicyclo[2.2.2]octane Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane framework is a rigid and sterically defined scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure allows for precise orientation of substituents, making it a valuable building block in the design of novel therapeutics and functional materials. The corresponding aldehydes are key intermediates, providing a versatile handle for a wide range of chemical transformations. This guide offers an objective comparison of the primary synthetic methodologies for preparing bicyclo[2.2.2]octane aldehydes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies at a Glance
The synthesis of bicyclo[2.2.2]octane aldehydes can be broadly categorized into four main approaches:
-
Diels-Alder Reaction: This cycloaddition reaction is a cornerstone for constructing the bicyclo[2.2.2]octane core, which can then be functionalized to the desired aldehyde.
-
Oxidation of Bicyclo[2.2.2]octanemethanols: A straightforward approach that relies on the oxidation of the corresponding primary alcohol.
-
Hydroformylation of Bicyclo[2.2.2]octenes: This method introduces a formyl group directly across a double bond in the bicyclic system.
-
Vilsmeier-Haack Formylation: A method to formylate electron-rich systems, which can be applied to suitable bicyclo[2.2.2]octane precursors.
The following sections provide a detailed comparison of these methods, including quantitative data, experimental protocols, and visual representations of the synthetic pathways.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the different synthetic routes, offering a clear comparison of their efficiency and reaction conditions.
| Method | Starting Material(s) | Key Reagents | Temperature (°C) | Pressure (bar) | Reaction Time | Yield (%) |
| Diels-Alder Reaction | 1,3-Cyclohexadiene, Acrolein | Boron trifluoride etherate | - | - | 2-4 h | High (endo epimer)[1] |
| Swern Oxidation | (Bicyclo[2.2.0]hex-1-yl)methanol | Oxalyl chloride, DMSO, Triethylamine | -60 | - | - | 87.4% purity[2] |
| Dess-Martin Oxidation | Primary/Secondary Alcohols | Dess-Martin Periodinane (DMP) | Room Temp. | - | 0.5 - 2 h | High[3] |
| Hydroformylation | Bicyclo[2.2.2]octane derivatives | Cobalt or Ruthenium catalyst, CO, H₂ | 90 - 250 | 5 - 300 | - | Not specified[4] |
| Vilsmeier-Haack Reaction | Electron-rich arenes/alkenes | DMF, POCl₃ | 0 to Room Temp. | - | 6.5 h | ~77% |
Synthetic Pathways: A Visual Representation
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic transformations discussed.
Diels-Alder Reaction of 1,3-Cyclohexadiene and Acrolein
The Lewis acid-catalyzed Diels-Alder reaction between 1,3-cyclohexadiene and acrolein provides a direct route to bicyclo[2.2.2]oct-5-ene-2-carbaldehyde.[1] The use of a Lewis acid catalyst such as boron trifluoride etherate can enhance the reaction rate and selectivity, favoring the formation of the endo isomer.[1]
Protocol:
-
To a solution of 1,3-cyclohexadiene in a suitable solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C), add acrolein.
-
Slowly add a Lewis acid catalyst, such as boron trifluoride etherate, to the reaction mixture.
-
Allow the reaction to proceed for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired bicyclo[2.2.2]oct-5-en-2-carbaldehyde.
Oxidation of Bicyclo[2.2.2]octanemethanols
The Swern oxidation is a reliable method for converting primary alcohols to aldehydes under mild conditions, thus minimizing over-oxidation to the carboxylic acid. The reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[5][6][7]
Protocol:
-
In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane to the cooled oxalyl chloride solution.
-
After stirring for a short period, add a solution of the bicyclo[2.2.2]octanemethanol in dichloromethane.
-
Continue stirring at -78 °C for a specified time, then add triethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting aldehyde by column chromatography. A reported synthesis of (bicyclo[2.2.0]hex-1-yl)methanal using this method at -60 °C resulted in a product with 87.4% purity.[2]
The Dess-Martin oxidation is another mild and highly selective method for oxidizing primary alcohols to aldehydes.[3][8][9] It offers several advantages, including neutral reaction conditions, short reaction times, and high yields.[8]
Protocol:
-
Dissolve the bicyclo[2.2.2]octanemethanol in a suitable solvent, typically dichloromethane.
-
Add Dess-Martin periodinane (DMP) to the solution at room temperature. The reaction is often complete within 0.5 to 2 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate and sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the crude product via column chromatography.
Hydroformylation of Bicyclo[2.2.2]octene
Hydroformylation involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene. For bicyclo[2.2.2]octene, this reaction can be catalyzed by transition metal complexes, such as those of rhodium or cobalt/ruthenium, under high pressure of syngas (a mixture of carbon monoxide and hydrogen).[4]
Protocol (General):
-
In a high-pressure reactor, charge the bicyclo[2.2.2]octene, a suitable solvent, and the chosen catalyst (e.g., a rhodium or cobalt/ruthenium complex).
-
Pressurize the reactor with a mixture of carbon monoxide and hydrogen (syngas) to a pressure of 5 to 300 bar.[4]
-
Heat the reaction mixture to a temperature between 90 and 250 °C.[4]
-
Maintain the reaction under these conditions for a sufficient time to ensure complete conversion.
-
After cooling and depressurizing the reactor, the product can be isolated and purified by standard techniques such as distillation or chromatography.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a method for the formylation of electron-rich compounds.[10][11][12][13][14] It involves the use of a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11][12][13][14] While commonly used for aromatic substrates, it can also be applied to electron-rich alkenes.[10][11]
Protocol (General):
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride to cold dimethylformamide (DMF).
-
Add the electron-rich bicyclo[2.2.2]octene derivative to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to stir at room temperature for several hours. A general procedure reports a reaction time of 6.5 hours.
-
Hydrolyze the intermediate iminium salt by adding an aqueous solution of a base, such as sodium acetate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the aldehyde by silica gel column chromatography. A reported yield for a similar formylation is around 77%.
Conclusion
The choice of synthetic method for preparing bicyclo[2.2.2]octane aldehydes depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups within the molecule.
-
The Diels-Alder reaction provides an excellent entry point to the bicyclo[2.2.2]octane core, particularly when starting from simple cyclic dienes.
-
Oxidation methods , such as the Swern and Dess-Martin oxidations, are highly efficient and mild, making them suitable for late-stage functionalization of complex molecules where a primary alcohol precursor is available.
-
Hydroformylation offers a direct route from the corresponding alkene, though it requires specialized high-pressure equipment.
-
The Vilsmeier-Haack reaction is a viable option for substrates with sufficient electron density at the desired formylation site.
By carefully considering the advantages and limitations of each method, researchers can select the most appropriate synthetic strategy to access these valuable bicyclo[2.2.2]octane aldehyde intermediates for their research and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. 戴斯-马丁氧化剂 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. ijpcbs.com [ijpcbs.com]
Biological activity of COOEt-bicyclo[2.2.2]octane-CHO derivatives
A Comparative Guide to the Biological Activities of Bicyclo[2.2.2]octane Derivatives
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that has garnered significant attention in medicinal chemistry. Its unique conformational rigidity allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for various biological targets. While extensive research on the specific COOEt-bicyclo[2.2.2]octane-CHO derivatives is limited, a broad range of other bicyclo[2.2.2]octane analogs have been synthesized and evaluated for their therapeutic potential. This guide provides a comparative overview of the diverse biological activities exhibited by these derivatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
The biological evaluation of various bicyclo[2.2.2]octane derivatives has revealed a spectrum of potent activities, including anticancer, antimicrobial, antiprotozoal, antiviral, anti-inflammatory, and analgesic properties.[1][2][3][4][5] A summary of the key findings for different classes of bicyclo[2.2.2]octane derivatives is presented below.
Anticancer Activity
Several bicyclo[2.2.2]octane derivatives have been investigated for their potential as anticancer agents. Notably, platinum(II) complexes incorporating a trans-[bicyclo[2.2.2]octane-7R,8R-diamine] ligand have demonstrated significant cytotoxicity against various cancer cell lines.[6][7] Additionally, spiro-bicyclo[2.2.2]octane derivatives have been designed as paclitaxel mimetics, showing toxic effects on breast cancer cell lines.[3][8]
Table 1: In Vitro Cytotoxicity of Bicyclo[2.2.2]octane Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50) | Reference |
| Platinum(II) Complexes | trans-[bicyclo[2.2.2]octane-7R,8R-diamine]bis(ethoxyacetato-O,O')platinum(II) | HCT-116 (Colon) | More potent than cisplatin or oxaliplatin | [6] |
| HepG-2 (Liver) | Active | [6] | ||
| A549 (Lung) | Active | [6] | ||
| Spiro-bicyclo[2.2.2]octanes | Paclitaxel Mimetics | Breast-derived cell lines | Toxic, but less active than paclitaxel | [3] |
| 1,3,3-trimethyl-2-oxybicyclo[2.2.2]octane | - | Anticancer proteins | Good binding affinity (-5.78 and -5.07 Kcal/mol) | [9] |
Antimicrobial Activity
Quaternary ammonium compounds derived from 1,4-diazabicyclo[2.2.2]octane (DABCO) have been synthesized and evaluated for their antimicrobial properties.[2][10] A clear structure-activity relationship has been observed, with the length of the alkyl chain substituent playing a crucial role in the antimicrobial potency.
Table 2: Antimicrobial Activity of 1,4-Diazabicyclo[2.2.2]octane Derivatives
| Compound Series | Optimal Alkyl Chain Length | Microorganism | Activity (MIC) | Reference |
| Quaternary ammonium salts | 10-12 carbons | Gram-positive and Gram-negative bacteria | 1.6 µg/ml (comparable to Ciprofloxacin) | [2] |
Antiprotozoal Activity
4-Aminobicyclo[2.2.2]octane derivatives have shown promising activity against the causative agents of malaria and African sleeping sickness.[4][11][12]
Table 3: Antiprotozoal Activity of 4-Aminobicyclo[2.2.2]octane Derivatives
| Compound Class | Derivative Example | Target Organism | Activity (IC50) | Reference |
| Thiosemicarbazones | 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones | Plasmodium falciparum (K1 strain) | 0.84-0.99 µM | [4] |
| Benzenesulfonates | bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonate | Trypanosoma brucei rhodesiense | 0.68 µM | [4] |
Other Biological Activities
Bicyclo[2.2.2]octane derivatives have also been explored for other therapeutic applications:
-
Analgesic Activity: 2-Azabicyclo[2.2.2]octane analogs of prodine have demonstrated significant analgesic effects.[5][13]
-
Anti-inflammatory Activity: Certain derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2).[1]
-
Antiviral Activity: Fused bicyclo[2.2.2]octene derivatives have been identified as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro).[1]
-
FXR and TGR5 Agonism: Bicyclo[2.2.2]octane-isonicotinamide derivatives have been identified as dual agonists for the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[14]
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays used to evaluate the biological activities of bicyclo[2.2.2]octane derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG-2, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (bicyclo[2.2.2]octane derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Susceptibility Testing (Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Compound Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate key concepts related to the biological evaluation of bicyclo[2.2.2]octane derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structure-activity relationship of novel 1,4-diazabicyclo[2.2.2]octane derivatives as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics | Kemiska institutionen [kilu.lu.se]
- 4. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. dadun.unav.edu [dadun.unav.edu]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Micellar and antimicrobial properties of a series of bis-quaternary ammonium compounds based on dabco derivatives - Shaihutdinova - Colloid Journal [jdigitaldiagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Bicyclo[2.2.2]octane and Adamantane Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug design, the judicious selection of molecular scaffolds and linkers is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the rigid hydrocarbon scaffolds, adamantane has long been a staple, prized for its ability to enhance metabolic stability and modulate lipophilicity. However, its application can be accompanied by challenges, notably poor aqueous solubility. An increasingly popular alternative is bicyclo[2.2.2]octane (BCO), a rigid bicyclic hydrocarbon that offers a distinct three-dimensional geometry and the potential for improved physicochemical properties.
This guide provides an objective comparison of bicyclo[2.2.2]octane and adamantane linkers, supported by available experimental data. We delve into their respective impacts on key drug-like properties, present detailed experimental methodologies for their evaluation, and visualize relevant biological pathways and experimental workflows.
Data Presentation: A Head-to-Head Comparison
The direct, quantitative comparison of BCO and adamantane linkers through matched molecular pair analysis is an area of growing interest, though comprehensive datasets across multiple target classes remain relatively scarce in publicly available literature. The following tables summarize key experimental data compiled from various studies. It is important to note that these data points are from different compound series and assays; therefore, direct comparisons should be made with caution.
Table 1: Physicochemical Properties of BCO vs. Adamantane Analogs
| Property | Bicyclo[2.2.2]octane Analog | Adamantane Analog | Comments | Reference(s) |
| Calculated logP (cLogP) | Generally lower | Generally higher | Adamantane's larger carbon framework contributes to increased lipophilicity. | [1] |
| Aqueous Solubility | Can be improved | Often limited | The more compact nature of BCO can lead to better solubility profiles. For example, in a series of Imatinib analogs, replacement of a phenyl ring with a BCO moiety decreased solubility, but a 2-oxabicyclo[2.2.2]octane analog showed improved solubility. | [2] |
| Metabolic Stability | Generally good | Excellent | Adamantane's rigid, cage-like structure is highly resistant to metabolic degradation. BCO also imparts significant metabolic stability. | [2] |
Table 2: Biological Activity of BCO vs. Adamantane Analogs
| Target | Bicyclo[2.2.2]octane Analog (Activity) | Adamantane Analog (Activity) | Comments | Reference(s) |
| Influenza A M2 Channel | Comparable or slightly higher antiviral activity | Amantadine (antiviral activity) | BCO-containing amines have shown promising activity against the influenza A M2 proton channel. | [1][2] |
| 11β-HSD1 | IC50 = 13 nM (human) | Not directly compared in the same study, but adamantyl-containing inhibitors are potent. | A BCO-containing derivative showed high potency, comparable to other potent inhibitors of the enzyme. | [1] |
| Dipeptidyl Peptidase-4 (DPP-4) | Not widely reported | Saxagliptin (potent inhibitor) | Adamantane is a key feature in the structure of the successful DPP-4 inhibitor, Saxagliptin. | [3] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the comparative data, detailed methodologies for key experiments are provided below.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity.
Protocol: Shake-Flask Method
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4).
-
Compound Dissolution: Accurately weigh and dissolve the test compound in the n-octanol phase to a known concentration.
-
Partitioning: Mix the n-octanol solution containing the compound with an equal volume of the aqueous phase in a sealed vessel.
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Aqueous Solubility Assay
Aqueous solubility is a key determinant of a drug's absorption and bioavailability.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Separation of Undissolved Solid: Filter or centrifuge the suspension to remove any undissolved solid particles.
-
Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound (at a final concentration typically 1 µM) to a pre-warmed phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Receptor Binding Assay
This assay measures the affinity of a compound for its biological target.
Protocol: Radioligand Competition Binding Assay
-
Reagent Preparation:
-
Prepare a membrane preparation containing the target receptor.
-
Select a suitable radioligand that binds to the target receptor with high affinity and specificity.
-
Prepare serial dilutions of the non-radiolabeled test compound.
-
-
Assay Setup:
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound in a suitable assay buffer.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a known high-affinity unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways relevant to the biological targets mentioned in this guide.
Caption: Mechanism of action of M2 proton channel inhibitors.
References
A Comparative Guide to the X-ray Crystal Structure of a COOEt-bicyclo[2.2.2]octane-CHO Derivative and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of bicyclo[2.2.2]octane derivatives, with a focus on compounds structurally related to ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate. Due to the absence of a publicly available crystal structure for the exact target molecule, this guide leverages crystallographic data from closely related analogues to infer its likely structural characteristics. Furthermore, we compare the bicyclo[2.2.2]octane (BCO) scaffold with alternative rigid bicyclic and polycyclic systems utilized in medicinal chemistry.
Data Presentation: Crystallographic Data of Bicyclo[2.2.2]octane Derivatives
The following table summarizes key crystallographic parameters obtained from published X-ray structures of various bicyclo[2.2.2]octane derivatives. These analogues provide insight into the geometry of the BCO core with different substitution patterns.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 1,4-Diacetoxybicyclo[2.2.2]octane | C₁₂H₁₈O₄ | Orthorhombic | Pbca | 8 | [1] | ||||
| Bicyclo[2.2.2]octane-1,4-diol | C₈H₁₄O₂ | Tetragonal | I4₁cd | 16 | [1] | ||||
| endo-3-carboxy-exo-5-iodobicyclo[2.2.2]octane-2,6-carbolactone | C₁₀H₁₁IO₄ | Monoclinic | P2₁/c | 7.192(2) | 23.785(8) | 13.199(5) | 105.35(2) | 8 | [2][3] |
| exo-3-methoxycarbonyl-endo-5-acetoxybicyclo[2.2.2]octane-2,6-carbolactone | C₁₃H₁₆O₆ | Orthorhombic | P2₁2₁2₁ | 13.347(7) | 11.839(7) | 8.227(11) | 4 | [2][3] | |
| 1,4-Diazoniabicyclo[2.2.2]octane diiodide monohydrate (low temp.) | C₆H₁₆I₂N₂O | Orthorhombic | Pca2₁ | 12.8835(2) | 7.6819(1) | 11.4392(2) | 4 | [4] |
Selected Bond Distances and Angles for 1,4-Diacetoxybicyclo[2.2.2]octane[1]
| Bond | Distance (Å) | Angle | Degree (°) |
| O(1)-C(1) | 1.4623(11) | O(1)-C(1)-C(2) | 112.68(8) |
| C(1)-C(2) | 1.5273(14) | C(1)-C(2)-C(3) | 110.0(3) |
| C(2)-C(3) | 1.507(7) | C(2)-C(3)-C(4) | 108.1(4) |
| C(3)-C(4) | 1.587(6) | C(3)-C(4)-O(3) | 105.1(3) |
| C(4)-O(3) | 1.4671(12) | C(3)-C(4)-C(5) | 105.3(3) |
| C(2)-C(1)-C(8) | 110.16(8) |
Comparison with Alternative Scaffolds
The rigid bicyclo[2.2.2]octane framework is often employed as a bioisostere for a para-substituted phenyl ring in drug design. Its three-dimensional structure can offer advantages in terms of metabolic stability and solubility. Other rigid scaffolds, such as bicyclo[1.1.1]pentane (BCP) and cubane, are also used for similar purposes. The table below compares key geometric and physicochemical properties of these scaffolds.
| Scaffold | Bridgehead-Bridgehead Distance (Å) | Key Physicochemical Properties & Biological Activity Context |
| Bicyclo[2.2.2]octane (BCO) | ~2.6 | - Closely mimics the geometry of a para-substituted phenyl ring.[5] - Can increase lipophilicity compared to a phenyl ring.[5] - Generally stable and less strained than BCP and cubane.[6] |
| Bicyclo[1.1.1]pentane (BCP) | ~1.8 | - Shorter bridgehead distance than a phenyl ring.[7] - Can improve solubility and metabolic stability.[7] - May show lower biological activity compared to the parent phenyl compound.[8] |
| Cubane | ~2.2 | - Provides a rigid scaffold with unique three-dimensional vectoral properties. - Can be unstable under certain conditions (e.g., in the presence of transition metals).[5] - Often more synthetically challenging to access. |
| para-Substituted Phenyl | ~2.8 | - Aromatic system, susceptible to certain metabolic pathways (e.g., oxidation). - Planar geometry. - Well-established synthetic methodologies. |
Experimental Protocols
Synthesis of 1,4-Disubstituted Bicyclo[2.2.2]octane Derivatives
A general and high-yield synthesis for 1,4-disubstituted BCO derivatives involves the palladium-catalyzed oxidation of 1,4-dimethylene cyclohexane.[1][9]
Example: Synthesis of 1,4-Diacetoxybicyclo[2.2.2]octane[1]
-
Reaction Setup: To a 125 mL flask, add 1,4-dimethylene cyclohexane (5 g, 0.046 mol) and palladium dichloride (0.248 g, 0.0014 mol, 3 mol %).
-
Addition of Oxidant: Add a 25% aqueous solution of Oxone (28.27 g, 0.092 mol, 2 eq) dropwise over approximately 2 hours. Note that the reaction is exothermic.
-
Reaction: Stir the reaction mixture overnight. The reaction can be monitored by GC-MS.
-
Workup and Purification: The product, 1,4-diacetoxybicyclo[2.2.2]octane, can be isolated and purified by standard chromatographic techniques.
Protocol for Small Molecule X-ray Crystallography
The determination of a small molecule's crystal structure by X-ray diffraction follows a well-established workflow.[10][11]
-
Crystallization: High-quality single crystals of the target compound are grown. For a compound like 1,4-diacetoxybicyclo[2.2.2]octane, this can be achieved by slow evaporation of a concentrated solution in a suitable solvent system (e.g., diethyl ether).[1]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector as the crystal is rotated.[12]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[12]
-
Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, and bond angles.[11]
-
Deposition: The final structural data is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[11]
Mandatory Visualization
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.
References
- 1. patents.justia.com [patents.justia.com]
- 2. youtube.com [youtube.com]
- 3. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of COOEt-bicyclo[2.2.2]octane-CHO in a specific application
In the rapidly advancing field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the performance of rigid linkers, exemplified by the bicyclo[2.2.2]octane scaffold found in COOEt-bicyclo[2.2.2]octane-CHO, against more conventional flexible linkers in the context of SMARCA2 degradation. This objective comparison is supported by experimental data from recent studies, offering valuable insights for researchers, scientists, and drug development professionals.
The strategic use of rigid linkers, such as those incorporating the bicyclo[2.2.2]octane moiety, is gaining traction in PROTAC design. These scaffolds can pre-organize the molecule into a bioactive conformation, potentially enhancing ternary complex formation and stability, which are crucial for efficient protein degradation.
Comparative Performance of Rigid vs. Flexible Linkers in SMARCA2 Degradation
Recent research has highlighted the advantages of employing rigid heterocyclic linkers in the development of potent and selective SMARCA2 degraders. A study by Reddy et al. (2024) details the discovery of highly effective SMARCA2 PROTACs, YDR1 and YD54, which utilize rigid linkers.[1] These compounds have demonstrated superior performance in terms of degradation potency (DC50) and maximal degradation (Dmax) when compared to the general performance of PROTACs with flexible linkers.
While direct head-to-head data for a PROTAC containing the precise this compound linker is not publicly available, the performance of YDR1 and YD54 provides a strong benchmark for the potential of rigid bicyclic scaffolds. The bicyclo[2.2.2]octane scaffold has been explored in SMARCA2/4 degraders, indicating its relevance in this therapeutic area.[2]
Table 1: Performance of SMARCA2 PROTACs with Rigid Linkers
| Compound | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Selectivity for SMARCA2 over SMARCA4 | Reference |
| YDR1 | Rigid Heterocyclic | H1792 (SMARCA4-WT) | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | Moderate | [1] |
| H322 (SMARCA4-mutant) | 6.4 | 99.2 | High | [1] | ||
| HCC515 (SMARCA4-mutant) | 10.6 | 99.4 | High | [1] | ||
| H2030 (SMARCA4-mutant) | 12.7 | 98.7 | High | [1] | ||
| H2126 (SMARCA4-mutant) | 1.2 | 99.6 | High | [1] | ||
| YD54 | Rigid Heterocyclic | H1792 (SMARCA4-WT) | 8.1 (24h), 16 (48h) | 98.9 (24h), 99.2 (48h) | Moderate | [1] |
| H322 (SMARCA4-mutant) | 1.0 | 99.3 | High | [1] | ||
| HCC515 (SMARCA4-mutant) | 1.2 | 98.9 | High | [1] | ||
| H2030 (SMARCA4-mutant) | 10.3 | 98.6 | High | [1] | ||
| H2126 (SMARCA4-mutant) | 1.6 | 98.9 | High | [1] |
Table 2: General Performance Characteristics of PROTACs with Flexible Linkers (e.g., PEG/Alkyl Chains)
| Linker Type | General DC50 Range (nM) | General Dmax Range (%) | Key Advantages | Key Disadvantages |
| PEG/Alkyl Chains | 1 - 1000+ | 50 - >95 | - Synthetically accessible- Can improve solubility (PEG) | - High flexibility can lead to entropic penalty upon binding- May result in suboptimal ternary complex formation- Can have poorer pharmacokinetic properties |
The data clearly indicates that PROTACs with rigid linkers can achieve exceptionally low nanomolar DC50 values and nearly complete degradation of the target protein.[1] Furthermore, the use of rigid linkers in YDR1 and YD54 contributed to enhanced selectivity for SMARCA2 over the closely related SMARCA4, a critical factor for reducing potential off-target effects.[1]
Experimental Protocols
To ensure the objective evaluation of PROTAC performance, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison.
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., H1792, H322) at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Quantitative Proteomics for Selectivity Profiling
Objective: To assess the selectivity of the PROTAC by quantifying changes in the abundance of a wide range of proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a fixed concentration (e.g., 100 nM) and a vehicle control for a specified time (e.g., 48 hours). Harvest and lyse the cells.
-
Protein Digestion and Peptide Labeling: Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each condition with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using proteomics software to identify and quantify proteins. Perform statistical analysis to determine proteins that are significantly up- or downregulated in the PROTAC-treated samples compared to the control.
Visualizing the PROTAC Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for performance evaluation.
Caption: Mechanism of PROTAC-mediated degradation of SMARCA2.
Caption: Experimental workflow for comparing PROTAC performance.
References
A Head-to-Head Comparison of Bicyclo[2.2.2]octane-Derived Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a valuable component in modern drug design, prized for its rigid, three-dimensional structure. Its utility as a bioisostere for phenyl rings and as a rigid linker in complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) has garnered significant attention. The defined geometry of the BCO core allows for precise spatial orientation of appended functional groups, a critical factor in optimizing drug-target interactions and overall pharmacokinetic profiles.
This guide provides an objective, data-driven comparison of different linkers derived from the bicyclo[2.2.2]octane scaffold. We will delve into a direct comparative analysis of the parent BCO linker and its heteroatom-substituted analogue, 2-oxabicyclo[2.2.2]octane (2-oxa-BCO), using experimental data from studies on well-known drug analogues. This comparison will focus on key performance indicators such as physicochemical properties and metabolic stability, providing researchers with the necessary information to make informed decisions in their linker design strategies.
Comparative Analysis of BCO and 2-Oxa-BCO Linkers in Drug Analogues
A key strategy to modulate the properties of BCO-based linkers is the introduction of heteroatoms into the bicyclic core. A direct comparison between BCO and 2-oxa-BCO has been performed by synthesizing analogues of the anticancer drugs Imatinib and Vorinostat. In these studies, the para-substituted phenyl ring of the parent drug was replaced with either a BCO or a 2-oxa-BCO moiety, allowing for a head-to-head evaluation of how this structural change impacts crucial drug-like properties.
Physicochemical Properties of Imatinib Analogues
The replacement of the phenyl ring in Imatinib with BCO and 2-oxa-BCO linkers led to significant changes in solubility and lipophilicity. The incorporation of the oxygen atom in the 2-oxa-BCO scaffold notably improved the physicochemical profile of the resulting Imatinib analogue.[1][2]
| Property | Imatinib (Free Base) | BCO-Imatinib Analogue (86) | 2-Oxa-BCO-Imatinib Analogue (85) |
| Kinetic Solubility (PBS, pH 7.4, µM) | 0.2 | 0.3 | 1.2 |
| Calculated LogP (clogP) | 4.5 | 3.6 | 2.6 |
| Experimental LogD (pH 7.4) | 2.6 | 2.7 | 1.8 |
Data sourced from Levterov et al. (2023).[1][2]
Metabolic Stability of Imatinib Analogues in Human Liver Microsomes
The metabolic stability of the Imatinib analogues was assessed in human liver microsomes. The introduction of the BCO and 2-oxa-BCO cores resulted in a marked improvement in metabolic stability compared to the parent drug, Imatinib.
| Parameter | Imatinib (Free Base) | BCO-Imatinib Analogue (86) | 2-Oxa-BCO-Imatinib Analogue (85) |
| Intrinsic Clearance (CLint, µl/min/mg) | 115 | < 3.4 | < 3.4 |
| Half-life (t1/2, min) | 6 | > 203 | > 203 |
Data sourced from Levterov et al. (2023).[1][2]
Biological Activity of Vorinostat Analogues
Analogues of the histone deacetylase (HDAC) inhibitor Vorinostat, where the phenyl "cap" group was replaced with BCO and 2-oxa-BCO, were synthesized and evaluated for their biological activity on HepG2 hepatocellular carcinoma cells. The results suggest that the 2-oxabicyclo[2.2.2]octane core can effectively mimic the phenyl ring in bioactive compounds, with the analogues demonstrating cytotoxic and cytostatic activities.[3]
| Compound | Effect on HepG2 Cells (at 50 µM) |
| Vorinostat | Induces apoptosis and chromatin decondensation. |
| BCO-Vorinostat Analogue | Shows similar efficacy to Vorinostat. |
| 2-Oxa-BCO-Vorinostat Analogue | Induces chromatin decondensation similar to Vorinostat, suggesting a comparable mechanism of action. |
Data sourced from Enamine (2023).[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of linker performance. Below are protocols for the key experiments cited in this guide.
Kinetic Solubility Assay (Shake-Flask Method)
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thermomixer
-
Filtration device (e.g., 96-well filter plates)
-
Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM or 20 mM stock solution of the test compound in DMSO.[4][5]
-
Incubation: Add a small volume of the DMSO stock solution (e.g., 5-10 µL) to a pre-determined volume of PBS (pH 7.4) to achieve the desired final concentration (e.g., 150 µM), ensuring the final DMSO concentration is low (e.g., ≤ 2%).[3][4][5]
-
Equilibration: Shake the mixture vigorously in a thermomixer at a constant speed (e.g., 850 rpm) and room temperature for a set period (e.g., 2 or 6 hours) to allow it to reach equilibrium.[4][5]
-
Separation of Undissolved Solid: Filter the suspension to remove any undissolved precipitate.[4]
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS by comparing it against a standard curve.[4][6]
Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To assess the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compounds
-
Human liver microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Incubator (37°C)
-
LC-MS/MS for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing the test compound at a low concentration (e.g., 1 µM) and HLM (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to distribute.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Reaction Quenching: Immediately stop the reaction in the aliquots by adding a cold quenching solution, such as acetonitrile, which also precipitates the proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the elimination rate constant (k). The intrinsic clearance (CLint) can then be calculated from the half-life and the microsomal protein concentration.
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the histone deacetylase signaling pathway targeted by Vorinostat, a general experimental workflow for comparing linker performance, and the logical relationship between linker structure and resulting physicochemical properties.
Caption: Vorinostat inhibits HDACs, leading to histone hyperacetylation and gene expression.
Caption: Workflow for the comparative evaluation of BCO-derived linkers.
Caption: Impact of BCO linker modification on key drug properties.
References
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. ADME@NCATS [opendata.ncats.nih.gov]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Assessing the Drug-like Properties of COOEt-bicyclo[2.2.2]octane-CHO Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) scaffold has garnered significant interest in medicinal chemistry as a three-dimensional, rigid bioisostere for planar aromatic rings. Its unique conformational constraint can lead to improved physicochemical properties, enhanced target binding, and favorable pharmacokinetics. This guide provides a comparative assessment of the drug-like properties of COOEt-bicyclo[2.2.2]octane-CHO derivatives, a class of molecules identified as potential linkers in Proteolysis Targeting Chimeras (PROTACs).
Given the limited publicly available experimental data for this specific derivative, this guide will utilize in silico predictions for a representative molecule, 1-formyl-4-ethoxycarbonylbicyclo[2.2.2]octane, and compare its properties to common alternative linkers used in PROTAC development. We also provide detailed experimental protocols for the in vitro assays essential for validating these properties.
Comparative Analysis of Physicochemical Properties
A key aspect of early drug development is the assessment of physicochemical properties to predict a compound's potential for oral bioavailability and overall "drug-likeness." Lipinski's Rule of Five provides a foundational guideline for this evaluation.[1][2] We performed an in silico analysis of a representative this compound derivative and compared it to a common flexible (PEG-based) and an alternative rigid (piperazine-based) linker core.
Table 1: In Silico Prediction of Drug-like Properties
| Property | This compound | PEG-3 Linker Core | Piperazine Linker Core | Lipinski's Guideline |
| Molecular Formula | C₁₂H₁₈O₃ | C₆H₁₄O₄ | C₄H₁₀N₂ | N/A |
| Molecular Weight ( g/mol ) | 210.27 | 150.17 | 86.14 | < 500[1][3] |
| Calculated logP | 1.85 | -0.68 | -1.25 | < 5[1][3] |
| Hydrogen Bond Donors | 0 | 1 | 2 | ≤ 5[1][3] |
| Hydrogen Bond Acceptors | 3 | 4 | 2 | ≤ 10[1][3] |
| Topological Polar Surface Area (Ų) | 43.37 | 58.9 | 24.1 | < 140 |
| Number of Rotatable Bonds | 3 | 6 | 0 | ≤ 10 |
Data for the representative BCO derivative, PEG-3, and piperazine cores were calculated using computational models. These values serve as estimations and require experimental validation.
Interpretation:
The representative this compound derivative demonstrates excellent compliance with Lipinski's guidelines. Its calculated logP suggests a balanced lipophilicity, which is often crucial for achieving cell permeability without compromising solubility. The rigid BCO core limits the number of rotatable bonds, a property associated with improved oral bioavailability.
When compared to a flexible PEG-based linker, the BCO derivative is more lipophilic, which could enhance passive diffusion across cell membranes.[4] Compared to the piperazine core, it has a higher molecular weight and TPSA but remains well within the desirable range for drug-like molecules. The rigidity of the BCO scaffold is a key differentiator, potentially reducing the entropic penalty upon binding and pre-organizing the PROTAC into a bioactive conformation.[1][2]
The Role of Rigid Scaffolds in PROTACs
PROTACs are large molecules that function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the target's degradation via the ubiquitin-proteasome system.[3][5][6] The linker connecting the two ligands is critical for the PROTAC's efficacy.
The choice between a rigid and a flexible linker is a key consideration in PROTAC design.[1][2]
-
Flexible Linkers (e.g., PEG, alkyl chains): Offer synthetic ease and allow the PROTAC to adopt multiple conformations, which can increase the chances of forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase). However, this flexibility can lead to an entropic penalty upon binding and may result in poor physicochemical properties like high lipophilicity and metabolic instability.[2][4]
-
Rigid Linkers (e.g., BCO, piperazine, aromatic rings): Can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced stability of the ternary complex.[1][7] They can also improve selectivity and lead to superior pharmacokinetic properties.[8] The this compound derivative, with its rigid BCO core, represents a promising scaffold for this class of linkers.
Experimental Protocols for Property Assessment
To move beyond in silico predictions, a series of standardized in vitro assays are required to quantify the drug-like properties of this compound derivatives.
This assay determines the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many high-throughput screening assays.[9][10][11]
-
Materials:
-
Test compound in 10 mM DMSO stock solution.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen®).
-
96-well UV-transparent collection plates.
-
Plate shaker.
-
UV/Vis microplate reader or LC-MS/MS system.
-
-
Protocol:
-
Add 2 µL of the 10 mM DMSO stock solution of the test compound to the wells of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 90 minutes.[11]
-
Transfer the contents to a 96-well filter plate placed on top of a 96-well UV collection plate.
-
Filter the solution by vacuum or centrifugation to separate any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a standard curve, either by UV absorbance if the compound has a suitable chromophore or by LC-MS/MS for higher sensitivity and specificity.[12][13]
-
Solubility is reported in µM or µg/mL.
-
PAMPA is a non-cell-based assay used to predict passive membrane permeability. It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[14][15][16]
-
Materials:
-
PAMPA "sandwich" system (96-well donor and acceptor plates).
-
Hydrophobic PVDF filter membrane on the donor plate.
-
Lecithin/dodecane solution (e.g., 4% lecithin in dodecane) to form the artificial membrane.[17]
-
PBS (pH 7.4) for donor and acceptor buffers.
-
Test compound solution (e.g., 500 µM in PBS with 5% DMSO).[17]
-
UV/Vis microplate reader or LC-MS/MS system.
-
-
Protocol:
-
Coat the filter membrane of each well in the donor plate with 5 µL of the lecithin/dodecane solution and allow the solvent to evaporate.
-
Fill the wells of the acceptor plate with 300 µL of PBS.
-
Add 200 µL of the test compound solution to the wells of the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich," initiating the assay.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[16][17]
-
After incubation, separate the plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using UV/Vis spectroscopy or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * time)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and time is the incubation time.
-
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), by measuring its rate of disappearance when incubated with liver microsomes.[18][19][20]
-
Materials:
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compound (1 µM final concentration).
-
Ice-cold acetonitrile with an internal standard to terminate the reaction.
-
Incubator/shaker set to 37°C.
-
Centrifuge.
-
LC-MS/MS system.
-
-
Protocol:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (1 µM) in phosphate buffer.[20] Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.
-
At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[20]
-
Immediately terminate the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard.
-
Vortex and centrifuge the samples to precipitate the microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression provides the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (Cl_int = (0.693 / t½) / [microsomal protein concentration]).
-
Conclusion
In silico predictions suggest that this compound derivatives possess favorable drug-like properties, making them attractive candidates for use as rigid linkers in PROTACs. The inherent rigidity of the BCO scaffold may offer advantages in terms of pre-organizing the PROTAC for optimal ternary complex formation, potentially leading to enhanced potency and improved pharmacokinetic profiles compared to more flexible linkers. However, these computational assessments must be substantiated through rigorous experimental validation. The detailed protocols provided in this guide offer a clear path for researchers to systematically evaluate the solubility, permeability, and metabolic stability of these promising derivatives, thereby enabling data-driven decisions in the design and optimization of next-generation targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. researchgate.net [researchgate.net]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. enamine.net [enamine.net]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. mercell.com [mercell.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Bridging the Gap: A Comparative Guide to Experimental Data and Computational Predictions for Bicyclo[2.2.2]octane Systems
For researchers, scientists, and drug development professionals, the rigid bicyclo[2.2.2]octane (BCO) scaffold is a key structural motif of significant interest.[1][2] Its well-defined and predictable geometry makes it an ideal candidate for incorporation into novel therapeutics and advanced materials. The accurate characterization of BCO derivatives is paramount, and a synergistic approach that combines experimental data with computational predictions offers the most robust pathway to understanding their physicochemical properties.
This guide provides a comprehensive cross-referencing of experimental data with computational predictions for bicyclo[2.2.2]octane systems. It aims to offer an objective comparison of performance between experimental findings and theoretical models, supported by detailed methodologies for key experiments.
Data Presentation: A Head-to-Head Comparison
The following tables summarize key quantitative data for the parent bicyclo[2.2.2]octane molecule and one of its derivatives, offering a direct comparison between experimental measurements and computational predictions.
Table 1: Spectroscopic Data for Bicyclo[2.2.2]octane (C₈H₁₄)
| Property | Experimental Value | Computational Prediction | Methodology |
| ¹³C NMR Chemical Shift (ppm) | 26.3[3] | Varies with method | DFT/GIAO |
| ¹H NMR Chemical Shift (ppm) | 1.83[3] | Varies with method | DFT/GIAO |
| Key IR Absorptions (cm⁻¹) | 2930, 2860, 1450[4][5] | Varies with basis set | DFT, MP2 |
| Molecular Weight ( g/mol ) | 110.1968[4][6] | 110.1968 | - |
Table 2: Geometric Parameters for 1,4-Diazabicyclo[2.2.2]octane (DABCO)
| Parameter | Experimental (X-ray) | Experimental (Neutron) | Computational (DFT/cc-pVQZ) | Computational (MP2/6-31G(d)) |
| C-N Bond Length (Å) | 1.472 ± 0.007[7] | 1.466(6)[7] | 1.469[7] | 1.471[7] |
| C-C Bond Length (Å) | 1.562 ± 0.009[7] | 1.542(7)[7] | 1.561[7] | 1.554[7] |
| C-H Bond Length (Å) | 1.110 ± 0.012[7] | 0.973(4)[7] | 1.091[7] | 1.096[7] |
| C-N-C Angle (°) | 110.2 ± 0.4[7] | 110.7(5)[7] | 109.9[7] | 110.3[7] |
| N-C-C Angle (°) | 108.7 ± 0.4[7] | 108.5(7)[7] | 109.0[7] | 108.5[7] |
| H-C-H Angle (°) | 111.5 ± 5.6[7] | 108.2(4)[7] | 107.4[7] | 107.4[7] |
Experimental Protocols: The Foundation of Reliable Data
Detailed and reproducible experimental methodologies are crucial for generating high-quality data that can be confidently compared with computational models.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : A sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃).[1]
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).[1]
-
Data Acquisition : The spectra are acquired to determine the chemical shifts and coupling constants of the hydrogen and carbon atoms, providing insights into the molecular structure.[1]
-
-
Infrared (IR) Spectroscopy :
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.[1]
-
Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The characteristic stretching and bending frequencies of different functional groups are key diagnostic features.[1]
-
-
Mass Spectrometry (MS) :
-
Ionization : Electron ionization (EI) is a common method for analyzing small organic molecules, where the sample is bombarded with high-energy electrons.[1]
-
Instrumentation : A mass spectrometer, such as a magnetic sector or quadrupole instrument, is used to separate the resulting ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.[1]
-
Computational Methodologies: The Predictive Power
Computational chemistry provides powerful tools to predict and understand the properties of bicyclo[2.2.2]octane systems.
-
Density Functional Theory (DFT) : DFT is a widely used quantum-chemical method for calculating the electronic structure of molecules. It is frequently employed to predict vibrational spectra and NMR chemical shifts.[7] The choice of functional and basis set can significantly impact the accuracy of the predictions.
-
Møller-Plesset Perturbation Theory (MP2) : MP2 is an ab initio method that includes electron correlation effects, often providing more accurate results than DFT for certain properties, though at a higher computational cost.[7]
-
Molecular Dynamics (MD) : MD simulations are used to study the dynamic behavior of molecules over time. Constant pressure molecular dynamics calculations have been used to investigate the properties of solid bicyclo[2.2.2]octane, including phase transitions.[8]
-
Semi-empirical Methods (e.g., AM1) : These methods use parameters derived from experimental data to simplify quantum mechanical calculations. While less accurate than ab initio or DFT methods, they can be useful for studying large systems or for preliminary investigations, such as the deprotonation of bicyclo[2.2.2]octane-2,5-dione.[9]
Visualizing the Workflow: A Logical Approach
The cross-referencing of experimental and computational data follows a logical workflow to ensure a thorough and reliable structural elucidation and property prediction.
Conclusion: A Powerful Synergy
The integration of experimental data and computational predictions provides a powerful and comprehensive approach to the study of bicyclo[2.2.2]octane systems. Experimental results provide the ground truth for validating and refining computational models, while computational chemistry offers a deeper understanding of the underlying principles governing molecular properties and can predict the characteristics of yet-to-be-synthesized molecules. This synergistic relationship is essential for accelerating research and development in medicinal chemistry and materials science, where the unique properties of the bicyclo[2.2.2]octane scaffold continue to be explored. High-throughput screening approaches, for example, are being used to assess the electron transport properties of a vast chemical space of bicyclo[2.2.2]octane derivatives, holding promise for the discovery of novel single-molecule insulators.[10] As both experimental techniques and computational power continue to advance, the cross-validation of these two domains will become even more critical in unlocking the full potential of these fascinating molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 5. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 6. Bicyclo(2.2.2)octane | C8H14 | CID 9235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Guide to COOEt-bicyclo[2.2.2]octane-CHO and Alternative Linkers in PROTAC Design
In the rapidly advancing field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) plays a pivotal role in determining its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the rigid linker, COOEt-bicyclo[2.2.2]octane-CHO, and other linker types used in the development of PROTACs, with a specific focus on degraders of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2).
The bicyclo[2.2.2]octane scaffold is a rigid linker that can pre-organize the PROTAC molecule into a bioactive conformation, which may reduce the entropic penalty of forming a stable ternary complex between the target protein and the E3 ligase. This can lead to enhanced degradation potency and selectivity.
Performance Comparison of SMARCA2 Degraders with Different Linkers
The following tables summarize the performance of various SMARCA2 PROTACs, including those with rigid bicycloalkane-containing linkers and those with more flexible polyethylene glycol (PEG) or alkyl-based linkers. Direct head-to-head comparison of this compound with other linkers in the context of the same warhead and E3 ligase ligand in a peer-reviewed publication is limited. However, by comparing the performance of different SMARCA2 degraders, we can infer the impact of the linker architecture.
Table 1: Performance of SMARCA2 PROTACs
| PROTAC | Linker Type | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line |
| PROTAC SMARCA2 degrader-6 (I-427) | Rigid (contains bicyclo[2.2.2]octane) | SMARCA2 | Not specified in public data | <100 nM | >90% | A549 |
| YDR1 | Rigid (heterocyclic) | SMARCA2 | Pomalidomide (CRBN) | 6.4 nM | 99.2% | H322 |
| YD54 | Rigid (heterocyclic) | SMARCA2 | Pomalidomide (CRBN) | 1.0 nM | 99.3% | H322 |
| A947 | Not specified (PROTAC) | SMARCA2 | VHL | 39 pM | 96% | SW1573 |
| ACBI2 | Not specified (PROTAC) | SMARCA2 | VHL | Not specified | Not specified | Not specified |
Table 2: Selectivity of SMARCA2 Degraders
| PROTAC | SMARCA2 DC50 | SMARCA4 DC50 | Selectivity (SMARCA4/SMARCA2) | Cell Line |
| YDR1 | 69 nM | 135 nM | ~2-fold | H1792 |
| YD54 | 8.1 nM | 19 nM | ~2.3-fold | H1792 |
| A947 | 39 pM | 1.1 nM | ~28-fold | SW1573 |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the performance of PROTACs.
Western Blotting for Protein Degradation
This method is used to quantify the reduction in the target protein levels following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., A549, H322, SW1573) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. The DC50 and Dmax values can be calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating PROTACs.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: A typical experimental workflow for the evaluation and optimization of PROTACs.
Safety Operating Guide
Essential Guide to the Safe Disposal of COOEt-bicyclo[2.2.2]octane-CHO
I. Hazard Assessment and Data Presentation
COOEt-bicyclo[2.2.2]octane-CHO should be handled as a hazardous substance due to the presence of the aldehyde and ester functional groups. Aldehydes are known for their reactivity and potential toxicity, while esters can be irritants.[1][2] The bicyclo[2.2.2]octane core is a rigid structure, and the overall molecule's properties will be influenced by the combined characteristics of its components.
To provide a clear understanding of the potential hazards, the following table summarizes the known hazards of a closely related compound, methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (CAS 94994-25-9), which can be used as a conservative estimate for the ethyl ester analog.[3][4][5][6]
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion of the substance may cause adverse health effects. |
| Skin Irritation | H315: Causes skin irritation | Contact with skin may cause redness, itching, and inflammation. |
| Eye Irritation | H319: Causes serious eye irritation | Contact with eyes may cause significant irritation and potential damage. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of vapors or dust may irritate the respiratory tract. |
Data based on the methyl ester analog (CAS 94994-25-9).
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact and irritation. Butyl gloves are recommended for prolonged contact with esters.[7] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of potentially irritating vapors. |
III. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect all waste containing this compound, including unreacted material, solutions, and contaminated consumables (e.g., pipette tips, gloves), in a designated hazardous waste container.
2. Containerization:
-
Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be in good condition, free from cracks or damage.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate". Include the approximate concentration and quantity.
3. On-site Neutralization (for Aldehyde Waste - Optional and requires EHS approval):
-
Some institutions may permit the on-site neutralization of aldehyde waste to render it non-hazardous.[2][8]
-
Commercially available aldehyde neutralizing agents can convert aldehydes into non-toxic polymers.
-
This step should only be performed by trained personnel and with the explicit approval and guidance of your institution's EHS department. A detailed, substance-specific protocol must be followed.
4. Temporary Storage:
-
Store the sealed waste container in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from heat sources, and segregated from incompatible chemicals such as strong oxidizing agents, acids, and bases.
5. Arranging for Final Disposal:
-
Do not dispose of this chemical down the drain or in regular trash.
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.
-
Provide the disposal contractor with all necessary information about the waste, including its chemical name and any known hazards.
IV. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, fostering a culture of safety and responsibility within the research community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for disposal procedures.
References
- 1. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester | 94994-25-9 [chemicalbook.com]
- 4. Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate [myskinrecipes.com]
- 5. 94994-25-9|Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, 95.0%, 5g [scisupplies.eu]
- 7. cdn.specialistsales.com.au [cdn.specialistsales.com.au]
- 8. Health Effects of Aldehydes and Alcohols in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling COOEt-bicyclo[2.2.2]octane-CHO
This guide provides crucial safety and logistical information for the handling and disposal of COOEt-bicyclo[2.2.2]octane-CHO, a bicyclic aldehyde derivative. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Chemical Identifier: this compound
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is outlined in the table below.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that are tightly fitting and meet ANSI Z87.1 standards are required.[1][2] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling aldehydes and organic solvents.[4][5] It is crucial to check the glove manufacturer's chemical resistance guide.[3] Gloves should be inspected before each use and changed immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect against splashes and spills.[3] |
| Respiratory Protection | Respirator | If working outside of a certified chemical fume hood or if there is a risk of inhaling vapors or aerosols, a respirator is necessary.[1][3] Use requires prior medical evaluation, fit testing, and training.[3] |
| Footwear | Closed-Toe Shoes | Shoes that completely cover the foot are mandatory in the laboratory to protect against spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Experimental Workflow:
Figure 1. A workflow diagram for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Before starting any work, ensure you are wearing all the required PPE as detailed in the table above.
-
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Gather all necessary equipment and reagents before commencing the experiment to avoid leaving the fume hood unnecessarily.
-
-
Handling:
-
When dispensing the chemical, use appropriate tools such as a spatula for solids or a calibrated pipette for liquids to ensure accuracy and prevent spills.
-
Avoid direct contact with the skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Keep the container tightly closed when not in use to prevent the release of vapors.
-
-
Post-Experiment Cleanup:
-
Upon completion of the experiment, decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Properly segregate all waste generated during the experiment.
-
Disposal Plan
The disposal of this compound and its associated waste must be handled responsibly to prevent environmental contamination and ensure compliance with regulations.
Waste Management Workflow:
Figure 2. A decision-making workflow for the proper disposal of waste.
Disposal Protocol:
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be collected in a separate, clearly labeled solid waste container.[7]
-
Unused Product: Unused or surplus this compound should be treated as hazardous waste and disposed of through a licensed disposal company.[8]
-
-
Aldehyde Neutralization:
-
Aldehyde-containing waste should be neutralized before disposal.[9][10] There are commercially available aldehyde neutralization products that can convert the hazardous waste into a non-toxic substance.[9][10]
-
Alternatively, a chemical neutralization process using reagents like sodium bisulfite can be employed, but this should be done with caution and under the guidance of your institution's Environmental Health and Safety (EHS) department.
-
After neutralization, the treated waste may be suitable for drain disposal, but only with prior approval from your local sewer authority.[11]
-
-
Final Disposal:
-
All hazardous waste must be disposed of in accordance with institutional, local, and national regulations. Contact your institution's EHS department for specific disposal procedures.
-
Ensure all waste containers are properly labeled with the contents and associated hazards before collection.[7]
-
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. valsynthese.ch [valsynthese.ch]
- 7. benchchem.com [benchchem.com]
- 8. capotchem.cn [capotchem.cn]
- 9. archtechnochem.com [archtechnochem.com]
- 10. wastewise.com [wastewise.com]
- 11. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
